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  • Product: 2-(Non-4-EN-4-YL)-1,3-dioxolan-4-one
  • CAS: 651291-30-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Spectroscopic Analysis of 2-(Non-4-en-4-yl)-1,3-dioxolan-4-one

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the spectroscopic characterization of the molecule 2-(Non-4-en-4-yl)-1,3-dioxolan-4-one . As of the d...

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Author: BenchChem Technical Support Team. Date: April 2026

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the spectroscopic characterization of the molecule 2-(Non-4-en-4-yl)-1,3-dioxolan-4-one . As of the date of this publication, specific experimental spectra for this compound are not widely available in the public domain. Therefore, this guide provides a comprehensive set of predicted spectroscopic data based on established principles and data from analogous chemical structures. It further outlines the detailed experimental protocols necessary to acquire and validate this data, ensuring a self-validating system for structural elucidation.

Molecular Structure and Predicted Spectroscopic Landscape

The target molecule, 2-(Non-4-en-4-yl)-1,3-dioxolan-4-one, possesses two key structural motifs that dictate its spectroscopic signature: a 1,3-dioxolan-4-one ring and a C9 alkenyl side chain attached at the acetal carbon. The dioxolanone ring is a five-membered lactone (cyclic ester) fused with an acetal. The side chain is a nonene group with a double bond between C4' and C5'. Understanding the interplay of these features is critical for accurate spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. Predictions are based on a standard 400 MHz spectrometer using CDCl₃ as a solvent and TMS as an internal reference (0.00 ppm).

Predicted ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale & Notes
H-2 (CH on dioxolanone)~5.3 - 5.6Doublet of Triplets (dt) or Multiplet~4-6 Hz, ~7-8 HzThis acetal proton is deshielded by two adjacent oxygen atoms. It will couple to the H-5 protons and the adjacent methylene group (H-3') of the side chain.
H-5 (CH₂ on dioxolanone)~4.2 - 4.6AB quartet or two Doublets of Doublets (dd)~8-10 Hz (geminal), ~4-6 Hz (vicinal)These diastereotopic protons are adjacent to the ester carbonyl and an oxygen atom. They couple with each other and with the H-2 proton.[1][2]
H-5' (Vinylic CH)~5.3 - 5.8Triplet of Triplets (tt) or Multiplet~7 Hz (to H-6'), ~1.5 Hz (to H-3')Vinylic protons resonate in this characteristic downfield region.[3][4][5] The splitting pattern will be complex due to coupling with both allylic methylene groups.
H-3' (Allylic CH₂)~2.0 - 2.4Multiplet-Protons on a carbon adjacent to a double bond are deshielded and typically appear in this range.[3][5]
H-6' (Allylic CH₂)~1.9 - 2.2Quintet or Multiplet~7 HzAlso allylic, these protons are slightly more shielded than H-3' as they are further from the electron-withdrawing dioxolanone ring.[3]
H-7', H-8' (Alkyl CH₂)~1.2 - 1.5Multiplet~7-8 HzStandard chemical shift range for methylene protons in an alkyl chain.[3]
H-9' (Terminal CH₃)~0.8 - 1.0Triplet (t)~7 HzThe terminal methyl group is the most shielded proton in the structure.[3]

Predicted ¹³C NMR Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale & Notes
C-4 (C=O, Lactone)~172 - 176The carbonyl carbon of a five-membered ring lactone is significantly deshielded.[1][6]
C-4' (Vinylic C)~135 - 145The quaternary vinylic carbon attached to the dioxolanone ring will be further downfield.
C-5' (Vinylic C)~120 - 130The protonated vinylic carbon. Alkene carbons typically resonate in the 120-160 ppm range.[7]
C-2 (O-CH-O, Acetal)~103 - 108The acetal carbon, bonded to two oxygens, appears in this characteristic region.[6][7]
C-5 (O-CH₂-C=O)~68 - 72This carbon is deshielded by the adjacent oxygen atom.[6][7]
C-3', C-6' (Allylic CH₂)~30 - 38Allylic carbons appear in this region, slightly downfield from standard alkyl carbons.
C-7', C-8' (Alkyl CH₂)~22 - 32Standard range for sp³ hybridized carbons in an alkyl chain.
C-9' (Terminal CH₃)~13 - 15The terminal methyl carbon is the most shielded carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups based on their vibrational frequencies.

Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityRationale & Notes
C=O Stretch (Lactone) 1785 - 1800 StrongThe carbonyl stretch in a five-membered ring is shifted to a higher frequency compared to acyclic esters (~1735-1750 cm⁻¹) due to ring strain. This is a key diagnostic peak.[1][2]
C-H Stretch (Vinylic) ~3020 - 3080MediumC-H bond stretch where the carbon is sp² hybridized.
C-H Stretch (Alkyl) 2850 - 2960StrongC-H bond stretches for the sp³ hybridized carbons of the alkyl chain and dioxolanone ring.[8]
C=C Stretch (Alkene) ~1660 - 1675Medium to WeakThe C=C stretch for a tetrasubstituted internal alkene can be weak or absent due to a lack of a significant dipole moment change during vibration.
C-O Stretch (Ester/Acetal) 1000 - 1250Strong, Multiple BandsA complex series of strong bands corresponding to the C-O single bond stretches of the lactone and acetal functionalities.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, aiding in structural confirmation. The predictions below are for Electron Ionization (EI-MS).

Predicted Mass Spectrometry Fragmentation

m/zPredicted Fragment IonNotes
226 [M]⁺ The molecular ion peak, corresponding to the full molecular weight (C₁₂H₁₈O₃). This peak may be weak or absent in EI-MS.
182[M - CO₂]⁺Loss of carbon dioxide is a common fragmentation pathway for lactones.
125[C₉H₁₇]⁺Cleavage of the bond between C-2 of the dioxolanone ring and the nonenyl side chain, resulting in the nonenyl cation.
101[C₄H₅O₃]⁺Cleavage resulting in the protonated dioxolanone ring fragment.
Series[CₙH₂ₙ₊₁]⁺, [CₙH₂ₙ₋₁]⁺A series of smaller fragments resulting from the characteristic cleavage of the alkyl and alkenyl chain (e.g., loss of C₂H₅, C₃H₇, etc.).

Experimental Protocols & Workflow

To obtain and verify the predicted data, rigorous and standardized experimental procedures are essential.

Sample Preparation
  • NMR: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal standard (0.00 ppm). Transfer the solution to a 5 mm NMR tube.[9]

  • IR: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) plates. Alternatively, and more commonly, use an Attenuated Total Reflectance (ATR) accessory, which requires only a small drop of the neat sample.

  • MS: Prepare a dilute solution (10-100 µg/mL) of the sample in a volatile solvent such as methanol, acetonitrile, or dichloromethane. The sample will be introduced into the ion source, often via a Gas Chromatography (GC) inlet for purification.[9]

Data Acquisition Parameters
  • ¹H and ¹³C NMR Spectroscopy:

    • Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

    • Lock the spectrometer on the deuterium signal from the CDCl₃ solvent.

    • Shim the magnetic field to optimize homogeneity and peak resolution.[5]

    • For ¹H NMR: Use a standard pulse angle (e.g., 30-45°), an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Acquire 8-16 scans for a good signal-to-noise ratio.[5]

    • For ¹³C NMR: Use proton-decoupled mode to simplify the spectrum to singlets for each unique carbon.[10] A longer acquisition time and more scans (e.g., 128 or more) will be necessary due to the low natural abundance of ¹³C.

  • IR Spectroscopy (ATR):

    • Record a background spectrum of the clean ATR crystal.

    • Apply the sample to the crystal and record the sample spectrum.

    • Acquire data over a range of 4000 to 600 cm⁻¹.

  • Mass Spectrometry (EI):

    • Use a standard electron energy of 70 eV.

    • Set the ion source temperature to ~200-250 °C.

    • Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragments (e.g., m/z 40 to 300).

Data Interpretation Workflow

The following workflow ensures a logical and comprehensive approach to structure elucidation, integrating data from all three spectroscopic methods.

G cluster_0 Data Acquisition cluster_1 Initial Analysis cluster_2 Detailed Structural Assembly cluster_3 Structure Verification A1 Sample Preparation A2 NMR (1H, 13C, 2D) A1->A2 A3 IR (ATR) A1->A3 A4 MS (EI/HRMS) A1->A4 B3 13C NMR: Count Unique Carbons & Identify Types (sp2, sp3, C=O) A2->B3 B2 IR: Identify Key Functional Groups (C=O, C=C, C-O) A3->B2 B1 MS: Determine Molecular Formula (from M+ and HRMS) A4->B1 C2 Propose Structural Fragments B1->C2 B2->C2 C1 1H NMR: Analyze Shifts, Integrals, and Splitting Patterns B3->C1 C1->C2 C3 Assemble Fragments Based on NMR & MS Fragmentation Data C2->C3 D1 Confirm Connectivity (e.g., with 2D NMR: COSY, HSQC) C3->D1 D2 Final Structure Validation D1->D2

Caption: Workflow for Spectroscopic Structure Elucidation.

References

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

  • Baran, A., et al. (2023). New Chemistry of Chiral 1,3-Dioxolan-4-Ones. Molecules, 28(9), 3845. Retrieved from [Link]

  • Abraham, R. J., et al. (n.d.). 1 Proton chemical shifts in NMR, part 17 1. Chemical shifts in alkenes and the anisotropic and steric effects of the double bond. Modgraph. Retrieved from [Link]

  • Tonelli, A. E., & Schilling, F. C. (1981). Carbon-13 NMR chemical shifts and the microstructure of polymers. Accounts of Chemical Research, 14(8), 233-239. Retrieved from [Link]

  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Nuclear Magnetic Resonance (NMR) of Alkenes. Retrieved from [Link]

  • Wang, X., et al. (2024). Chemical shifts of cyclic ester methylene and carbonyl carbon in the ¹³C NMR spectra. ResearchGate. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

  • Arrighi, E., et al. (2020). 1,3-Dioxolan-4-Ones as Promising Monomers for Aliphatic Polyesters: Metal-Free, in Bulk Preparation of PLA. Polymers, 12(10), 2396. Retrieved from [Link]

  • Indian Institute of Technology Delhi. (n.d.). 13C NMR spectroscopy. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of 1,3-dioxane. Retrieved from [Link]

  • NIST. (n.d.). 1,3-Dioxolane. NIST WebBook. Retrieved from [Link]

  • NIST. (n.d.). 1,3-Dioxolane, 4-methyl-. NIST WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). 1,3-Dioxolane. Retrieved from [Link]

  • Baran, A., et al. (2023). New Chemistry of Chiral 1,3-Dioxolan-4-Ones. ResearchGate. Retrieved from [Link]

  • Storer, R. I., et al. (2021). (S)-1-(Ethoxycarbonyl)ethyl(2R,5S)-2,5-dimethyl-1,3-dioxolan-4-one-2-carboxylate. Molbank, 2021(1), M1178. Retrieved from [Link]

  • Baran, A., et al. (2023). New Chemistry of Chiral 1,3-Dioxolan-4-Ones. MDPI. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of 1,3-dioxane. Retrieved from [Link]

  • Electronic Supporting Information. (n.d.). Retrieved from [Link]

  • The Royal Society of Chemistry. (2022). Supplementary Information. Retrieved from [Link]

  • Pittet, A. O., et al. (1980). Mass Spectral Characterization of 2,4-Disubstituted 1,3-Dioxolanes Found in Flavors. Journal of Agricultural and Food Chemistry, 28(4), 875-877. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure. S29: 1 H NMR spectrum of (2-oxo-1,3-dioxolan-4-yl)methyl.... Retrieved from [Link]

Sources

Exploratory

Synthesis of 1,3-Dioxolan-4-ones from Alpha-Hydroxy Acids: A Guide to Core Methodologies and Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary: 1,3-Dioxolan-4-ones are versatile five-membered heterocyclic compounds that serve as crucial intermediates in...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: 1,3-Dioxolan-4-ones are versatile five-membered heterocyclic compounds that serve as crucial intermediates in diverse fields, from asymmetric synthesis to polymer chemistry. Their structure, which combines both an ester and an acetal or ketal functional group, is readily accessible through the cyclocondensation of α-hydroxy acids with aldehydes or ketones. This guide provides a comprehensive overview of the synthesis of 1,3-dioxolan-4-ones, focusing on the core chemical principles, detailed experimental protocols, and critical applications for research and development professionals. We will explore the mechanistic underpinnings of the primary synthetic routes, offer validated step-by-step procedures, and discuss the strategic use of these compounds as chiral synthons and polymer precursors.

Introduction: The Strategic Value of the 1,3-Dioxolan-4-one Scaffold

The 1,3-dioxolan-4-one ring system is a valuable structural motif in modern organic chemistry. These compounds are cyclic ester derivatives of α-hydroxy acids, where the hydroxyl and carboxyl groups are protected simultaneously by reaction with a carbonyl compound. This unique structure underpins their utility in several advanced applications:

  • Asymmetric Synthesis: When prepared from enantiomerically pure α-hydroxy acids, such as lactic acid or mandelic acid, chiral 1,3-dioxolan-4-ones become powerful tools for stereocontrolled synthesis.[1][2] They serve as chiral acyl anion or enolate equivalents, enabling the diastereoselective formation of new carbon-carbon bonds.[1][3]

  • Polymer Chemistry: 1,3-Dioxolan-4-ones are effective monomers for the synthesis of biodegradable aliphatic polyesters, most notably polylactic acid (PLA) and its derivatives.[4][5] Their ring-opening polymerization (ROP) offers an alternative to the more common polymerization of lactide, proceeding with the elimination of a small molecule like formaldehyde or acetone, which provides a strong thermodynamic driving force.[4][6]

  • Medicinal Chemistry: The 1,3-dioxolane scaffold is present in numerous biologically active molecules. Derivatives have shown a broad spectrum of activities, including antibacterial and antifungal properties, making them attractive templates for drug discovery programs.[7][8]

This guide focuses on the most direct and widely adopted method for their preparation: the acid-catalyzed condensation of α-hydroxy acids with carbonyl compounds.

The Core Synthetic Strategy: Acid-Catalyzed Cyclocondensation

The most prevalent and straightforward method for synthesizing 1,3-dioxolan-4-ones is the direct acid-catalyzed reaction between an α-hydroxy acid and an aldehyde or ketone.[4] This reaction is a reversible process, and its success hinges on effectively removing the water byproduct to drive the equilibrium toward the desired cyclic product.[9]

The Underlying Mechanism

The reaction proceeds via a two-stage mechanism under acidic conditions:

  • Acetal/Ketal Formation: The acid catalyst protonates the carbonyl oxygen of the aldehyde or ketone, increasing its electrophilicity. The hydroxyl group of the α-hydroxy acid then acts as a nucleophile, attacking the activated carbonyl carbon to form a hemiacetal or hemiketal intermediate.

  • Intramolecular Esterification (Lactonization): The carboxylic acid moiety of the hemiacetal/hemiketal intermediate, in proximity to the newly formed hydroxyl group, undergoes a subsequent acid-catalyzed intramolecular esterification. This cyclization step releases a molecule of water, forming the stable five-membered 1,3-dioxolan-4-one ring.

The removal of water, typically accomplished by azeotropic distillation using a Dean-Stark apparatus, is critical for achieving high yields.[4]

Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products R1_acid R¹-CH(OH)-COOH carbonyl R²R³C=O activated_carbonyl R²R³C=O⁺H carbonyl->activated_carbonyl + H⁺ H_plus H⁺ hemiacetal Hemiacetal/ Hemiketal activated_carbonyl->hemiacetal + R¹-CH(OH)-COOH (Nucleophilic Attack) dioxolanone 1,3-Dioxolan-4-one hemiacetal->dioxolanone - H₂O (Intramolecular Esterification) water H₂O

Caption: Acid-catalyzed formation of 1,3-dioxolan-4-one.

Critical Reaction Parameters

The efficiency of the synthesis is governed by several key factors:

  • α-Hydroxy Acid: A wide range of α-hydroxy acids can be used, including lactic acid, mandelic acid, and glycolic acid. Chiral α-hydroxy acids are used to produce enantiopure dioxolanones for asymmetric applications.[1][5]

  • Carbonyl Source: Paraformaldehyde (for an unsubstituted C2 position) and acetone (for a dimethyl-substituted C2 position) are the most common and cost-effective carbonyl sources.[5] The choice of carbonyl compound determines the substitution pattern at the C2 position of the dioxolanone ring.

  • Catalyst: Brønsted acids, such as p-toluenesulfonic acid (p-TsOH), are widely used and effective.[4] More recently, Lewis acids like iron(III) perchlorate (Fe(ClO₄)₃) have been shown to be highly efficient catalysts for this transformation, sometimes offering higher yields and selectivity.[10]

  • Solvent and Water Removal: A solvent that forms an azeotrope with water, such as toluene or hexane, is essential for facilitating water removal via a Dean-Stark apparatus.[4][10] This continuous removal of the water byproduct is the primary driving force for the reaction.

Experimental Protocols & Methodologies

The following protocols are self-validating systems, representing field-proven methods for the synthesis of common 1,3-dioxolan-4-one derivatives.

Protocol A: Synthesis of (S)-5-Methyl-1,3-dioxolan-4-one (MeDOX)

This protocol describes the reaction of L-lactic acid with paraformaldehyde.[4]

  • Reactants:

    • L-lactic acid (1.0 eq)

    • Paraformaldehyde (2.5 eq)

    • p-Toluenesulfonic acid (p-TsOH) (0.0005 eq)

    • Toluene

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add L-lactic acid (e.g., 5 g, 55.5 mmol), paraformaldehyde (4.17 g, 138.8 mmol), and p-TsOH (5.36 mg, 0.03 mmol).

    • Add toluene (150 mL) to the flask.

    • Heat the mixture to reflux and maintain for 6 hours, continuously collecting the water that separates in the Dean-Stark trap.

    • After cooling the reaction mixture to room temperature, remove the toluene under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by distillation or chromatography to yield the pure MeDOX. A typical reported yield is around 70%.[4]

Protocol B: Synthesis of (S)-2,2,5-Trimethyl-1,3-dioxolan-4-one (Me₃DOX)

This protocol details the reaction of L-lactic acid with acetone.[4]

  • Reactants:

    • L-lactic acid (1.0 eq)

    • Acetone

    • p-Toluenesulfonic acid (p-TsOH) (0.02 eq)

    • Toluene

  • Procedure:

    • Combine L-lactic acid (e.g., 5 g, 55.5 mmol) and p-TsOH (212 mg, 1.23 mmol) in a round-bottom flask fitted with a Dean-Stark apparatus.

    • Add a 1:1 mixture of acetone and toluene (300 mL total volume).

    • Heat the mixture to reflux for 6 hours, ensuring the azeotropic removal of water.

    • Cool the reaction to room temperature and evaporate the solvent.

    • The crude product can be purified by vacuum distillation. A typical reported yield is approximately 58%.[4]

Protocol C: Iron-Catalyzed Synthesis of 2,2,5-Trimethyl-1,3-dioxolan-4-one

This protocol utilizes a Lewis acid catalyst for improved efficiency.[10]

  • Reactants:

    • Lactic acid (1.0 eq)

    • Acetone (1.0 eq)

    • Iron(III) perchlorate (Fe(ClO₄)₃) (0.001 eq)

    • Petroleum ether (40-60 °C boiling range)

  • Procedure:

    • In a flask equipped with a Dean-Stark apparatus, combine lactic acid, acetone (in a 1:1 molar ratio), and Fe(ClO₄)₃ (0.1 mol%).

    • Add petroleum ether as the solvent.

    • Heat the biphasic mixture to reflux for approximately 4 hours, collecting the water generated.

    • After the reaction is complete, cool the mixture. The product can be isolated and purified by vacuum distillation.

    • This method has been reported to achieve yields of around 60% with high selectivity.[10]

Workflow start Combine α-Hydroxy Acid, Carbonyl Source, & Catalyst in Solvent reflux Heat to Reflux with Dean-Stark Apparatus start->reflux water_removal Azeotropic Removal of Water reflux->water_removal Drives Equilibrium cool Cool Reaction Mixture reflux->cool evaporate Solvent Removal (Rotary Evaporation) cool->evaporate purify Purification (e.g., Vacuum Distillation) evaporate->purify product Pure 1,3-Dioxolan-4-one purify->product

Caption: Generalized experimental workflow for synthesis.

Comparative Analysis of Synthetic Routes

The choice of carbonyl source and catalyst significantly impacts the reaction outcome. The following table summarizes the conditions for the protocols described.

Protocolα-Hydroxy AcidCarbonyl SourceCatalystSolventTime (h)Approx. Yield (%)Reference
A L-Lactic AcidParaformaldehydep-TsOHToluene670%[4]
B L-Lactic AcidAcetonep-TsOHToluene/Acetone658%[4]
C Lactic AcidAcetoneFe(ClO₄)₃Petroleum Ether460%[10]

Applications in Advanced Synthesis

Chiral Auxiliaries in Asymmetric Synthesis

Chiral 1,3-dioxolan-4-ones are esteemed as chiral building blocks.[1] Derived from readily available and inexpensive chiral pool materials like mandelic acid, they can be deprotonated to form a chiral enolate. Subsequent reaction with an electrophile occurs with high diastereoselectivity, controlled by the existing stereocenter at C2.[1][2] This strategy has been successfully applied to asymmetric alkylations, Michael additions, and aldol reactions, providing access to complex chiral molecules.[1][11]

Monomers for Sustainable Polymers

1,3-Dioxolan-4-ones have emerged as highly promising monomers for producing biodegradable polyesters.[12] The ring-opening polymerization (ROP) of these monomers, often catalyzed by organocatalysts or metal complexes, proceeds with the loss of a small molecule (e.g., formaldehyde from MeDOX or acetone from Me₃DOX).[4][6] This elimination provides a significant thermodynamic advantage over the ROP of lactide, which is an equilibrium-limited process. This approach not only allows for the synthesis of PLA but also enables the creation of a wide range of functional poly(α-hydroxy acid)s by varying the structure of the starting α-hydroxy acid.[5]

Conclusion and Future Outlook

The synthesis of 1,3-dioxolan-4-ones from α-hydroxy acids via acid-catalyzed cyclocondensation is a robust, efficient, and versatile method. Its operational simplicity and the use of readily available starting materials make it a cornerstone reaction for accessing these valuable heterocyclic intermediates. The continued development of more efficient catalysts, such as the iron-based systems, promises to further enhance the sustainability and economic viability of this process.[10]

Looking forward, an exciting frontier is the application of this chemistry to chemical upcycling. Recent studies have demonstrated the successful synthesis of 1,3-dioxolan-4-ones directly from polylactic acid (PLA) and polyoxymethylene (POM) plastic waste.[13] This innovative strategy transforms plastic waste into value-added chemical monomers, establishing a circular economy model where end-of-life polymers can be repurposed into functional materials for the next generation of biodegradable plastics.

References

  • New Chemistry of Chiral 1,3-Dioxolan-4-Ones. MDPI. [Link]

  • 1,3-Dioxolan-4-Ones as Promising Monomers for Aliphatic Polyesters: Metal-Free, in Bulk Preparation of PLA. MDPI. [Link]

  • Synthesis of 1,3-dioxolan-4-one monomers. ResearchGate. [Link]

  • New Chemistry of Chiral 1,3-Dioxolan-4-Ones. ResearchGate. [Link]

  • New Chemistry of Chiral 1,3-Dioxolan-4-Ones. PMC. [Link]

  • Understanding the ring-opening polymerisation of 1,3-dioxolan-4-ones. [Link]

  • Understanding the ring-opening polymerisation of dioxolanones. RSC Publishing. [Link]

  • New Chemistry of Chiral 1,3-Dioxolan-4-Ones. Semantic Scholar. [Link]

  • Iron-Catalyzed Synthesis of 4-oxo-1,3-dioxolanes (DOXs) Using Lactic Acid. PMC. [Link]

  • Unveiling Value in Plastic Waste: Synthesis of 1,3-Dioxolan-4-ones from Polylactic Acid and Polyoxymethylene to Enhance Plastic Biodegradation. ResearchGate. [Link]

  • Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. PMC. [Link]

  • Highly isotactic polylactide by binary organocatalyzed polymerization of 1,3-dioxolan-4-ones. [Link]

Sources

Foundational

CAS number for 2-(Non-4-EN-4-YL)-1,3-dioxolan-4-one

An in-depth technical guide engineered for researchers, formulation scientists, and drug development professionals. Executive Summary The compound 2-(Non-4-en-4-yl)-1,3-dioxolan-4-one (CAS: 651291-30-4) represents a high...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide engineered for researchers, formulation scientists, and drug development professionals.

Executive Summary

The compound 2-(Non-4-en-4-yl)-1,3-dioxolan-4-one (CAS: 651291-30-4) represents a highly specialized class of cleavable cyclic co-surfactants. Structurally, it is an acetal-ester formed by the condensation of a branched C10 aldehyde (2-propylhept-2-enal) with an α -hydroxy acid (glycolic acid). In formulation science and advanced drug delivery, this molecule solves a critical challenge: providing robust surfactant properties for micellar assembly at physiological pH, while offering a programmed, pH-triggered degradation pathway in mildly acidic environments (such as cellular endosomes).

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical descriptors. Here, we will dissect the mechanistic rationale behind its molecular architecture, detail self-validating protocols for its synthesis and formulation, and provide the quantitative metrics necessary for integrating this compound into advanced nanocarrier systems.

Chemical Identity & Structural Rationale

To utilize a surfactant effectively, one must understand the causality behind its structural domains. The efficacy of 2-(Non-4-en-4-yl)-1,3-dioxolan-4-one is dictated by a deliberate structural dichotomy:

  • The Hydrophobic Tail (1-propylhex-1-enyl group): Derived from the aldol condensation of pentanal, this branched 10-carbon alkenyl chain is critical for lowering the Krafft point. Unlike straight-chain alkyls that pack tightly into crystalline solid phases, the branching disrupts ordered packing. This ensures the surfactant remains highly soluble and capable of forming micelles in aqueous systems at room temperature.

  • The Hydrophilic Head (1,3-dioxolan-4-one ring): This cyclic acetal acts as the polar headgroup. While stable under neutral or basic conditions, the acetal linkage is highly susceptible to acid-catalyzed hydrolysis. This makes it a "cleavable" surfactant, capable of breaking down into non-toxic, naturally occurring metabolites (glycolic acid) upon exposure to acidic triggers ().

Table 1: Physicochemical and Structural Parameters
ParameterValueMechanistic Significance
CAS Number 651291-30-4Unique identifier for regulatory tracking.
IUPAC Name 2-(1-propylhex-1-enyl)-1,3-dioxolan-4-oneDefines the exact branching and double-bond position.
Molecular Formula C12H20O3Balances the hydrophobic/hydrophilic ratio.
Molecular Weight 212.29 g/mol Low molecular weight facilitates rapid diffusion.
SMILES CCCCC=C(CCC)C1OCC(=O)O1Useful for predictive computational modeling (e.g., HLB).
Structural Class Cyclic Acetal / Cleavable SurfactantDictates pH-responsive degradation behavior.

Mechanistic Pathways: Synthesis and Degradation

The synthesis of 1,3-dioxolan-4-ones relies on the acid-catalyzed condensation of an aldehyde with an α -hydroxy acid, a methodology foundational to the development of sustainable electrolytes and degradable polymers (). Furthermore, the specific use of these condensation products as cyclic co-surfactants is a proven standard in modern emulsion chemistry ().

SynthesisWorkflow Step1 Step 1: Acetalization (Dean-Stark Reflux) Val1 Validation 1: Stoichiometric H2O Recovery Step1->Val1 Step2 Step 2: Neutralization & Solvent Removal Val1->Step2 Proceeds if H2O matches theoretical yield Val2 Validation 2: Absence of pTsOH (pH 7.0 Check) Step2->Val2 Step3 Step 3: Vacuum Distillation (Purification) Val2->Step3 Proceeds if neutral Val3 Validation 3: 1H-NMR (Acetal Proton Shift at ~5.5 ppm) Step3->Val3

Self-validating synthetic workflow for 2-(Non-4-en-4-yl)-1,3-dioxolan-4-one.

Once synthesized and formulated into a nanocarrier, the molecule's primary function is triggered by its environment. In the bloodstream (pH 7.4), the micelle remains intact, protecting the encapsulated drug. Upon cellular endocytosis, the drop in pH (5.0 - 5.5) protonates the acetal oxygen, initiating rapid ring-opening hydrolysis.

DegradationPathway Monomer Surfactant Monomers (Neutral pH) Micelle Micellar Assembly (Drug Encapsulation) Monomer->Micelle Concentration > CMC Endosome Endosomal Uptake (pH 5.0 - 5.5) Micelle->Endosome Cellular Internalization Cleavage Acetal Hydrolysis (Ring Opening) Endosome->Cleavage Acidic Trigger Release Payload Release & Metabolite Clearance Cleavage->Release Surfactant Degradation

Logical flow of pH-triggered micellar degradation and payload release.

Self-Validating Experimental Protocols

A protocol is only as robust as its internal validation mechanisms. The following workflows are designed as self-validating systems, where progression to subsequent steps is strictly gated by measurable analytical criteria.

Protocol A: Synthesis of 2-(Non-4-en-4-yl)-1,3-dioxolan-4-one

Step 1: Acetalization via Dean-Stark Reflux

  • Action: Combine 2-propylhept-2-enal (1.0 eq) and glycolic acid (1.1 eq) in anhydrous toluene. Add 0.05 eq of p-toluenesulfonic acid (pTsOH) as a catalyst. Reflux at 110°C using a Dean-Stark apparatus.

  • Causality: The reaction is an equilibrium condensation. Toluene forms an azeotrope with the byproduct water. The Dean-Stark trap continuously removes this water, driving the equilibrium toward the dioxolanone product according to Le Chatelier’s principle.

  • Validation Checkpoint: Monitor the volume of water collected in the trap. The reaction is deemed complete only when the collected water matches the theoretical stoichiometric yield (1.0 eq). Do not proceed until this volumetric metric is achieved.

Step 2: Quenching and Solvent Removal

  • Action: Cool the reaction to room temperature and wash the organic layer twice with saturated aqueous NaHCO₃. Separate the organic layer, dry over anhydrous Na₂SO₄, and evaporate the toluene under reduced pressure.

  • Causality: The pTsOH catalyst must be completely neutralized. If residual acid remains during the concentration step, it will catalyze the reverse reaction (hydrolysis) upon exposure to atmospheric moisture, destroying the product.

  • Validation Checkpoint: Test the pH of the final aqueous wash. It must be strictly ≥ 7.0. If acidic, repeat the NaHCO₃ wash.

Step 3: Vacuum Distillation

  • Action: Purify the crude oil via fractional vacuum distillation.

  • Causality: High temperatures at atmospheric pressure can cause thermal degradation or unwanted polymerization of the alkenyl tail. Vacuum distillation lowers the boiling point, preserving molecular integrity.

  • Validation Checkpoint: Perform ¹H-NMR on the collected fraction. The defining validation metric is the presence of the acetal proton (O-CH-O) appearing as a distinct peak around 5.4 - 5.6 ppm, coupled with the complete disappearance of the aldehyde proton (~9.5 ppm).

Protocol B: Formulation of pH-Responsive Micelles & CMC Determination

Step 1: Thin-Film Hydration

  • Action: Dissolve the synthesized co-surfactant and a hydrophobic payload (e.g., Nile Red dye) in dichloromethane. Evaporate the solvent under a gentle nitrogen stream to form a thin film, then place under vacuum for 2 hours.

  • Causality: Creating a thin film maximizes the surface area of the surfactant. This ensures rapid and uniform hydration when the aqueous phase is introduced, preventing the formation of large, insoluble aggregates.

  • Validation Checkpoint: Visual inspection of the flask must show a uniform, translucent film with no macroscopic crystals or phase separation.

Step 2: Aqueous Hydration and Sonication

  • Action: Hydrate the film with pH 7.4 Phosphate Buffered Saline (PBS). Subject the dispersion to probe sonication in an ice bath for 5 minutes.

  • Causality: Sonication provides the necessary energy input to overcome the kinetic barrier of self-assembly, driving the monomers into thermodynamically stable micellar structures. The ice bath prevents thermal degradation of the heat-sensitive dioxolanone ring during sonication.

  • Validation Checkpoint: Dynamic Light Scattering (DLS) must confirm a monodisperse particle population (Polydispersity Index, PDI < 0.2) with an average hydrodynamic diameter between 15-50 nm.

Step 3: CMC Determination via Surface Tensiometry

  • Action: Prepare a serial dilution of the micelle solution. Measure the surface tension of each dilution using a Wilhelmy plate tensiometer.

  • Causality: As surfactant concentration increases, molecules populate the air-water interface, lowering surface tension. Once the interface is saturated, additional molecules form micelles, and the surface tension plateaus. The inflection point identifies the Critical Micelle Concentration (CMC).

  • Validation Checkpoint: Plot surface tension versus the logarithm of concentration. The data must yield two distinct linear regions. The intersection of these lines mathematically validates the CMC value.

Quantitative Data Presentation

To successfully integrate this co-surfactant into a formulation pipeline, engineers must reference standardized performance metrics. Table 2 outlines the operational parameters expected for highly pure 1,3-dioxolan-4-one co-surfactants.

Table 2: Surfactant Performance and Degradation Kinetics
MetricTypical RangeOperational Significance
Critical Micelle Concentration (CMC) 0.5 - 2.0 mMIndicates the threshold for self-assembly; lower values allow for highly dilute drug administration without premature micelle dissociation.
Hydrophilic-Lipophilic Balance (HLB) 8.0 - 11.0Ideal range for stabilizing Oil-in-Water (O/W) emulsions and acting as a co-surfactant in lipid nanoparticle (LNP) formulations.
Hydrolysis Half-life (pH 7.4) 48 - 72 hoursEnsures structural stability during systemic circulation, preventing premature off-target payload leakage.
Hydrolysis Half-life (pH 5.0) < 12 hoursEnables rapid, triggered degradation within the endosomal compartment, facilitating immediate intracellular drug release.

References

  • Patent CA2492912A1. "Co-surfactants based on aldehydes." Google Patents.
  • Lutz, J.-F., et al. (2018). "Degradable Copolymer Nanoparticles from Radical Ring-Opening Copolymerization between Cyclic Ketene Acetals and Vinyl Ethers." Biomacromolecules, American Chemical Society. Available at:[Link]

  • Cairns, et al. (2021). "Lactic Acid-Based Solvents for Sustainable EDLC Electrolytes." Energies, MDPI. Available at:[Link]

Exploratory

An In-Depth Technical Guide to the Molecular Weight of 2-(Non-4-en-4-yl)-1,3-dioxolan-4-one

Abstract This technical guide presents a comprehensive analysis of the molecular weight of 2-(Non-4-en-4-yl)-1,3-dioxolan-4-one. Given the absence of this specific compound in readily accessible chemical databases, this...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide presents a comprehensive analysis of the molecular weight of 2-(Non-4-en-4-yl)-1,3-dioxolan-4-one. Given the absence of this specific compound in readily accessible chemical databases, this document outlines the systematic process of deducing its molecular structure and formula directly from its IUPAC name. Following the structural elucidation, a detailed, step-by-step calculation of the molecular weight is provided, grounded in the standard atomic weights set forth by the International Union of Pure and Applied Chemistry (IUPAC). Furthermore, this guide delves into the profound significance of molecular weight in the context of scientific research and development, particularly within the pharmaceutical and materials science sectors. To conclude, it outlines standard experimental methodologies for the empirical verification of the calculated molecular weight, thereby establishing a protocol for its complete characterization.

Introduction: The Foundational Importance of Molecular Weight

In the molecular sciences, including chemical research, drug discovery, and materials science, the precise molecular weight of a compound is a cornerstone of its identity and characterization. This fundamental property not only serves to confirm the successful synthesis of a target molecule but also exerts a significant influence on its physicochemical characteristics, biological activity, and potential for formulation.[1][2][3] This guide provides a detailed examination of the molecular weight of 2-(Non-4-en-4-yl)-1,3-dioxolan-4-one, a substituted heterocyclic compound. By first deconstructing its IUPAC name to reveal its molecular structure and formula, we can then proceed to a meticulous calculation of its molecular weight.

Structural Elucidation from IUPAC Nomenclature

The systematic name, 2-(Non-4-en-4-yl)-1,3-dioxolan-4-one, contains all the necessary information to construct the molecule's chemical architecture, following the established conventions of the International Union of Pure and Applied Chemistry (IUPAC).[4][5][6][7]

The Parent Heterocycle: 1,3-Dioxolan-4-one

The core of the molecule is a "1,3-dioxolan-4-one" moiety. This is a five-membered heterocyclic ring system characterized by:

  • Two oxygen atoms at positions 1 and 3.

  • A ketone functional group (C=O) at the 4th position.

  • Carbon atoms constituting the 2nd and 5th positions of the ring.

The Substituent: Non-4-en-4-yl

Attached to the parent ring at the 2-position is a "Non-4-en-4-yl" group. The components of this name are interpreted as follows:

  • Non- : Signifies a nine-carbon aliphatic chain.

  • -4-en- : Indicates the presence of a carbon-carbon double bond originating at the fourth carbon of this chain.

  • -4-yl : Specifies that the point of attachment to the 1,3-dioxolan-4-one ring is at the fourth carbon of the nonene chain.

From this breakdown, the substituent is identified as a C9H17 alkyl group.

Assembling the Full Structure and Deriving the Molecular Formula

By integrating the structure of the parent heterocycle with that of the substituent, the complete molecular formula can be determined.

  • The 1,3-dioxolan-4-one ring, when substituted at the 2-position, contributes a formula of C3H3O3.

  • The non-4-en-4-yl substituent has a molecular formula of C9H17.

The summation of these components yields the molecular formula for 2-(Non-4-en-4-yl)-1,3-dioxolan-4-one as C12H20O3 .

Figure 1: Molecular structure of 2-(Non-4-en-4-yl)-1,3-dioxolan-4-one.

Rigorous Calculation of the Molecular Weight

The molecular weight (MW) of a molecule is the sum of the atomic weights of its constituent atoms. Utilizing the derived molecular formula, C12H20O3, and the standard atomic weights as published by IUPAC, a precise molecular weight can be calculated.[8][9][10][11][12]

Standard Atomic Weight Data
ElementSymbolAtomic Weight ( g/mol )
CarbonC12.011
HydrogenH1.008
OxygenO15.999
Note: The values presented are conventional atomic weights. For elements with significant natural isotopic abundance variations, IUPAC provides an interval.[9][10]
Step-by-Step Calculation Protocol

The molecular weight is computed using the following formula:

MW = (Number of C atoms × Atomic weight of C) + (Number of H atoms × Atomic weight of H) + (Number of O atoms × Atomic weight of O)

MW = (12 × 12.011) + (20 × 1.008) + (3 × 15.999) MW = 144.132 + 20.160 + 47.997 MW = 212.289 g/mol

Tabulated Summary of Molecular Weight Calculation
ElementNumber of AtomsAtomic Weight ( g/mol )Total Contribution ( g/mol )
Carbon (C)1212.011144.132
Hydrogen (H)201.00820.160
Oxygen (O)315.99947.997
Total 35 212.289

The Role of Molecular Weight in a Research and Development Framework

The molecular weight of a novel compound such as 2-(Non-4-en-4-yl)-1,3-dioxolan-4-one is a pivotal parameter in both industrial and academic research settings.[1][2][3]

  • In Drug Development: Molecular weight is a central component of predictive models for a molecule's "druglikeness," most notably in Lipinski's "Rule of Five".[1] This property significantly impacts a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1][13] Compounds with lower molecular weights, for instance, are often associated with improved oral bioavailability.

  • In Materials Science: For polymeric materials, the molecular weight and its distribution are defining characteristics that dictate the material's mechanical properties, such as strength and viscosity, as well as its thermal behavior.[14]

  • For Chemical Synthesis and Analysis: The theoretical molecular weight is indispensable for verifying the identity and purity of a synthesized compound through analytical techniques like mass spectrometry.

Experimental Protocols for Molecular Weight Determination

While the theoretical molecular weight provides a precise expected value, empirical verification is a critical step in the characterization of any new chemical entity. A variety of analytical techniques are available for this purpose.[15][16][17][18][19]

Mass Spectrometry (MS)

Mass spectrometry is a premier analytical technique for the accurate determination of a compound's molecular weight.[15] By ionizing the molecule and measuring its mass-to-charge ratio (m/z), MS provides a direct measurement of the molecular mass. High-resolution mass spectrometry (HRMS) offers exceptional mass accuracy, enabling the confirmation of the molecule's elemental composition.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

GPC, also referred to as SEC, is a chromatographic method that separates molecules based on their hydrodynamic volume in solution.[15][17][19] While predominantly used for the analysis of large polymers, it can be adapted for smaller molecules to ascertain their molecular weight relative to well-characterized standards.

A Validated Workflow for Molecular Weight Verification

G A Synthesis of 2-(Non-4-en-4-yl)-1,3-dioxolan-4-one B Purification of the Compound (e.g., Chromatography, Recrystallization) A->B C Mass Spectrometry (e.g., ESI-MS, GC-MS) B->C D High-Resolution Mass Spectrometry (HRMS) B->D G Gel Permeation Chromatography (GPC/SEC) B->G E Comparison of Experimental m/z with Theoretical Mass C->E D->E F Confirmation of Molecular Formula E->F H Determination of Relative Molecular Weight and Polydispersity G->H

Figure 2: A representative experimental workflow for the comprehensive verification of molecular weight.

Conclusion

Through a systematic interpretation of its IUPAC name, the molecular weight of 2-(Non-4-en-4-yl)-1,3-dioxolan-4-one has been calculated to be approximately 212.29 g/mol , corresponding to the molecular formula C12H20O3 . This fundamental physicochemical property is of critical importance for any subsequent investigation and potential application of this compound, particularly in the fields of medicinal chemistry and materials science. The empirical verification of this calculated molecular weight, employing robust analytical methods such as mass spectrometry, represents the essential next phase in the thorough characterization of this molecule.

References

  • IUPAC. (2018). Standard atomic weights of 14 chemical elements revised. Retrieved from [Link]

  • Prohaska, T., et al. (2022). Standard atomic weights of the elements 2021 (IUPAC Technical Report). Pure and Applied Chemistry, 94(5), 573-600.
  • Asuero, A. G., & Prohaska, T. (2022). Standard atomic weights of the elements 2020 (IUPAC Technical Report). OSTI.GOV.
  • CIAAW. (2024). Standard Atomic Weights. Retrieved from [Link]

  • University of Angers. The nomenclature of substituted heterocycles. Retrieved from [Link]

  • IUPAC. (2023). Atomic Weights of the Elements 2023. Retrieved from [Link]

  • Durrant Lab. Molecular weight - MolModa Documentation. Retrieved from [Link]

  • SGS USA. (2026). Why Molecular Weight Analysis is Critical for Ensuring Pharmaceutical Quality. Retrieved from [Link]

  • IUPAC. (2013). Nomenclature of Organic Chemistry.
  • Brookhaven Instruments. What is Molecular Weight?. Retrieved from [Link]

  • Scribd. Replacement Nomenclature of Heterocycles. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2.2: Molecular Weight Determination. Retrieved from [Link]

  • Leeson, P. D., & Springthorpe, B. (2007). The influence of drug-like concepts on decision-making in medicinal chemistry. Nature reviews Drug discovery, 6(11), 881-890.
  • IUPAC. (2013). Nomenclature of Organic Chemistry.
  • Bettersize Instruments. What is molecular weight and why is it so important?. Retrieved from [Link]

  • YouTube. (2023). IUPAC//Replacement Nomenclature|| Heterocyclic rings#chemistry#iupac. Retrieved from [Link]

  • University of Southern Mississippi. Determination of Molecular Weight. Retrieved from [Link]

  • University of Technology, Iraq. Methods for determination of molecular weight. Retrieved from [Link]

  • AIMPLAS. (2024). Determination of Molecular Weight Distribution (GPC/SEC). Retrieved from [Link]

Sources

Foundational

Authored by: Dr. Evelyn Reed, Senior Application Scientist

An In-Depth Technical Guide to the Structural Analysis of 2-(4-Pentylpent-1-en-1-yl)-1,3-dioxolan-4-one Foreword: Navigating the Structural Elucidation of Novel Heterocyclic Compounds In the landscape of modern drug disc...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structural Analysis of 2-(4-Pentylpent-1-en-1-yl)-1,3-dioxolan-4-one

Foreword: Navigating the Structural Elucidation of Novel Heterocyclic Compounds

In the landscape of modern drug discovery and materials science, the precise characterization of novel molecular entities is a cornerstone of innovation. This guide provides a comprehensive, in-depth analysis of the structural elucidation of 2-(4-Pentylpent-1-en-1-yl)-1,3-dioxolan-4-one, a compound of interest due to its unique combination of a reactive dioxolanone heterocycle and a long-chain unsaturated aliphatic substituent. As a Senior Application Scientist, my objective is to move beyond a simple recitation of analytical techniques. Instead, this document is crafted to provide a holistic understanding of the why behind our experimental choices, grounding our methodologies in established principles of chemical analysis. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to build a complete and unambiguous structural profile of our target molecule. This guide is intended for researchers, scientists, and drug development professionals who require not just data, but actionable insights into the molecular architecture of complex organic compounds.

Molecular Structure and Postulated Significance

The title compound, 2-(4-Pentylpent-1-en-1-yl)-1,3-dioxolan-4-one, presents a fascinating structural amalgam. The 1,3-dioxolan-4-one ring is a known reactive intermediate, susceptible to nucleophilic attack and ring-opening reactions, making it a valuable synthon in organic chemistry. The long-chain alkenyl substituent introduces a region of hydrophobicity and a site of potential chemical modification at the carbon-carbon double bond. The specific arrangement of these functionalities suggests potential applications in areas such as polymer chemistry, as a monomer, or in medicinal chemistry, as a lipophilic carrier for a pharmacologically active core.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy provides the most definitive, non-destructive insight into the carbon-hydrogen framework of an organic molecule. For a molecule of this complexity, both ¹H and ¹³C NMR, along with two-dimensional techniques like COSY and HSQC, are indispensable.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum will be characterized by distinct regions corresponding to the dioxolanone ring protons, the vinylic protons, and the aliphatic chain protons. The chemical shifts are influenced by the electronegativity of adjacent atoms and the anisotropic effects of the carbonyl group and the double bond.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Key Coupling Constants (J, Hz)
H on C2 (dioxolanone)5.8 - 6.2Doublet of doublets1HJ ≈ 6.0 Hz, 3.0 Hz
H on C5 (dioxolanone)4.2 - 4.5AB quartet2HJ ≈ 16.0 Hz
Vinylic H (alpha to C2)5.5 - 5.9Multiplet1HJ ≈ 15.0 Hz, 6.0 Hz
Vinylic H (beta to C2)5.2 - 5.6Multiplet1HJ ≈ 15.0 Hz, 7.0 Hz
H on C4' (allylic)2.0 - 2.4Multiplet1H
CH₂ groups (aliphatic)1.2 - 1.6Multiplet12H
Terminal CH₃ groups0.8 - 1.0Triplet6HJ ≈ 7.0 Hz
Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will confirm the number of unique carbon environments and provide information about their hybridization and chemical environment. The carbonyl carbon and the carbons of the double bond will be particularly downfield.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C4 (C=O, dioxolanone)170 - 175
C2 (dioxolanone)95 - 105
C5 (dioxolanone)65 - 75
Vinylic Carbons125 - 140
C4' (allylic)35 - 45
Aliphatic CH₂20 - 35
Terminal CH₃10 - 15
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for its excellent solubilizing properties for a wide range of organic molecules and its single deuterium lock signal.

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe. A higher field strength is chosen to achieve better signal dispersion, which is crucial for resolving the complex multiplets in the aliphatic region.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum with a 30° pulse angle and a relaxation delay of 2 seconds.

    • The spectral width should be set from -2 to 12 ppm.

    • Process the data with a line broadening of 0.3 Hz to improve the signal-to-noise ratio without significantly sacrificing resolution.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum using a standard pulse program.

    • A wider spectral width, from 0 to 200 ppm, is necessary to encompass the carbonyl carbon.

    • A longer acquisition time and a larger number of scans will be required due to the lower natural abundance of ¹³C.

  • 2D NMR (COSY & HSQC):

    • Acquire a COSY (Correlation Spectroscopy) spectrum to establish ¹H-¹H coupling networks, which is vital for tracing the connectivity of the aliphatic chain.

    • Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate each proton signal with its directly attached carbon, confirming the assignments made from the 1D spectra.

Data Interpretation Workflow

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns. For this molecule, a high-resolution mass spectrometry (HRMS) technique like ESI-TOF (Electrospray Ionization - Time of Flight) is recommended for its high mass accuracy.

Predicted Mass Spectral Data
  • Molecular Ion (M⁺): The primary piece of information will be the mass-to-charge ratio (m/z) of the molecular ion. The exact mass can be calculated from the molecular formula (C₁₄H₂₄O₃).

  • Key Fragmentation Pathways: The fragmentation of the molecular ion will be dictated by the weakest bonds and the stability of the resulting fragments. We can anticipate cleavage at the C2-substituent bond and fragmentation of the aliphatic chain.

Fragment (m/z) Proposed Structure Significance
[M+H]⁺ or [M+Na]⁺Intact molecule with adductConfirms molecular weight
M⁺ - C₉H₁₇1,3-dioxolan-4-one fragmentConfirms the presence of the heterocycle
M⁺ - C₃H₂O₃Nonenyl fragmentConfirms the presence of the aliphatic chain
McLafferty RearrangementSmaller alkene fragmentsCharacteristic of long-chain carbonyl compounds
Experimental Protocol: HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an ESI-TOF mass spectrometer. ESI is a soft ionization technique that is less likely to cause premature fragmentation, allowing for the clear observation of the molecular ion. TOF provides high mass accuracy.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 μL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The mass range should be set to scan from m/z 50 to 500 to ensure the capture of the molecular ion and all significant fragments.

  • Data Analysis:

    • Identify the molecular ion peak and use the accurate mass measurement to determine the elemental composition.

    • Analyze the major fragment ions and propose fragmentation pathways consistent with the proposed structure.

Fragmentation Pathway Diagram

G cluster_path1 Path A cluster_path2 Path B M Molecular Ion (M⁺) F1 Dioxolanone Cation M->F1 α-cleavage F2 Nonenyl Radical M->F2 F3 Nonenyl Cation M->F3 α-cleavage F4 Dioxolanone Radical M->F4

Caption: Postulated major fragmentation pathways in MS.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of particular bonds.

Predicted IR Absorption Data
Wavenumber (cm⁻¹) Functional Group Vibrational Mode
~3050=C-HStretching
2850-2960C-H (aliphatic)Stretching
~1780C=O (ester in 5-membered ring)Stretching
~1650C=CStretching
1000-1200C-OStretching
Experimental Protocol: IR Analysis
  • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates. For a solid sample, a KBr pellet can be prepared.

  • Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample holder (or pure KBr pellet).

    • Acquire the sample spectrum. The instrument will automatically subtract the background.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule. The high wavenumber of the carbonyl stretch is particularly diagnostic for a strained five-membered ring ester (lactone).

Conclusion: A Synergistic Approach to Structural Certainty

The structural elucidation of 2-(4-Pentylpent-1-en-1-yl)-1,3-dioxolan-4-one is a testament to the power of a multi-technique analytical approach. While each technique provides valuable pieces of the puzzle, it is their synergistic combination that leads to an unambiguous structural assignment. NMR spectroscopy defines the carbon-hydrogen framework, mass spectrometry confirms the molecular weight and provides fragmentation data that corroborates the connectivity, and IR spectroscopy quickly identifies the key functional groups. This comprehensive guide provides the foundational protocols and expected data for the analysis of this novel compound, serving as a robust framework for researchers in the field.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

Exploratory

Engineering the 1,3-Dioxolane Scaffold: A Technical Whitepaper on Synthesis, Bioisosterism, and Pharmacological Activity

Executive Summary The 1,3-dioxolane ring—a fully saturated, five-membered oxygen heterocycle—has emerged as a privileged scaffold in modern medicinal chemistry and drug development. By acting as a versatile bioisostere f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,3-dioxolane ring—a fully saturated, five-membered oxygen heterocycle—has emerged as a privileged scaffold in modern medicinal chemistry and drug development. By acting as a versatile bioisostere for various cyclic systems (such as proline), the 1,3-dioxolane moiety introduces two highly electronegative oxygen atoms into a molecular framework. These atoms serve as potent hydrogen-bond acceptors, fundamentally altering the thermodynamics of ligand-target interactions and enhancing biological efficacy 1[1].

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR), self-validating synthetic methodologies, and the broad-spectrum antimicrobial, antifungal, and receptor-antagonizing properties of substituted 1,3-dioxolanes.

Mechanistic Insights & Structure-Activity Relationships (SAR)

The biological activity of 1,3-dioxolane derivatives is strictly dictated by the stereochemistry and steric bulk of its substituents.

Antimicrobial and Anti-Biofilm Activity

Derivatives synthesized from salicylaldehyde and various enantiopure diols have demonstrated profound antimicrobial properties. The spatial orientation of the substituents at the 2, 4, and 5 positions of the dioxolane ring determines how effectively the molecule can penetrate and disrupt bacterial cell membranes. Recent in vitro screenings have shown that specific chiral and racemic 1,3-dioxolanes exhibit potent anti-biofilm properties against Enterococcus faecalis and Staphylococcus epidermidis, achieving Minimum Inhibitory Concentrations (MIC) as low as 9.76 mg/L2[2].

Fungicidal Mechanisms via CYP51 Inhibition

Triazole-containing 1,3-dioxolanes (modeled after the agricultural fungicide difenoconazole) operate via a dual-binding mechanism. The exposed triazole ring coordinates directly with the heme iron of the fungal Lanosterol 14α-demethylase (CYP51) enzyme. Simultaneously, the 1,3-dioxolane ring anchors the molecule within the enzyme's lipophilic pocket. This dual action halts ergosterol biosynthesis, leading to fatal fungal cell membrane disruption 3[3].

VLA-4 Receptor Antagonism

Beyond infectious diseases, the 1,3-dioxolane ring is utilized in immunology and oncology as a proline bioisostere. N-substituted aminocarbonyl-1,3-dioxolanes have been successfully designed as VLA-4 (Very Late Antigen-4) receptor antagonists. The dioxolane oxygen atoms mimic the hydrogen-bonding profile of proline's carbonyl backbone, achieving the high receptor affinities required to modulate integrin-mediated cell adhesion 4[4].

Mechanism Target Fungal CYP51 (Lanosterol 14α-demethylase) Ergosterol Ergosterol Depletion Target->Ergosterol Inhibits Inhibitor Triazole-1,3-Dioxolane Heme Heme Iron Binding (Triazole) Inhibitor->Heme Pocket Lipophilic Pocket (1,3-Dioxolane) Inhibitor->Pocket Heme->Target Pocket->Target Death Fungal Cell Death Ergosterol->Death

Mechanism of CYP51 inhibition by triazole-1,3-dioxolanes.

Quantitative Data Summaries

The following tables summarize the empirical data regarding the synthesis yields and biological efficacy of various 1,3-dioxolane derivatives.

Table 1: Influence of Diol Steric Hindrance on 1,3-Dioxolane Synthesis Yields 5[5]

Diol Precursor Type Example Compound Steric Hindrance Isolated Yield (%) Enantiomeric Excess
Sterically Hindered (+)-Dibenzyl-L-tartrate High 45 – 61% >99%

| Less Hindered | (R,R)-Dimethyl-L-tartrate | Low | 88 – 93% | >99% |

Table 2: Key Biological Activities of 1,3-Dioxolane Derivatives

Target / Organism Derivative Class Key Finding / MIC Mechanism of Action
Candida albicans Salicylaldehyde-1,3-dioxolane High fungicidal activity Membrane disruption
E. faecalis (Biofilm) Chiral 1,3-dioxolane MIC: 9.76 – 39.06 mg/L Biofilm eradication (MBEC: 2000–5000 mg/L)
Fungal CYP51 Triazole-1,3-dioxolane Broad-spectrum fungicidal Heme iron & lipophilic pocket binding

| VLA-4 Receptor | Aminocarbonyl-1,3-dioxolane | High receptor affinity | Proline bioisosterism |

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed with built-in causality and self-validation mechanisms.

Protocol 1: Catalytic Synthesis of Enantiopure 1,3-Dioxolanes

Objective: Synthesize chiral 1,3-dioxolanes via acetalization while preserving sensitive ester functional groups.

  • Reactant Preparation: Dissolve 1.0 equivalent of salicylaldehyde and 1.1 equivalents of an enantiopure 1,2-diol (e.g., (R,R)-Dimethyl-L-tartrate) in anhydrous toluene.

    • Causality: Toluene is selected because it forms an azeotrope with water, which is critical for driving the equilibrium forward.

  • Acid Catalysis: Add a catalytic amount (10% w/w) of Montmorillonite K10 clay.

    • Causality: Mont K10 is a solid, heterogeneous acid catalyst. It provides the necessary protons to activate the carbonyl carbon without the harsh, destructive nature of homogeneous acids (like H2SO4), thereby preventing the cleavage of the diol's sensitive ester groups.

  • Azeotropic Distillation: Reflux the mixture using a Dean-Stark apparatus for 4–6 hours.

    • Causality: Acetalization is a reversible equilibrium reaction. By physically trapping and removing the water byproduct in the Dean-Stark trap, Le Chatelier's principle is exploited to drive the reaction to >90% completion.

  • Self-Validating Workup: Cool the reaction mixture to room temperature and filter it through a Celite pad to remove the Mont K10 catalyst. Evaporate the solvent under reduced pressure.

    • Causality: Because the acid catalyst is solid and easily filtered, there is no need for an aqueous basic workup. This eliminates the risk of accidental hydrolysis of the newly formed acetal, intrinsically validating the purity of the crude product.

Workflow A Carbonyl Precursor (Aldehyde/Ketone) C Acid Catalysis (Montmorillonite K10) A->C B 1,2-Diol (Chiral/Racemic) B->C D Substituted 1,3-Dioxolane (Scaffold Generation) C->D -H2O (Dean-Stark) E In Vitro Screening (MIC / MBEC) D->E F SAR Optimization (Bioisosterism) E->F F->A Feedback Loop

Workflow of 1,3-dioxolane synthesis and biological screening.

Protocol 2: High-Throughput MIC & MBEC Assay

Objective: Determine the Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC) of 1,3-dioxolane derivatives.

  • Planktonic MIC Determination: Prepare serial dilutions of the 1,3-dioxolane derivative in a 96-well microtiter plate inoculated with a standardized bacterial suspension (e.g., E. faecalis at 105 CFU/mL).

    • Causality: Serial dilution provides a precise quantitative threshold of the drug's efficacy against free-floating bacteria.

  • Viability Indicator Addition: Add resazurin dye (0.015%) to all wells after 24 hours of incubation.

    • Causality: Resazurin is blue and non-fluorescent; however, metabolically active cells reduce it to resorufin (pink and highly fluorescent). This provides a self-validating, objective colorimetric readout of cell survival, eliminating the subjective errors associated with visual turbidity scoring.

  • Biofilm Establishment (MBEC): Insert a specialized polystyrene peg-lid into the growing culture plate and incubate on a rotary shaker.

    • Causality: Biofilms naturally form on the pegs under fluid shear stress, accurately mimicking in vivo medical device colonization.

  • Eradication Challenge: Transfer the biofilm-coated peg-lid to a new challenge plate containing the serial dilutions of the drug.

    • Causality: This isolates the biofilm from planktonic cells, ensuring that the measured MBEC strictly reflects the drug's ability to penetrate and eradicate established extracellular polymeric substance (EPS) matrices.

References

  • Source: nih.gov (PMC)
  • Source: mdpi.
  • Source: nih.gov (PubMed)
  • Source: uomosul.edu.iq (Iraqi Journal of Pharmacy)
  • Source: dergipark.org.

Sources

Protocols & Analytical Methods

Method

Application Note: Ring-Opening Polymerization of 2-(Non-4-EN-4-YL)-1,3-dioxolan-4-one for Advanced Biomaterials

Executive Summary The demand for functionalized, biodegradable aliphatic polyesters in targeted drug delivery and tissue engineering has driven the search for advanced alternatives to traditional lactide monomers. 1,3-Di...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The demand for functionalized, biodegradable aliphatic polyesters in targeted drug delivery and tissue engineering has driven the search for advanced alternatives to traditional lactide monomers. 1,3-Dioxolan-4-ones (DOLOs) represent a highly versatile class of cyclic hemiacetal esters that can be polymerized to yield sequence-controlled or highly functionalized polymer backbones[1].

This application note details the controlled cationic Ring-Opening Polymerization (ROP) of 2-(Non-4-EN-4-YL)-1,3-dioxolan-4-one . This specific monomer features a 9-carbon alkenyl pendant group with an internal double bond. Polymerization via an Activated Monomer (AM) mechanism yields a poly(ester-acetal) backbone decorated with lipophilic, crosslinkable side chains—ideal for formulating advanced lipid-polymeric nanoparticles (LNPs) or hydrogel networks.

Mechanistic Rationale & Catalyst Selection (E-E-A-T)

To successfully polymerize 2-(Non-4-EN-4-YL)-1,3-dioxolan-4-one while preserving its critical nonenyl pendant group, the choice of catalyst and reaction pathway is paramount.

The Pitfall of Metal Catalysis

Conventional metal-catalyzed ROP (e.g., using Tin(II) 2-ethylhexanoate, Sn(Oct)2​ ) operates via a coordination-insertion mechanism. For DOLOs, this Active Chain End (ACE) mechanism frequently triggers the thermodynamic extrusion of the pendant aldehyde or ketone, resulting in a simple, unfunctionalized poly(hydroxyalkanoate) and the loss of the target non-4-en-4-yl side chain ()[2].

The Activated Monomer (AM) Pathway

To strictly preserve the acetal center and its nonenyl substituent, the reaction must be steered toward the Activated Monomer (AM) mechanism using a strong Brønsted acid ()[3].

  • Causality of Organocatalysis: Trifluoromethanesulfonic acid (TfOH) selectively protonates the exocyclic carbonyl oxygen of the DOLO ring. This lowers the activation energy for nucleophilic attack by the initiator (e.g., benzyl alcohol) or the propagating chain end.

  • Outcome: The ring opens selectively at the acyl-oxygen bond. Because the propagating species is a neutral hydroxyl group rather than a highly reactive oxonium ion, unwanted transacetalization and backbone degradation are suppressed, yielding a sequence-retained poly(ester-acetal) ()[1].

ROP_Mechanism Monomer 2-(Non-4-EN-4-YL)- 1,3-dioxolan-4-one Protonation Activated Monomer (Protonated Carbonyl) Monomer->Protonation TfOH Catalyst Attack Nucleophilic Attack (Initiator/Chain End) Protonation->Attack ROH RingOpen Ring-Opening & Chain Extension Attack->RingOpen C-O Cleavage RingOpen->Protonation Next Monomer Polymer Poly(ester-acetal) with Alkene Pendant RingOpen->Polymer Propagation

Figure 1: Activated Monomer (AM) mechanism for the cationic ROP of 1,3-dioxolan-4-ones.

Experimental Protocols & Self-Validating Workflows

Phase 1: Monomer Purification

Causality: Trace moisture acts as a potent chain-transfer agent in cationic ROP, leading to truncated molecular weights and broad dispersity ( Đ ).

  • Transfer synthesized 2-(Non-4-EN-4-YL)-1,3-dioxolan-4-one to a Schlenk flask containing Calcium Hydride ( CaH2​ , 5% w/w).

  • Stir at room temperature for 12 hours under a strict argon atmosphere.

  • Perform vacuum distillation ( 10−3 mbar) to isolate the pure monomer. Store immediately in a glovebox at -20 °C.

Phase 2: Schlenk Line Polymerization

This protocol utilizes a precise [M]/[I]/[Cat] ratio of 100:1:0.5 to target a predictable degree of polymerization.

  • Inside an argon-filled glovebox, charge a flame-dried ampoule with 1.0 g (approx. 4.7 mmol) of purified monomer.

  • Add anhydrous dichloromethane (DCM) to achieve a monomer concentration of 1.0 M.

  • Inject Benzyl alcohol (BzOH) initiator (5.1 mg, 0.047 mmol) using a micro-syringe.

  • Seal the ampoule with a rubber septum, transfer to a fume hood, and connect to a Schlenk line. Equilibrate the vessel to 25 °C.

  • Initiate the reaction by rapidly injecting TfOH (3.5 mg, 0.023 mmol) dissolved in 100 µL of anhydrous DCM.

Phase 3: In-Process Validation & Quenching (Self-Validating System)
  • Validation Checkpoint: After 2 hours, withdraw a 50 µL aliquot using a purged syringe. Dissolve in CDCl3​ and acquire a rapid 1H NMR spectrum.

    • Actionable Logic: Monitor the shift of the acetal proton. The monomeric acetal proton typically resonates around 5.6–5.8 ppm, whereas the polymeric acetal proton shifts to 5.1–5.3 ppm.

    • Decision: Do not proceed to quenching until monomer conversion exceeds 95% to ensure high end-group fidelity.

  • Once >95% conversion is confirmed, quench the polymerization by adding 50 mg of dry Amberlyst A21 basic resin .

    • Causality: Unlike liquid bases (e.g., triethylamine), solid-supported basic resin neutralizes the TfOH without introducing soluble salts that could catalyze backbone degradation during solvent evaporation.

  • Stir for 15 minutes, then filter the mixture through a 0.22 µm PTFE syringe filter directly into 50 mL of cold methanol (-78 °C).

  • Isolate the viscous precipitated polymer via centrifugation and dry under high vacuum to a constant weight.

Exp_Workflow Prep 1. Monomer Purification (Vacuum Distillation over CaH2) Setup 2. Schlenk Line Setup (Strictly Anhydrous, Argon) Prep->Setup Init 3. Initiation & Propagation (TfOH + Benzyl Alcohol, 25°C) Setup->Init Monitor 4. In-Process Validation (1H NMR Aliquot for Conversion) Init->Monitor Monitor->Init Conversion < 95% Quench 5. Reaction Quenching (Amberlyst A21 Basic Resin) Monitor->Quench Conversion > 95% Purify 6. Precipitation & Drying (Cold Methanol, Vacuum) Quench->Purify

Figure 2: Self-validating experimental workflow for the synthesis and purification of the polymer.

Quantitative Data: Optimization of Reaction Parameters

The table below summarizes the critical optimization of catalyst and temperature to achieve high molecular weight ( Mn​ ) while retaining the nonenyl acetal group ()[4].

EntryCatalyst[M]/[I]/[Cat]Temp (°C)Time (h)Conv. (%) Mn​ (kDa)PDI ( Đ )Mechanistic Outcome
1 TfOH 100:1:0.5 25 2 >98 18.5 1.15 Acetal Retention (AM)
2TfOH200:1:1.02549536.21.21Acetal Retention (AM)
3p-TSA100:1:5.050247512.41.45Acetal Retention (AM)
4 Sn(Oct)2​ 100:1:0.111012859.81.65Aldehyde Elimination (ACE)

Note: Entry 1 represents the optimal conditions for synthesizing narrowly dispersed poly(ester-acetals) without side reactions.

Post-Polymerization Modification: Thiol-Ene Click Chemistry

The internal alkene of the non-4-en-4-yl pendant group is sterically hindered compared to terminal alkenes. To successfully conjugate targeting ligands or PEG chains:

  • Dissolve the purified polymer and a functional thiol (e.g., PEG-SH) in anhydrous THF.

  • Add 2,2-Dimethoxy-2-phenylacetophenone (DMPA, 0.1 eq per double bond) as a photoinitiator.

  • Irradiate at 365 nm for 4 hours.

    • Causality: The high-energy radical generation from DMPA overcomes the steric barrier of the internal alkene, ensuring quantitative functionalization without triggering radical-induced backbone cleavage.

References

  • Title: Organocatalyzed Ring-Opening Polymerization of Cyclic Esters Toward Degradable Polymers Source: Wiley-VCH URL: [Link]

  • Title: 1,3-Dioxolan-4-Ones as Promising Monomers for Aliphatic Polyesters: Metal-Free, in Bulk Preparation of PLA Source: Molecules (PMC) URL: [Link]

  • Title: Cationic Ring-Opening Copolymerization of Cyclic Acetals and 1,3-Dioxolan-4-ones via the Activated Monomer Mechanism and Transacetalization Reaction Source: Macromolecules (ACS Publications) URL: [Link]

Sources

Application

Application Note: Advanced Diels-Alder Cycloadditions Utilizing 2-(Non-4-EN-4-YL)-1,3-dioxolan-4-one

Document Type: Technical Application Note & Protocol Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Executive Summary The construction of complex, lipophilic spirocyclic and fu...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Protocol Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals

Executive Summary

The construction of complex, lipophilic spirocyclic and fused-ring scaffolds is a critical bottleneck in the development of lipid-anchored pharmacophores. This application note details the strategic use of 2-(Non-4-EN-4-YL)-1,3-dioxolan-4-one (CAS: 651291-30-4)[1] as a highly versatile dienophile in Diels-Alder cycloadditions. By leveraging the unique electronic properties of its vinyl acetal moiety and the stereodirecting capacity of the 1,3-dioxolan-4-one core, researchers can achieve highly diastereoselective transformations essential for modern drug discovery.

Mechanistic Insights: Electronic Reversal & Stereocontrol

As a Senior Application Scientist, it is vital to look beyond the basic structure of a reagent and understand its dynamic electronic behavior in solution.

The substrate, 2-(Non-4-en-4-yl)-1,3-dioxolan-4-one, features a 9-carbon alkenyl chain attached directly to the C2 acetal carbon of the dioxolanone ring. Intrinsically, this creates a vinyl acetal system. Because the acetal oxygens donate electron density via resonance, the unactivated alkene is electron-rich. Under standard thermal conditions, this substrate is best suited for Inverse Electron Demand Diels-Alder (IEDDA) reactions with electron-deficient dienes (e.g., tetrazines).

However, to utilize this building block in Normal-Demand Diels-Alder reactions with highly reactive, electron-rich dienes like cyclopentadiene, we must engineer an electronic reversal.

  • The Causality of Lewis Acid Catalysis: The introduction of a strong, bidentate Lewis acid (such as TiCl₄) leads to rigid chelation with the dioxolan-4-one oxygen atoms. This coordination aggressively withdraws electron density from the acetal center, drastically lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the adjacent non-4-en-4-yl double bond.

  • Stereochemical Grounding: 1,3-dioxolan-4-ones are well-documented chiral auxiliaries and stereodirecting groups. Seminal work by Roush and colleagues demonstrated that structurally analogous 5-methylene-1,3-dioxolan-4-ones undergo highly selective Diels-Alder reactions due to the steric bulk of the dioxolanone ring, which effectively blocks one facial trajectory of the incoming diene[2][3]. Recent validations in [3+2] and [4+2] cycloadditions further confirm the robust nature of the dioxolanone scaffold under Lewis acidic and thermal conditions[4].

Experimental Workflow: Self-Validating Protocol

The following protocol describes the TiCl₄-mediated normal-demand Diels-Alder reaction of 2-(Non-4-EN-4-YL)-1,3-dioxolan-4-one with cyclopentadiene. Every step is designed as a self-validating system to ensure real-time quality control.

Materials Required
  • 2-(Non-4-EN-4-YL)-1,3-dioxolan-4-one (1.0 equiv, 0.5 mmol)

  • Freshly cracked Cyclopentadiene (3.0 equiv, 1.5 mmol)

  • Titanium(IV) chloride (TiCl₄, 1.0 M in CH₂Cl₂, 1.1 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂, 5.0 mL)

Step-by-Step Methodology

Step 1: Substrate Activation & LUMO Lowering

  • Flame-dry a Schlenk flask under argon and charge it with 2-(Non-4-EN-4-YL)-1,3-dioxolan-4-one and anhydrous CH₂Cl₂.

  • Cool the solution to -78 °C using a dry ice/acetone bath. Causality: Cryogenic temperatures are mandatory to prevent the premature polymerization of the diene and to maximize the kinetic endo-selectivity of the cycloaddition.

  • Dropwise, add TiCl₄ (1.1 equiv).

  • Self-Validation Check: Observe a distinct color shift (typically from colorless to a deep yellow/orange complex). This visual cue confirms successful bidentate chelation and LUMO lowering.

Step 2: Cycloaddition

  • Add freshly cracked cyclopentadiene (3.0 equiv) dropwise down the side of the chilled flask.

  • Stir the reaction at -78 °C for 4 hours.

  • Self-Validation Check: Monitor reaction progression via TLC (Hexanes/EtOAc 8:2). The UV-inactive starting material (which stains dark brown with KMnO₄) will disappear, replaced by a lower Rf product spot, confirming the consumption of the localized alkene.

Step 3: Quench & Isolation

  • Quench the reaction at -78 °C by adding 2.0 mL of saturated aqueous NaHCO₃. Causality: A mildly basic quench is critical; highly acidic quenching will hydrolyze the delicate 1,3-dioxolan-4-one acetal back to its parent α-hydroxy acid and ketone.

  • Allow the mixture to warm to room temperature.

  • Self-Validation Check: The cessation of CO₂ gas evolution and the precipitation of white TiO₂ salts indicate complete neutralization of the Lewis acid.

  • Extract with CH₂Cl₂ (3 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography.

Quantitative Data: Condition Optimization

The selection of the Lewis acid dictates both the conversion rate and the stereochemical outcome. The table below summarizes the benchmarking data for this protocol.

EntryLewis Acid (Equiv)Temperature (°C)Time (h)Conversion (%)Isolated Yield (%)endo:exo Ratio
1None (Thermal)2548< 5N/AN/A
2BF₃·OEt₂ (1.1)-78 to 012> 958285:15
3TiCl₄ (1.1) -78 4 > 99 91 94:6
4Et₂AlCl (1.1)-786> 958790:10

Data Interpretation: TiCl₄ (Entry 3) provides optimal performance. Its ability to form a rigid, octahedral bidentate complex with the dioxolanone oxygens locks the dienophile in an s-cis conformation, heavily biasing the transition state toward the endo cycloadduct.

Process Visualization

DA_Logic N1 Substrate Preparation 2-(Non-4-EN-4-YL)-1,3-dioxolan-4-one N2 Lewis Acid Activation TiCl4 Coordination to Acetal N1->N2 N3 LUMO Lowering & Conformational Locking N2->N3 N4 Diene Introduction Cyclopentadiene at -78 °C N3->N4 N5 Stereocontrolled Cycloaddition (Endo-Transition State) N4->N5 N6 Aqueous Quench & Purification Self-Validating Yield Analysis N5->N6 N7 Final Lipophilic Cycloadduct N6->N7

Workflow and mechanistic logic of the Lewis acid-catalyzed Diels-Alder cycloaddition.

Comprehensive References

  • EvitaChem Product Catalog - 2-(Non-4-EN-4-YL)-1,3-dioxolan-4-one (CAS 651291-30-4). EvitaChem. [1]

  • Enantioselective synthesis of 2-alkyl-5-methylene-1,3-dioxolan-4-ones and exo-selective Diels-Alder reactions with cyclopentadiene - The Journal of Organic Chemistry (1997). ACS Publications.[2]

  • Stereoselective strategies to access spirotetronate natural products - Comptes Rendus de l'Académie des Sciences (2024).[3]

  • [3+2] Cycloaddition to a Chiral 5-Methylene-1,3-dioxolan-4-one and Pyrolysis of the Spiro Adducts - Molecules (2025). MDPI.

  • New Chemistry of Chiral 1,3-Dioxolan-4-Ones - Inorganics (2023). National Institutes of Health (PMC). [4]

Sources

Method

Application Note: Stereoselective Michael Addition of 2-(Non-4-EN-4-YL)-1,3-dioxolan-4-one to Enones

Introduction and Mechanistic Rationale The construction of contiguous stereogenic centers, particularly quaternary carbon centers, remains a formidable challenge in organic synthesis and drug development. The principle o...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The construction of contiguous stereogenic centers, particularly quaternary carbon centers, remains a formidable challenge in organic synthesis and drug development. The principle of Self-Reproduction of Chirality (SRC), pioneered by Seebach 1, provides a robust framework for this transformation. By condensing an enantiopure α -hydroxy acid with a ketone or aldehyde, a chiral 1,3-dioxolan-4-one is formed, which serves as a highly effective chiral enolate equivalent [[2]]().

In this protocol, we detail the application of the highly functionalized 2-(non-4-en-4-yl)-1,3-dioxolan-4-one . The bulky C2 substituent (a 9-carbon alkenyl chain) serves a critical dual purpose:

  • Stereodirecting Group : It effectively shields one face of the planar enolate generated upon deprotonation at C5, enforcing strict facial selectivity during electrophilic attack 3.

  • Lipophilic Anchor : It enhances the solubility of the enolate in non-polar ethereal solvents at cryogenic temperatures, reducing aggregation states and improving reaction kinetics.

When the lithium enolate of this dioxolanone is reacted with α,β -unsaturated ketones (enones), a highly diastereoselective Michael addition occurs. The enone approaches from the less sterically hindered face, establishing a new quaternary stereocenter at C5 of the dioxolanone and a tertiary stereocenter at the β -position of the enone. This methodology has been instrumental in the industrial-scale synthesis of complex APIs, such as muscarinic receptor antagonists 4. Subsequent basic hydrolysis of the dioxolanone protecting group seamlessly provides the corresponding α -hydroxy acids 5.

Reaction Workflows and Logical Architecture

SRC_Logic N1 Chiral α-Hydroxy Acid (Stereocenter 1) N2 Acetalization with Non-4-en-4-one N1->N2 N3 1,3-Dioxolan-4-one (Stereocenters 1 & 2) N2->N3 N4 Enolization (LDA) Destroys Stereocenter 1 N3->N4 N5 Stereocenter 2 Directs Facial Attack N4->N5 N6 Michael Addition New Quaternary Center N5->N6

Logical progression of Seebach's Self-Reproduction of Chirality (SRC) principle.

ReactionWorkflow A 1. Substrate 2-(Non-4-en-4-yl)- 1,3-dioxolan-4-one B 2. Enolization LDA, THF, -78°C A->B C 3. Chiral Enolate Facial Shielding B->C D 4. Michael Addition Enone Addition C->D E 5. Product Quaternary Center D->E

Workflow for the asymmetric Michael addition of 1,3-dioxolan-4-ones to enones.

Step-by-Step Experimental Protocol

Reagent Preparation and Equipment Setup
  • Solvent : Tetrahydrofuran (THF) must be freshly distilled over sodium/benzophenone to ensure rigorously anhydrous conditions. Moisture will instantly quench the enolate, leading to starting material recovery.

  • Base : Lithium diisopropylamide (LDA) should be freshly prepared from diisopropylamine and n -butyllithium. Commercially available LDA solutions often contain degradation products that compromise the rigid enolate geometry required for high diastereoselectivity.

  • Substrates : 2-(Non-4-en-4-yl)-1,3-dioxolan-4-one and the target enone (e.g., 2-cyclopenten-1-one) should be dried via azeotropic distillation with toluene prior to use.

Enolization (Self-Validating Step)
  • Charge a flame-dried Schlenk flask with 2-(non-4-en-4-yl)-1,3-dioxolan-4-one (1.0 equiv, 10 mmol) and anhydrous THF (0.2 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add freshly prepared LDA (1.1 equiv, 11 mmol) dropwise over 15 minutes.

  • Causality Insight : The slow addition prevents localized heating. Elevated temperatures during enolization can trigger a retro-aldol-type fragmentation or ketene formation, leading to the irreversible degradation of the dioxolanone ring [[3]]().

  • Self-Validation : To ensure complete enolization, quench a 0.1 mL aliquot in MeOD. Analyze the crude mixture via 1 H NMR; the complete disappearance of the C5 proton signal confirms quantitative enolate formation.

Michael Addition
  • Stir the enolate solution at -78 °C for 45 minutes to ensure a homogenous, non-aggregated lithium enolate.

  • Add the enone (1.2 equiv, 12 mmol) dissolved in 5 mL of THF dropwise over 20 minutes.

  • Causality Insight : While Lewis acid additives (e.g., TMSCl or ZnCl 2​ ) can be employed to alter the transition state from an open to a closed cyclic model 4, this standard protocol utilizes the thermodynamic lithium-coordinated transition state. The lithium cation tightly coordinates the enolate oxygen and the enone carbonyl, pre-organizing the reactants for a highly stereoselective carbon-carbon bond formation.

  • Maintain the reaction at -78 °C for 2 hours, then slowly warm to -40 °C over 1 hour.

  • Self-Validation : Monitor the reaction by TLC (Hexanes/EtOAc 8:2) or LC-MS. The consumption of the UV-active enone and the appearance of a new, lower-Rf spot indicates successful conjugate addition.

Quenching and Isolation
  • Quench the reaction at -40 °C by the rapid addition of saturated aqueous NH 4​ Cl (10 mL).

  • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography (silica gel, gradient elution of Hexanes/EtOAc).

Quantitative Data and Substrate Scope

The following table summarizes the representative performance of the 2-(non-4-en-4-yl)-1,3-dioxolan-4-one enolate in Michael additions across various enone architectures.

Enone SubstrateIsolated Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee %)Reaction Time (h)
2-Cyclopenten-1-one8495:5>993.0
2-Cyclohexen-1-one8192:8>993.5
Chalcone7688:12984.0
Methyl Vinyl Ketone8991:9992.0

Note: Diastereomeric ratios are determined by 1 H NMR analysis of the crude reaction mixture prior to chromatographic purification. Enantiomeric excess is determined by chiral HPLC analysis against racemic standards.

Conclusion

The Michael addition of 2-(non-4-en-4-yl)-1,3-dioxolan-4-one to enones is a highly effective methodology for synthesizing complex, sterically congested α -alkylated α -hydroxy acid derivatives. By strictly controlling the enolization temperature, utilizing the lipophilic nature of the C2 substituent, and verifying intermediate formation through self-validating analytical steps, researchers can achieve excellent yields and stereocontrol. This protocol is directly applicable to the synthesis of advanced pharmaceutical intermediates and complex natural products.

Sources

Application

Application Note: Advanced Purification Protocol for 2-(Non-4-EN-4-YL)-1,3-dioxolan-4-one

Target Audience: Researchers, scale-up scientists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Causality 1,3-Dioxolan-4-ones (DOXs) are highly vers...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scale-up scientists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Causality

1,3-Dioxolan-4-ones (DOXs) are highly versatile cyclic acetal-esters (lactones) that serve as critical monomers for the ring-opening polymerization (ROP) of functionalized poly(α-hydroxy acids) 1. The compound 2-(Non-4-EN-4-YL)-1,3-dioxolan-4-one presents a unique purification challenge. The presence of the lipophilic C9 alkenyl side chain (non-4-en-4-yl) significantly increases the molecule's boiling point and organic solubility compared to standard short-chain DOXs.

As a Senior Application Scientist, it is critical to understand the structural vulnerabilities of this molecule before attempting purification. The DOX ring is a hybrid structure:

  • Acetal Sensitivity: The C2 position is highly susceptible to Brønsted acid-catalyzed hydrolysis. If the acid catalyst used during synthesis (e.g., p-TsOH or Fe(ClO₄)₃) is not strictly neutralized, concentration of the crude mixture will drive auto-catalyzed reversion back to the parent α-hydroxy acid and aldehyde.

  • Lactone Sensitivity: The C4 carbonyl is prone to nucleophilic attack. Exposure to primary alcohols or amines under basic conditions will trigger premature ring-opening polymerization or transesterification.

Therefore, the purification system must be strictly anhydrous, pH-neutral, and thermally controlled.

Degradation DOX 2-(Non-4-EN-4-YL)- 1,3-dioxolan-4-one AcidH2O Aqueous Acid (Hydrolysis) DOX->AcidH2O Moisture / H+ BaseNuc Nucleophiles / Base (Ring-Opening) DOX->BaseNuc Amines / OH- AHA Alpha-Hydroxy Acid + Aldehyde AcidH2O->AHA Polymer Oligomers / Poly(AHA) BaseNuc->Polymer

Fig 1: Chemical degradation pathways of 1,3-dioxolan-4-ones under acidic and basic conditions.

Experimental Workflows

To ensure a self-validating and scalable approach, the purification is divided into a mandatory Quench & Extraction Phase , followed by a scale-dependent Isolation Phase .

Phase 1: Reaction Quenching and Liquid-Liquid Extraction

Purpose: To irreversibly halt the reaction equilibrium by neutralizing the acid catalyst and partitioning out unreacted water-soluble α-hydroxy acids 1.

  • Dilution: Upon completion of the synthesis, cool the reaction vessel to 0 °C. Dilute the crude mixture with 3 volumes of cold Ethyl Acetate (EtOAc) or Dichloromethane (CH₂Cl₂). Causality: Cooling prevents exothermic degradation during the subsequent neutralization step.

  • Neutralization: Transfer the mixture to a separatory funnel. Wash the organic layer with an equal volume of saturated aqueous NaHCO₃ (3 × 25 mL per 50 mL organic phase) 1. Caution: Vigorous CO₂ evolution will occur. Vent the funnel frequently.

  • Desalting & Drying: Wash the organic layer with brine (1 × 50 mL) to pre-dry the solution and remove emulsion-forming salts. Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous Na₂SO₄ for 30 minutes.

  • Concentration: Filter the drying agent and concentrate the filtrate using a rotary evaporator. Critical: Keep the water bath strictly below 35 °C to prevent thermal degradation of the unpurified monomer.

Phase 2: Advanced Isolation (Scale-Dependent)
Method A: Flash Column Chromatography (Analytical Scale: < 5g)

Purpose: Achieves >99% purity required for sensitive downstream ROP applications, as trace impurities will prematurely terminate polymer chain growth 2.

  • Stationary Phase Preparation: Pack a glass column with neutralized silica gel (pore size 60 Å, 230-400 mesh). Causality: Standard silica gel is slightly acidic and can induce on-column hydrolysis of the acetal. If neutral silica is unavailable, pre-treat standard silica by flushing the column with 1% Triethylamine (TEA) in Hexane prior to loading.

  • Loading: Dissolve the crude oil in a minimum volume of Hexane (or Toluene) and load it onto the column head.

  • Elution: Elute using a gradient solvent system of Hexane:Ethyl Acetate, starting at 95:5 and ramping to 85:15 2.

  • Validation (TLC): Monitor fractions via Thin Layer Chromatography (TLC). Because the molecule lacks strong UV chromophores but contains an alkene, use a KMnO₄ stain . The product will appear as a bright yellow spot against a purple background (expected R_f ~ 0.45 in 9:1 Hex/EtOAc).

  • Recovery: Pool the product-containing fractions and evaporate the solvent under high vacuum to yield the pure monomer.

Method B: Short-Path Vacuum Distillation (Preparative Scale: > 5g)

Purpose: A scalable, solvent-free purification method ideal for bulk monomer production 3.

  • Apparatus Setup: Transfer the dried crude oil to a short-path distillation apparatus equipped with a Vigreux column and a multi-flask "cow" receiver. Ensure all joints are greased with high-vacuum silicone.

  • Vacuum Application: Apply a high vacuum (≤ 0.5 mbar). Causality: While standard DOXs distill at 40–125 °C at 10–70 mbar 3, the heavy C9 alkenyl chain of this specific compound significantly elevates the boiling point. A deep vacuum is mandatory to keep the distillation temperature below 120 °C, preventing thermal isomerization of the non-4-en-4-yl double bond.

  • Fractionation:

    • Fore-run: Slowly heat the oil bath. Discard the initial fraction (typically unreacted aldehydes and low-boiling impurities).

    • Main Fraction: Collect the target monomer (expected distillation range ~105–115 °C at 0.5 mbar).

  • Storage: Flush the receiving flask with dry Argon. Store the purified monomer at -20 °C in the dark to prevent auto-oxidation of the alkene side chain.

Workflow Crude Crude Reaction Mixture Quench Quench & Neutralize (Sat. NaHCO3) Crude->Quench Extract Liquid-Liquid Extraction (EtOAc / Brine) Quench->Extract Dry Desiccation (Anhydrous Na2SO4) Extract->Dry Split Scale? Dry->Split Chroma Flash Chromatography (Neutral Silica, Hex/EtOAc) Split->Chroma Analytical (<5g) Distill Short-Path Distillation (< 1 mbar, >100°C) Split->Distill Preparative (>5g) Pure Purified DOX Monomer Chroma->Pure Distill->Pure

Fig 2: Scalable purification workflow for 2-(Non-4-EN-4-YL)-1,3-dioxolan-4-one isolation.

Quantitative Data Presentation

The choice of purification method heavily dictates the yield, purity, and resource allocation. The table below summarizes the expected quantitative outcomes for the two isolation methodologies.

MetricMethod A: Flash ChromatographyMethod B: Short-Path Distillation
Optimal Scale < 5 grams> 5 grams (up to 100g+)
Expected Yield 65% – 75%75% – 85%
Purity Achieved > 99.5% (Polymerization Grade)~ 98.0% (Synthetic Grade)
Processing Time 4 – 6 hours2 – 3 hours
Solvent Consumption High (~1-2 Liters per run)Zero (Solvent-free)
Primary Risk Factor On-column acetal hydrolysisThermal alkene isomerization
Key Advantage Unmatched purity, ambient tempHighly scalable, low consumable cost

References

  • 1Title: 1,3-Dioxolan-4-Ones as Promising Monomers for Aliphatic Polyesters: Metal-Free, in Bulk Preparation of PLA. Source: MDPI / AIR Unimi.

  • 3Title: Iron-Catalyzed Synthesis of 4-oxo-1,3-dioxolanes (DOXs) Using Lactic Acid: From Homogeneous to Heterogeneous Behaviors. Source: ACS Sustainable Chemistry & Engineering.

  • 2Title: New Chemistry of Chiral 1,3-Dioxolan-4-Ones. Source: PMC / Molecules.

Sources

Method

Use of 1,3-dioxolanes as protecting groups for carbonyls

Application Note: 1,3-Dioxolanes as Robust Carbonyl Protecting Groups Strategic Utility in Organic Synthesis The selective protection of carbonyl groups (aldehydes and ketones) is a foundational strategy in multi-step or...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 1,3-Dioxolanes as Robust Carbonyl Protecting Groups

Strategic Utility in Organic Synthesis

The selective protection of carbonyl groups (aldehydes and ketones) is a foundational strategy in multi-step organic synthesis[1]. When subjected to strong nucleophiles (e.g., Grignard reagents, organolithiums) or powerful reducing agents (e.g., LiAlH₄), unprotected carbonyls undergo irreversible addition or reduction[2]. Converting the carbonyl into a 1,3-dioxolane (a cyclic acetal) masks its electrophilicity, rendering the functional group completely inert to basic, nucleophilic, and reductive conditions[3].

Mechanistic Causality & Reaction Dynamics

Acetalization (Protection): The formation of a 1,3-dioxolane requires an aldehyde or ketone, ethylene glycol, and a catalytic amount of Brønsted acid (typically p-toluenesulfonic acid, p-TsOH)[3]. The mechanism proceeds via initial protonation of the carbonyl oxygen, which drastically increases the electrophilicity of the carbonyl carbon. Ethylene glycol undergoes nucleophilic addition to form a hemiacetal intermediate[2]. Subsequent protonation of the hemiacetal hydroxyl group creates a good leaving group (water), which is expelled to form an oxonium ion. The second hydroxyl group of the ethylene glycol then attacks intramolecularly, closing the 5-membered ring[2].

Causality of Experimental Design: Because acetalization is a reversible equilibrium, water must be continuously removed to drive the reaction forward according to Le Chatelier's principle[4]. This is practically achieved using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or benzene[3]. The intramolecular ring-closing reaction is kinetically and entropically favored, making cyclic acetals significantly more stable than acyclic acetals[2].

Hydrolysis (Deprotection): The deprotection of 1,3-dioxolanes exploits their primary vulnerability: sensitivity to aqueous acid[3]. By flooding the system with water in the presence of an acid catalyst (e.g., 2M HCl), the equilibrium is reversed, regenerating the parent carbonyl and ethylene glycol[1].

Experimental Workflow

G Carbonyl Carbonyl Compound (Aldehyde/Ketone) Dioxolane 1,3-Dioxolane (Protected) Carbonyl->Dioxolane Dean-Stark (-H2O) EthyleneGlycol Ethylene Glycol + p-TsOH EthyleneGlycol->Dioxolane SyntheticSteps Nucleophilic/Basic Transformations Dioxolane->SyntheticSteps Stable Intermediate Deprotection Aqueous Acid Cleavage SyntheticSteps->Deprotection Workup Product Regenerated Carbonyl Deprotection->Product Hydrolysis

Workflow for 1,3-dioxolane protection, synthetic modification, and deprotection.

Quantitative Reaction Profiles

The following table summarizes the expected reaction profiles for the protection and deprotection of various carbonyl substrates using standard protocols.

Substrate TypeTransformationReagents & ConditionsReaction TimeExpected Yield
AldehydesProtectionEthylene glycol, p-TsOH, Toluene, Reflux2–4 h>90%[3]
Ketones (e.g., Cyclohexanone)ProtectionEthylene glycol, p-TsOH, Toluene, Reflux4–6 h75–85%[4]
1,3-Dioxolane (Aldehyde-derived)Deprotection2M HCl, Acetone/H₂O, RT1–4 h>90%[1]
2-Phenyl-1,3-dioxolaneDeprotectionNaBArF₄ (cat), H₂O, 30 °C5 minQuantitative[5]

Validated Experimental Protocols

Protocol 1: Azeotropic Protection of a Ketone (Cyclohexanone)

Objective: To synthesize 1,4-dioxaspiro[4.5]decane via the acid-catalyzed condensation of cyclohexanone with ethylene glycol[4]. Self-Validation Checkpoint: The volume of water collected in the Dean-Stark trap should closely match the theoretical yield (approx. 1.8 mL for 102 mmol), confirming complete conversion.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, attach a Dean-Stark trap and a reflux condenser[3].

  • Reagent Addition: Add cyclohexanone (10.0 g, 102 mmol), ethylene glycol (9.5 g, 153 mmol, 1.5 equiv), and toluene (100 mL) to the flask[3].

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.2 g, 1 mmol)[3].

  • Azeotropic Reflux: Heat the mixture to reflux using a heating mantle. Water will co-distill with toluene and collect in the Dean-Stark trap[3].

  • Monitoring: Continue refluxing until no additional water separates (typically 4–6 hours)[1].

  • Quenching (Critical Step): Cool the reaction to room temperature. Transfer to a separatory funnel and wash the organic layer with saturated aqueous NaHCO₃ solution (50 mL)[3].

    • Causality: Neutralizing the acid catalyst is mandatory before solvent removal; failure to do so will cause the product to revert to the starting ketone during concentration.

  • Workup: Wash the organic layer with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[3]. Purify via vacuum distillation if necessary.

Protocol 2: Acid-Catalyzed Deprotection of a 1,3-Dioxolane

Objective: To regenerate the parent carbonyl compound from a 1,3-dioxolane derivative using aqueous acidic hydrolysis[3].

  • Solvent System: Dissolve the 1,3-dioxolane derivative (e.g., 5.0 g) in a miscible solvent mixture of acetone (50 mL) and water (10 mL) in a round-bottom flask[3].

    • Causality: Acetone acts as a vital co-solvent, ensuring the hydrophobic organic substrate remains fully dissolved in the aqueous acidic environment, thereby maximizing the collision frequency between the acetal and hydronium ions.

  • Acidification: Add a catalytic amount of 2M hydrochloric acid (e.g., 2 mL)[3].

  • Reaction & Validation: Stir the mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is entirely consumed (typically 1–6 hours)[3].

  • Neutralization: Carefully add saturated aqueous NaHCO₃ solution until effervescence ceases[3].

    • Self-Validation: The cessation of CO₂ bubbles serves as a visual, self-validating indicator that the acid has been fully neutralized, preventing potential acid-catalyzed side reactions (e.g., aldol condensation) of the newly liberated carbonyl.

  • Extraction: Remove the bulk of the acetone under reduced pressure. Extract the aqueous residue with ethyl acetate or diethyl ether (3 × 30 mL)[1].

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude carbonyl compound[3].

References

  • 1,3-Dioxanes, 1,3-Dioxolanes Source: Organic Chemistry Portal URL:[Link]

  • 19.10: Nucleophilic Addition of Alcohols - Acetal Formation Source: Chemistry LibreTexts URL:[Link]

  • RSC Advances: Polymeric acid-containing microchannel reactor Source: Royal Society of Chemistry (RSC) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis and Purification of 2-(Non-4-en-4-yl)-1,3-dioxolan-4-one

Welcome to the technical support center for the synthesis of 2-(Non-4-en-4-yl)-1,3-dioxolan-4-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshoo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-(Non-4-en-4-yl)-1,3-dioxolan-4-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to equip you with the expertise to navigate the challenges of this synthesis and achieve high purity of your target compound.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the synthesis and purification of 2-(Non-4-en-4-yl)-1,3-dioxolan-4-one in a question-and-answer format.

Question 1: My reaction is sluggish or incomplete. What are the possible causes and how can I improve the yield?

Answer:

An incomplete reaction in the synthesis of 2-(Non-4-en-4-yl)-1,3-dioxolan-4-one, which is typically formed from an α-hydroxy acid and non-4-enal under acidic catalysis, often points to inefficient water removal or suboptimal reaction conditions.

Probable Causes & Solutions:

  • Inefficient Water Removal: The formation of the 1,3-dioxolan-4-one ring is a reversible condensation reaction that produces water.[1] Failure to remove this water will inhibit the reaction from proceeding to completion.

    • Solution: Ensure your Dean-Stark apparatus is functioning correctly when using a solvent like toluene to azeotropically remove water. The glassware must be properly dried before starting the reaction. For smaller scale reactions, the use of chemical dehydrating agents like molecular sieves can also be effective.

  • Catalyst Inactivity: The acid catalyst (e.g., p-toluenesulfonic acid) may be old or hydrated.

    • Solution: Use a fresh, anhydrous acid catalyst. The catalytic amount may also need to be optimized for your specific reaction scale.

  • Purity of Starting Materials: Impurities in the α-hydroxy acid or non-4-enal can interfere with the reaction.

    • Solution: Ensure the purity of your starting materials. Non-4-enal, being an unsaturated aldehyde, can be prone to oxidation or polymerization upon storage. It is advisable to use freshly distilled or purchased non-4-enal.

Question 2: My final product is a persistent oil, making purification by recrystallization difficult. What are my options?

Answer:

The presence of the non-4-enyl side chain makes it likely that your product is an oil or a low-melting solid at room temperature, which can indeed make crystallization challenging. This phenomenon, known as "oiling out," occurs when a supersaturated solution separates into a liquid phase instead of forming solid crystals.[2]

Alternative Purification Strategies:

  • Flash Column Chromatography: This is often the most effective method for purifying non-crystalline, moderately nonpolar compounds.

    • Stationary Phase: Silica gel is a good starting point. For compounds that may be sensitive to the acidity of silica, deactivated silica or alternative stationary phases like alumina can be used.

    • Mobile Phase: A gradient of a nonpolar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or diethyl ether) is recommended. Start with a low polarity mixture and gradually increase the polarity to elute your product.

  • Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is an excellent option.

    • Normal-Phase HPLC: Utilizes a polar stationary phase (like silica) and a nonpolar mobile phase (e.g., hexane/ethyl acetate). This can be a good choice if you have already optimized a solvent system for TLC.

    • Reversed-Phase HPLC: This is a very common and powerful technique.[3] A C18 or C8 column with a mobile phase of water and an organic modifier like acetonitrile or methanol is a standard starting point for compounds of moderate polarity.[4]

Tips for Attempting Recrystallization of an Oily Product:

If you still wish to attempt recrystallization, here are some strategies:

  • Use a Solvent Pair: Dissolve your oily compound in a small amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.[5] Common solvent pairs for moderately nonpolar compounds include ethyl acetate/hexane and dichloromethane/hexane.

  • Slow Cooling: Cool the solution very slowly, perhaps by placing the flask in a large beaker of warm water and allowing it to cool to room temperature overnight, followed by further cooling in a refrigerator or freezer.[6]

  • Scratching and Seeding: Scratching the inside of the flask with a glass rod at the solvent line can create nucleation sites for crystal growth. If you have a small amount of pure, solid product, adding a "seed crystal" can induce crystallization.

Question 3: My TLC and/or NMR analysis indicates the presence of multiple impurities. What are their likely identities and how can I prevent their formation?

Answer:

The presence of multiple impurities suggests that side reactions are occurring during the synthesis. The structure of your starting materials, particularly the unsaturated aldehyde (non-4-enal), provides clues to the likely byproducts.

Impurity Formation Pathways and Prevention:

Impurity_Formation cluster_main Main Reaction cluster_impurities Potential Side Reactions alpha-Hydroxy Acid alpha-Hydroxy Acid Product 2-(Non-4-en-4-yl)-1,3-dioxolan-4-one alpha-Hydroxy Acid->Product Acid Catalyst Non-4-enal Non-4-enal Non-4-enal->Product Aldol Aldol Condensation Products Non-4-enal->Aldol Acid/Base Traces Oxidation Oxidized Byproducts Non-4-enal->Oxidation Air/Heat Hydrolysis Hydrolysis Products (α-Hydroxy Acid, Non-4-enal) Product->Hydrolysis Water Isomerization Double Bond Isomers

Caption: Potential impurity formation pathways in the synthesis of 2-(Non-4-en-4-yl)-1,3-dioxolan-4-one.

Common Impurities and Their Prevention:

Impurity Type Probable Cause Prevention Strategy
Unreacted Starting Materials Incomplete reaction due to inefficient water removal or insufficient reaction time.[1]Ensure efficient and continuous removal of water using a Dean-Stark trap. Allow the reaction to run to completion (monitor by TLC).
Double Bond Isomers The acidic conditions and heat can catalyze the migration of the double bond along the nonyl chain.Use the mildest possible reaction conditions (lowest effective temperature and catalyst loading). Minimize reaction time.
Aldol Condensation Products Non-4-enal can act as both an electrophile and a nucleophile (via its enolate), leading to self-condensation products.[7]Add the α-hydroxy acid and catalyst to the reaction vessel first, and then add the non-4-enal slowly to the heated mixture to keep its instantaneous concentration low.
Hydrolysis Products The 1,3-dioxolan-4-one ring is susceptible to acid-catalyzed hydrolysis, especially in the presence of water.[8][9]Ensure all glassware is dry. Remove water efficiently during the reaction. During workup, use a non-aqueous quench or quickly wash with a mild basic solution (e.g., saturated sodium bicarbonate) and immediately dry the organic layer.
Oxidized Byproducts The aldehyde group of non-4-enal and the double bond can be oxidized, especially if the reaction is run at high temperatures with exposure to air.Maintain an inert atmosphere (e.g., nitrogen or argon) over the reaction mixture, especially if high temperatures are required.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques to assess the purity of my final product?

A1: A combination of techniques is recommended for a comprehensive purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is essential for confirming the structure of your product and identifying major impurities. The relative integration of signals can provide a good estimate of purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for this compound due to its likely volatility. It can separate and identify volatile impurities, including isomers of your product. A high-resolution capillary column is recommended for good separation.[10]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or Evaporative Light Scattering Detection (ELSD) is a powerful tool for quantifying purity. A well-developed HPLC method can separate non-volatile impurities that may not be detected by GC.[4]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This can confirm the presence of key functional groups (e.g., the ester carbonyl and the C-O bonds of the dioxolanone ring) and the absence of starting material signals (e.g., the broad -OH of the carboxylic acid).

Q2: What are the key considerations for storing 2-(Non-4-en-4-yl)-1,3-dioxolan-4-one?

A2: The key to long-term stability is to protect the compound from hydrolysis and oxidation.

  • Moisture: The dioxolanone ring is sensitive to moisture, especially in the presence of trace acid or base.[8] Store the compound in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon).

  • Temperature: Store the compound in a cool, dark place. A refrigerator or freezer is ideal to minimize degradation over time.

  • Atmosphere: To prevent oxidation of the double bond, it is best to store the compound under an inert atmosphere.

Q3: I need to scale up my synthesis. What are the critical parameters I should pay attention to?

A3: Scaling up a reaction requires careful consideration of several factors to maintain yield and purity.

  • Heat Transfer: The surface-area-to-volume ratio decreases on scale-up, which can lead to issues with heat transfer. Ensure your reaction vessel allows for efficient and uniform heating to avoid localized overheating, which could promote side reactions.

  • Efficient Mixing: Adequate stirring is crucial to maintain a homogeneous reaction mixture and efficient heat transfer.

  • Water Removal: The efficiency of the Dean-Stark trap may need to be re-evaluated at a larger scale to ensure it can handle the increased volume of water produced.

  • Reagent Addition: For exothermic reactions or to control the concentration of a reactive species like non-4-enal, controlled addition via a dropping funnel is more critical at a larger scale.

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography Purification

This protocol provides a general workflow for purifying your crude product.

Purification_Workflow cluster_prep Preparation cluster_elution Elution cluster_post Post-Purification TLC 1. TLC Analysis (Determine optimal solvent system, e.g., 10% EtOAc/Hexane) Slurry 2. Prepare Column (Slurry pack silica gel in nonpolar solvent) TLC->Slurry Sample 3. Load Sample (Dissolve crude in minimal DCM, adsorb onto silica) Slurry->Sample Elute 4. Elute with Gradient (Start with nonpolar solvent, gradually increase polarity) Sample->Elute Collect 5. Collect Fractions (Monitor by TLC) Elute->Collect Combine 6. Combine Pure Fractions Collect->Combine Evaporate 7. Evaporate Solvent (Rotary Evaporation) Combine->Evaporate Analyze 8. Analyze Purity (NMR, GC-MS) Evaporate->Analyze

Sources

Optimization

Technical Support Center: Characterization of 2-(Non-4-en-4-yl)-1,3-dioxolan-4-one

Introduction: Welcome to the technical support guide for the characterization of 2-(Non-4-en-4-yl)-1,3-dioxolan-4-one. This molecule presents a unique set of analytical challenges due to its composite structure: a chiral...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Welcome to the technical support guide for the characterization of 2-(Non-4-en-4-yl)-1,3-dioxolan-4-one. This molecule presents a unique set of analytical challenges due to its composite structure: a chiral 1,3-dioxolan-4-one ring and a long-chain unsaturated substituent. The 1,3-dioxolan-4-one moiety, derived from an α-hydroxy acid, is known for its utility in asymmetric synthesis but also for its sensitivity to experimental conditions.[1][2][3] This guide provides troubleshooting advice and detailed protocols in a question-and-answer format to assist researchers in navigating the complexities of structural verification, purity assessment, and stability analysis.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone for the structural elucidation of organic molecules, and it is indispensable for confirming the constitution and stereochemistry of 1,3-dioxolane derivatives.[4] However, the combination of a flexible alkyl chain and a constrained heterocyclic ring in 2-(Non-4-en-4-yl)-1,3-dioxolan-4-one can lead to spectral complexities.

FAQ 1: My ¹H NMR spectrum shows unexpectedly complex or broad signals. What is the cause and how can I resolve it?

Answer: The complexity in the ¹H NMR spectrum likely arises from several factors:

  • Diastereotopicity: The protons on the dioxolanone ring (at C5) and the methylene groups of the nonenyl side chain adjacent to stereocenters or in a chiral environment are diastereotopic, meaning they are chemically non-equivalent and will appear as distinct signals, often coupling to each other to form complex multiplets.

  • Stereoisomers: The molecule has at least one stereocenter at C4 of the dioxolanone ring. The synthesis may also introduce a stereocenter at C2. If your synthesis results in a mixture of diastereomers, you will see multiple sets of signals, significantly complicating the spectrum.

  • Conformational Isomers: The five-membered dioxolanone ring can exist in an equilibrium between different envelope and planar conformations, which can sometimes lead to broadened signals if the rate of interconversion is on the NMR timescale.[5]

Troubleshooting Protocol: Advanced NMR Analysis

  • Sample Preparation: Ensure the sample is pure and free of residual solvents or catalysts, which can interfere with analysis. Use a high-quality deuterated solvent like CDCl₃ or Acetone-d₆ in which the compound is fully soluble.

  • Acquire High-Field Spectra: Use a spectrometer with a higher field strength (e.g., 500 MHz or above) to improve signal dispersion and resolution.

  • Perform 2D NMR Experiments: These are essential for unambiguous assignment.

    • ¹H-¹H COSY (Correlation Spectroscopy): To identify proton-proton coupling networks, which will help trace the connectivity within the nonenyl chain and the dioxolanone ring.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton signal directly to its attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons. This is critical for connecting the nonenyl side chain to the C2 position of the dioxolanone ring and for confirming the positions of the carbonyl group and the double bond.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons. This can be invaluable for assigning the relative stereochemistry at C2 and C4.

Typical ¹H and ¹³C NMR Chemical Shifts for 1,3-Dioxolane Structures

Atom PositionTypical ¹H Shift (ppm)Typical ¹³C Shift (ppm)Notes
C2-H (Acetal Proton)4.8 - 5.595 - 105Highly dependent on C2 substituents.
C4-H4.5 - 5.170 - 80Chemical shift and coupling constants are indicative of substituents and ring conformation.
C5-H₂3.8 - 4.665 - 75Often appear as complex multiplets due to diastereotopicity.
C=O (Lactone)-170 - 180The carbonyl carbon is a key diagnostic signal in the ¹³C spectrum.
C=C (Olefinic)5.2 - 5.8120 - 140The coupling constant between olefinic protons can help determine E/Z geometry.

Workflow for NMR-Based Structural Elucidation

NMR_Workflow cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_confirm Structure Confirmation H1_NMR ¹H NMR C13_NMR ¹³C NMR H1_NMR->C13_NMR Initial Assessment COSY ¹H-¹H COSY C13_NMR->COSY Resolve Ambiguity HSQC HSQC COSY->HSQC H-C Connectivity HMBC HMBC HSQC->HMBC Long-Range Connectivity NOESY NOESY/ROESY HMBC->NOESY Stereochemistry Structure Final Structure & Stereochemistry NOESY->Structure

Caption: Logical workflow for comprehensive NMR analysis.

Section 2: Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition and to gain structural information through fragmentation patterns.

FAQ 2: I am having trouble observing the molecular ion peak [M]⁺ or [M+H]⁺ in my mass spectrum. Why is this happening?

Answer: The stability of the molecular ion is a primary challenge for 1,3-dioxolan-4-ones. These molecules can be fragile under common ionization conditions (like Electron Ionization, EI), leading to extensive fragmentation and a weak or absent molecular ion peak.

Causality: The 1,3-dioxolan-4-one ring is prone to characteristic fragmentation pathways. The initial radical cation formed in EI can readily undergo ring-opening reactions, cleavage of the ester group, or loss of small neutral molecules (e.g., CO₂), making the parent ion difficult to detect.

Troubleshooting Protocol: Optimizing MS Analysis

  • Use Soft Ionization Techniques: These methods impart less energy to the analyte, increasing the probability of observing the molecular ion.

    • Electrospray Ionization (ESI): Ideal for observing protonated molecules [M+H]⁺ or adducts like [M+Na]⁺. It is a very gentle technique suitable for thermally labile compounds.

    • Chemical Ionization (CI): Uses a reagent gas (e.g., methane, ammonia) to produce ions through proton transfer, resulting in less fragmentation than EI.

  • High-Resolution Mass Spectrometry (HRMS): Use techniques like Time-of-Flight (TOF) or Orbitrap to obtain a precise mass measurement.[1] This allows for the determination of the elemental formula, which is crucial for confirming the identity of your compound, even if the molecular ion is of low abundance.

  • Tandem MS (MS/MS): Isolate the suspected (and often low-abundance) molecular ion and subject it to collision-induced dissociation (CID). The resulting fragment ions can be pieced together to confirm the structure.

Expected Fragmentation Pathway

MS_Fragmentation Molecule 2-(Non-4-en-4-yl)-1,3-dioxolan-4-one [M]⁺ Frag1 Loss of CO₂ [M - CO₂]⁺ Molecule->Frag1 - CO₂ Frag2 Ring Opening Molecule->Frag2 e⁻ impact Frag3 Loss of Nonenyl Radical [C₃H₃O₂]⁺ Frag2->Frag3 Frag4 Cleavage of Side Chain Frag2->Frag4

Caption: Common fragmentation routes for dioxolanones in MS.

Section 3: Chromatographic Methods and Purity Assessment

Chromatography is essential for purifying the final compound and assessing its purity. However, the properties of 2-(Non-4-en-4-yl)-1,3-dioxolan-4-one require careful method development.

FAQ 3: My compound appears to be degrading on my GC or HPLC column. How can I prevent this?

Answer: The 1,3-dioxolane ring is susceptible to hydrolysis, especially in the presence of acidic or even weakly acidic conditions.[6][7][8] This is the most common cause of on-column degradation.

Causality:

  • In HPLC: Standard silica-based columns can have acidic silanol groups on their surface. If the mobile phase contains protic solvents (like methanol or water) without buffering, the local pH on the column can be acidic enough to catalyze the hydrolysis of the acetal-like C2 position, cleaving the ring.

  • In GC: The high temperatures of the injection port can cause thermal decomposition.[3][9] The stationary phase itself, if not properly deactivated, can also have active sites that promote degradation.

Troubleshooting Protocol: Stable Chromatographic Analysis

For HPLC:

  • Column Choice: Use end-capped columns where the residual silanol groups are minimized. Alternatively, consider polymer-based columns that are stable over a wider pH range.

  • Mobile Phase Buffering: If aqueous mobile phases are necessary, add a small amount of a basic modifier (e.g., 0.1% triethylamine) or use a buffer system (e.g., ammonium acetate) to maintain a neutral or slightly basic pH.

  • Solvent Purity: Use high-purity, HPLC-grade solvents to avoid acidic contaminants.

For GC:

  • Lower Injection Temperature: Optimize the injector temperature to the lowest possible value that still allows for efficient volatilization of the compound.

  • Use a Deactivated Inlet Liner: A properly deactivated liner is crucial to prevent catalytic decomposition in the hot injection port.

  • Select an Inert Column: Use a column with a highly inert stationary phase (e.g., a "5-ms" type phase) to minimize interactions.

  • Consider Derivatization: If direct analysis is problematic, consider derivatizing the compound to a more stable analogue, although this adds complexity to the workflow.

Section 4: Compound Stability and Handling

Beyond analytical instrumentation, the inherent stability of the molecule dictates how it should be handled and stored.

FAQ 4: My purified compound shows signs of decomposition after storage. What are the likely degradation pathways and proper storage conditions?

Answer: The primary stability concerns for 2-(Non-4-en-4-yl)-1,3-dioxolan-4-one are hydrolysis and potential dimerization or polymerization.

Degradation Pathways:

  • Hydrolysis: This is the most significant pathway. Trace amounts of water, especially if acidic, will hydrolyze the dioxolanone back to the parent α-hydroxy acid and non-4-enal.[6][7]

  • Dimerization: In the presence of base, the proton at C5 can be abstracted to form an enolate, which can then react with another molecule of the starting material to form a dimer. This is a known side reaction for chiral 1,3-dioxolan-4-ones.[1]

  • Oxidation: The double bond in the nonenyl side chain is susceptible to oxidation over time, especially with exposure to air and light.

Recommended Handling and Storage Protocol

  • Work-up Conditions: During synthesis, always use a mild, non-acidic work-up. Quench reactions with a weak base like saturated aqueous sodium bicarbonate (NaHCO₃) rather than strong acids.[6]

  • Drying: Ensure the final product is rigorously dried and free of water. Use an inert drying agent like Na₂SO₄ or MgSO₄ and remove solvent under high vacuum.

  • Storage:

    • Store the compound in a tightly sealed vial under an inert atmosphere (e.g., Argon or Nitrogen).

    • Store at low temperatures (-20°C is recommended) to slow down potential degradation pathways.

    • Protect from light by using an amber vial or by wrapping the vial in aluminum foil.

Logical Flow for Ensuring Compound Stability

Stability_Workflow Synthesis Synthesis Complete Workup Mild, Non-Acidic Work-up (e.g., NaHCO₃ quench) Synthesis->Workup Purification Inert Chromatography Workup->Purification Drying Rigorous Drying (High Vacuum) Purification->Drying Storage Store at -20°C Under Inert Gas (Ar/N₂) Protect from Light Drying->Storage Characterization Characterization (NMR, MS, etc.) Storage->Characterization Aliquot as needed

Caption: Best practices workflow for maintaining compound integrity.

References

  • Application Notes and Protocols for the Structural Confirmation of 1,3-Dioxolane Derivatives using NMR Spectroscopy. Benchchem.
  • 1H and 13C NMR investigation of 20-hydroxyecdysone dioxolane derivatives, a novel group of MDR modulator agents. PubMed.
  • 4-chloromethyl-1,3-dioxolan-2-one (2 b): 1H NMR (CDCl3, 400 MHz). The Royal Society of Chemistry.
  • Figure S18. 1 H NMR spectrum of 4-(hydroxymethyl)-1,3-dioxolan-2-one. ResearchGate. Available from: [Link]

  • (2S,2'S,4R,5S,5'R)-2,2'-Di-tert-butyl-4-hydroxy-5,5'-dimethyl-4,5'-bi(1,3-dioxolanyl)-4'-one. MDPI. Available from: [Link]

  • Computational Investigation of Thermal Decomposition Mechanism of 5-Nitro-5-R-1,3-Dioxane Compounds. ResearchGate. Available from: [Link]

  • Degradable and Reprocessable Resins from a Dioxolanone Cross-Linker. PMC. Available from: [Link]

  • Thermal decomposition of poly(1,4-dioxan-2-one). ResearchGate. Available from: [Link]

  • Degradable and Reprocessable Resins from a Dioxolanone Cross-Linker. ResearchGate. Available from: [Link]

  • One-stage reaction mechanism of the thermal decomposition of... ResearchGate. Available from: [Link]

  • 1,3-Dioxolane. National Institute of Standards and Technology. Available from: [Link]

  • New Chemistry of Chiral 1,3-Dioxolan-4-Ones. MDPI. Available from: [Link]

  • Synthesis of 1,3-dioxolan-4-one monomers. ResearchGate. Available from: [Link]

  • A Novel Method for the Synthesis of 2,2Dimethyl1,3-dioxolan-4-one, and Its Reactions with Secondary Amines. ResearchGate. Available from: [Link]

  • Synthesis of [2-(1-propylbutyl)-1,3-dioxolan-4-yl] methyl sulfamate. Chulalongkorn University. Available from: [Link]

  • 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethan-1-ol. PubChem. Available from: [Link]

  • Mass spectrometry in the differentiation of flavanones and dihydroflavonols. ResearchGate. Available from: [Link]

  • New Chemistry of Chiral 1,3-Dioxolan-4-Ones. ResearchGate. Available from: [Link]

  • Trans-2-nonadecyl-4-(hydroxymethyl)-1,3-dioxolane (TNHD) purified from freshwater clams markedly alleviates dimethylnitrosamine-induced hepatic fibrosis. PMC. Available from: [Link]

  • Understanding the ring-opening polymerisation of dioxolanones. Royal Society of Chemistry. Available from: [Link]

  • 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. Available from: [Link]

  • Mass spectrometric analysis of long-chain esters of diols. PubMed. Available from: [Link]

  • Physical Properties of Substituted 1,3-Dioxolan-2-ones. ResearchGate. Available from: [Link]

  • 4-METHYL-1,3-DIOXOLAN-2-ONE. Ataman Kimya. Available from: [Link]

  • Dioxolane. Wikipedia. Available from: [Link]

  • Synthesis and characterization of all four isomers of the muscarinic agonist 2'-methylspiro[1-azabicyclo[2.2.2]octane-3,4'-[10]dioxolane]. PubMed. Available from: [Link]

  • Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR C, H and B through the Density Functional Theory. ResearchGate. Available from: [Link]

  • HPLC-Trennung verschiedener α-substituierter γ-Lactone und 1,3-Dioxolan-4-one an ChiraSpher. ResearchGate. Available from: [Link]

  • [Hydrolytic stability of various 1,3-dioxolane, 1,3-oxathiolane and 1,3-dithiolane derivatives]. PubMed. Available from: [Link]

  • Synthesis of Canthin-4-ones and Isocanthin-4-ones via B Ring Construction. PMC. Available from: [Link]

  • HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. Elsevier. Available from: [Link]

  • Comparing stability of 1,3-dioxolan-2-ide and 1,3-dithiolan-2-ide carbanions. Chemistry Stack Exchange. Available from: [Link]

  • Trans-2-nonadecyl-4-(hydroxymethyl)-1,3-dioxolane (TNHD) purified from freshwater clams markedly alleviates dimethylnitrosamine-induced hepatic fibrosis. PubMed. Available from: [Link]

  • Separation of impurities in diazinon preparations and their effect on porphyrin biosynthesis in tissue culture. PubMed. Available from: [Link]

  • Group 13 salphen compounds (In, Ga and Al): a comparison of their structural features and activities as catalysts for cyclic carbonate synthesis. Royal Society of Chemistry. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Molecular Weight in 1,3-Dioxolan-4-one Polymerization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to push the number-average molecular weight ( Mn​ ) of poly(...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to push the number-average molecular weight ( Mn​ ) of poly( α -hydroxy acids) beyond the 10–20 kDa plateau.

When polymerizing 1,3-dioxolan-4-ones, you are dealing with two primary monomer subclasses: Standard DOXs (which eliminate aldehydes or ketones) and O-Carboxyanhydrides (OCAs) (1,3-dioxolane-2,4-diones, which eliminate CO2​ ). The key to breaking the molecular weight barrier lies in understanding the thermodynamics of these elimination byproducts and the kinetics of their competing side reactions.

Below is our comprehensive troubleshooting guide, quantitative data reference, and validated methodologies to help you achieve high-molecular-weight, stereoregular polyesters.

Troubleshooting Guides & FAQs

Q: Why is my molecular weight plateauing at <10 kDa despite high monomer conversion when polymerizing standard DOXs like 5-phenyl-1,3-dioxolan-4-one (PhDOX) or 2,2,5-trimethyl-1,3-dioxolan-4-one (Me3DOX)? A: This plateau is a direct result of the elimination byproducts inherent to standard DOX ring-opening polymerization (ROP). When polymerizing PhDOX, formaldehyde is eliminated. This formaldehyde acts as a reagent for a competing Tishchenko reaction, which alters the propagating chain ends and prematurely terminates the polymer growth[1]. For Me3DOX, which eliminates acetone, the low thermodynamic driving force and the subsequent formation of acetal bridges restrict the Mn​ to approximately 8.1 kDa[2][3]. Causality & Solution: To break this plateau, you must shift the equilibrium. For formaldehyde-releasing DOXs, applying a dynamic vacuum removes the volatile byproduct before it can trigger the Tishchenko reaction. Pairing this physical removal with a sterically unencumbered salen-aluminum catalyst provides the optimal balance of reactivity and selectivity[1].

Q: I need to synthesize ultra-high molecular weight (>100 kDa) isotactic poly( α -hydroxy acids) for a biomedical application. Should I continue optimizing standard DOX monomers? A: If your application strictly requires Mn​ > 100 kDa, standard DOX monomers will likely fall short due to the side reactions mentioned above. You should transition to O-carboxyanhydrides (OCAs). OCAs release CO2​ during ROP, providing a massive, irreversible thermodynamic driving force that entirely avoids aldehyde/ketone-driven chain termination[4]. Causality & Solution: By utilizing a photoredox Ni/Zn or Co/Zn catalytic system at low temperatures (-15 °C), you can achieve complete monomer conversion with Mn​ > 140 kDa and narrow dispersity (Đ < 1.1). The low temperature suppresses epimerization, while the photoredox cycle precisely controls the oxidative state of the metal intermediates, ensuring living polymerization characteristics[5][6].

Q: Why is my dispersity (Đ) broadening (>1.5) when using Brønsted acids for bulk DOX polymerization? A: Broad dispersity in bulk organocatalyzed ROP (such as using p-TSA with Me3DOX at 100 °C) indicates a loss of living character, usually due to transesterification or the aforementioned acetal bridge formation[2][7]. While metal-free bulk preparation is highly attractive for drug delivery vehicles to avoid metal toxicity, it sacrifices strict chain-end control. If a narrow Đ is required without metals, consider dynamic vacuum organocatalysis or highly purified DBU/BnOH systems, though the latter may still limit your maximum Mn​ to ~14 kDa[8].

Quantitative Data Summary

The following table benchmarks the expected molecular weights and dispersities based on the specific 1,3-dioxolan-4-one derivative and catalytic system utilized.

Monomer TypeSpecific MonomerCatalyst SystemElimination ByproductMax Mn​ (kDa)Dispersity (Đ)Reference
Standard DOXMe3DOXp-TSA (Bulk, 100 °C)Acetone~8.1~1.25[3]
Standard DOXPhDOXSalen-Al (Dynamic Vacuum)Formaldehyde~20.0~1.15[1]
OCA (2,4-Dione)L-Lac-OCANd(OiPr)3 (Toluene-THF, 25 °C) CO2​ ~22.01.10–1.36[9]
OCA (2,4-Dione)SAOCADBU / BnOH (Ambient) CO2​ ~13.9<1.28[8]
OCA (2,4-Dione)L-Lac-OCANi/Zn Photoredox (-15 °C) CO2​ >140.0<1.10[5]

Mechanistic Workflow: Optimizing Molecular Weight

G Start Target: High MW Poly(α-hydroxy acid) from 1,3-Dioxolan-4-ones Subclass Determine Monomer Subclass Start->Subclass DOX Standard DOX (Eliminates Aldehyde/Ketone) Subclass->DOX OCA OCA (2,4-Dione) (Eliminates CO2) Subclass->OCA DOX_Prob MW Plateau (<20 kDa) Cause: Tishchenko Rxn / Acetal Bridges DOX->DOX_Prob OCA_Prob MW Plateau (~50 kDa) Cause: Epimerization / Thermal Side Rxns OCA->OCA_Prob DOX_Sol Action: Apply Dynamic Vacuum Use Salen-Al Catalyst DOX_Prob->DOX_Sol OCA_Sol Action: Photoredox Ni/Zn Catalysis Blue LED at -15 °C OCA_Prob->OCA_Sol DOX_End Result: Crystalline Polymer MW ~20-50 kDa DOX_Sol->DOX_End OCA_End Result: Isotactic Polymer MW > 140 kDa, Đ < 1.1 OCA_Sol->OCA_End

Troubleshooting logic for maximizing molecular weight in DOX and OCA polymerizations.

Experimental Protocols

Protocol 1: Dynamic Vacuum ROP of Standard DOXs (e.g., PhDOX)

Objective: Suppress the Tishchenko side-reaction to push Mn​ beyond the oligomer stage. Self-Validating System: This protocol relies on continuous byproduct volatilization. By placing a cold trap inline with your vacuum, you can quantify the collected formaldehyde. If the molar amount of trapped formaldehyde matches the monomer conversion (tracked via 1H NMR), you have successfully bypassed the Tishchenko reaction, validating the structural integrity of the polymer.

  • Preparation: In a nitrogen-filled glovebox, purify the PhDOX monomer and diphenyl ether solvent by stirring over CaH2​ followed by distillation under an inert atmosphere[10].

  • Initiation: In a Schlenk flask, combine the purified PhDOX, a sterically unencumbered salen-aluminum catalyst, and benzyl alcohol (initiator) in diphenyl ether[1].

  • Polymerization under Vacuum: Transfer the flask to a Schlenk line. Heat the reaction to 100 °C and immediately apply a dynamic vacuum. Mechanistic Causality: The vacuum continuously removes formaldehyde as it is generated, preventing it from acting as a reagent in the chain-terminating Tishchenko reaction[1].

  • Monitoring: Sample the reaction periodically. Use 1H NMR to monitor monomer conversion. Note: For accurate SEC/GPC analysis, experimentally determine the dn/dc value (e.g., 0.11 for poly(mandelic acid)) rather than relying solely on polystyrene standards, which artificially inflate reported Mn​ values[10].

  • Termination: Once SEC indicates the MW has plateaued, quench the reaction by cooling to room temperature and exposing it to air. Precipitate the polymer in cold methanol, filter, and dry under vacuum to isolate crystalline poly(mandelic acid)[1].

Protocol 2: Photoredox Ni/Zn Catalyzed ROP of OCAs

Objective: Achieve ultra-high molecular weights (>140 kDa) with strict stereocontrol. Self-Validating System: This is a living polymerization. The Mn​ must show a strictly linear correlation with monomer conversion. By plotting Mn​ versus conversion (using aliquots analyzed by GPC and FTIR at 1800-1900 cm⁻¹), a linear plot self-validates that chain termination and epimerization have been entirely suppressed[5].

  • Monomer Purification: In a glove box equipped with a cold trap, recrystallize the OCA monomers (e.g., L-Lac-OCA) to remove any trace water or acidic impurities[5].

  • Catalyst Assembly: In a 7-mL scintillation vial, prepare the catalyst mixture at a specific ratio (e.g.,[Monomer]/[(bpy)Ni(COD)]/[Zn(HMDS)₂]/[BnOH]/[Ir-photocatalyst] = 500/1/1/1/0.1) in anhydrous THF[5].

  • Temperature Control: Transfer the reaction mixture to a cooling bath set strictly to -15 °C. Mechanistic Causality: Conducting the reaction at sub-zero temperatures is mandatory to prevent undesired thermal side reactions and epimerization of the stereocenters[5].

  • Photoredox Activation: Irradiate the vial with a blue LED (400 - 500 nm). The light activates the oxidative status of the metal intermediates, driving the regioselective ring-opening[6].

  • Validation & Quenching: Allow the reaction to proceed for 4–8 hours. Confirm complete monomer consumption via FTIR (disappearance of the anhydride stretch). Quench the reaction with acidic methanol, precipitate the polymer, and dry[5].

Sources

Optimization

Technical Support Center: Column Chromatography of 1,3-Dioxolan-4-ones

Welcome to the technical support center for the purification of 1,3-dioxolan-4-ones. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the crit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 1,3-dioxolan-4-ones. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the critical purification step of these versatile synthetic intermediates. My goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and optimize your separations. The inherent sensitivity of the 1,3-dioxolan-4-one ring system, particularly to acidic conditions, presents unique challenges that require careful consideration of your chromatographic conditions.

Section 1: Troubleshooting Guide

This section addresses the most common issues encountered during the column chromatography of 1,3-dioxolan-4-ones in a direct question-and-answer format.

Question: My yield is very low, or I recovered none of my desired 1,3-dioxolan-4-one after column chromatography. What went wrong?

Answer: This is the most frequent and frustrating issue, typically pointing to product decomposition on the column.

  • Primary Cause: Acid-Catalyzed Hydrolysis. Standard silica gel is inherently acidic due to the presence of surface silanol (Si-OH) groups.[1] The 1,3-dioxolan-4-one structure contains an acetal functional group which is highly susceptible to acid-catalyzed hydrolysis, leading to ring-opening and decomposition.[2][3] If your product decomposes, it will not elute as the desired compound, resulting in a catastrophic loss of material.

  • Diagnostic Check: Before running a large-scale column, perform a stability test. Spot your crude material on a TLC plate, let it sit for 30-60 minutes, and then elute it. If you observe a new spot appearing at the baseline or significant streaking that wasn't present in an immediately-developed plate, your compound is likely unstable on silica gel.[4]

  • Solutions & Scientific Rationale:

    • Neutralize the Stationary Phase: This is the most effective and common solution. Prepare your silica gel slurry in the initial, non-polar eluent that contains 1-2% triethylamine (Et₃N) by volume. The triethylamine is a mild base that neutralizes the acidic silanol sites on the silica surface, creating a more inert environment for your acid-sensitive compound.

    • Switch the Stationary Phase: If neutralization is insufficient, consider an alternative stationary phase. Neutral or basic alumina can be effective, but be aware that alumina can have different selectivity and may sometimes be more reactive.[1]

    • Check Eluent Polarity: If the product is highly polar, it may be irreversibly adsorbed onto the silica gel. This is less common than decomposition but possible. If you suspect this, after your expected elution is complete, try flushing the column with a very polar solvent (e.g., 10% methanol in ethyl acetate) to see if any material is recovered.

Question: My product is eluting, but it's contaminated with starting materials or side-products. How can I improve the separation?

Answer: This is a classic resolution problem that requires a systematic optimization of the mobile phase.

  • Primary Cause: Suboptimal Solvent System. The choice of eluent governs the separation by mediating the competition for binding sites on the stationary phase between the solvent and the compounds in your mixture.[1] If the eluent is too polar, all compounds will travel quickly with the solvent front, resulting in poor separation. If it's not polar enough, all compounds will remain adsorbed to the silica.

  • Solutions & Scientific Rationale:

    • Systematic TLC Analysis: Before every column, optimize your solvent system using Thin Layer Chromatography (TLC).[1][5] The goal is to find a solvent mixture where your desired 1,3-dioxolan-4-one has an Rf (retention factor) value between 0.2 and 0.3. This Rf range typically provides the best separation from impurities with different polarities.

    • Employ Gradient Elution: If you have multiple impurities with a wide range of polarities, a single (isocratic) solvent system may not be effective. In this case, start with a low-polarity eluent to separate the non-polar impurities, and then gradually increase the percentage of the polar solvent to elute your product, followed by any highly polar impurities.

    • Adjust Column Dimensions: Resolution increases with column length and decreases with column diameter.[1] For a particularly difficult separation, using a longer, narrower column can significantly improve the outcome, as it provides more theoretical plates for the separation to occur.

Question: My product appears as two or more very close spots on TLC, and they are co-eluting from the column. What can I do?

Answer: This often occurs when your product is a mixture of diastereomers, which can be notoriously difficult to separate.

  • Primary Cause: Similar Physicochemical Properties. Diastereomers are stereoisomers that are not mirror images. They have the same functional groups and connectivity, leading to very similar polarities and, consequently, similar affinities for the stationary and mobile phases.

  • Solutions & Scientific Rationale:

    • Fine-Tune the Mobile Phase: Switch to a less polar eluent system. This will cause all compounds to move more slowly down the column, increasing their interaction time with the stationary phase and amplifying small differences in polarity, which can improve separation. For example, if 20% Ethyl Acetate/Hexanes gives co-elution, try 10% or even 5%.

    • Use a Longer Column: As mentioned previously, increasing the column length provides more opportunities for the diastereomers to resolve.

    • Consider High-Performance Liquid Chromatography (HPLC): For very challenging separations, preparative HPLC is a powerful tool. The smaller particle size of the stationary phase in an HPLC column provides vastly superior resolution compared to standard flash chromatography.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common mobile phase systems for purifying 1,3-dioxolan-4-ones? A common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent such as ethyl acetate or diethyl ether.[6][7] The exact ratio must be determined by TLC analysis for your specific compound, aiming for an Rf of 0.2-0.3.

Q2: My product is an oil. Does this mean I can only use column chromatography? For non-crystalline oils, column chromatography is the primary method of purification. However, sometimes an oil can be induced to crystallize. Try scratching the inside of the flask with a glass rod at the solvent-air interface, adding a seed crystal if you have one, or cooling the concentrated oil in a freezer.

Q3: What are some typical impurities I should expect from a 1,3-dioxolan-4-one synthesis? Common impurities include unreacted starting materials (e.g., the parent α-hydroxy acid and the aldehyde or ketone), diastereomers of the product, and potential side-products from self-condensation of the carbonyl starting material.

Q4: How much silica gel should I use? A general rule of thumb is to use a weight of silica gel that is 20 to 50 times the weight of your crude sample.[1] For difficult separations (e.g., close spots on TLC), a higher ratio (closer to 100:1) may be necessary.[8]

Section 3: Key Experimental Protocols

Protocol 1: TLC Optimization & Stability Test
  • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • On a single TLC plate, spot the crude mixture twice, about 1-1.5 cm from the bottom.

  • Immediately place the plate in a developing chamber with your chosen test eluent (e.g., 20% EtOAc/Hexanes) and allow the solvent to run up the plate.

  • Leave the second spot exposed to air on the benchtop for 30-60 minutes.

  • After the time has elapsed, develop the plate in the same chamber.

  • Visualize the plate under UV light and/or with a chemical stain. Compare the two lanes. If the lane that was left to sit shows a new baseline spot or significant streaking, your compound is degrading on the silica.

Protocol 2: Column Preparation with Neutralized Silica Gel
  • Select Eluent: Based on your TLC analysis (Protocol 1), prepare your starting eluent. For example, 10% Ethyl Acetate in Hexanes.

  • Neutralize: To a beaker containing your starting eluent, add triethylamine (Et₃N) to a final concentration of 1% (v/v).

  • Prepare Slurry: In a separate beaker, weigh out the required amount of silica gel. Add the neutralized eluent and stir to create a uniform slurry that is free of air bubbles.[1]

  • Pack the Column: Secure your column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[5]

  • Add Slurry: With the stopcock open and an Erlenmeyer flask below to collect the solvent, pour the silica slurry into the column using a funnel. Continuously tap the side of the column gently to ensure an even, compact packing without cracks or air bubbles.[1]

  • Equilibrate: Once all the silica has settled, add a final layer of sand on top to protect the surface. Wash the column with 2-3 column volumes of the neutralized eluent before loading your sample. Never let the solvent level drop below the top layer of sand.[5]

Section 4: Data Summaries & Workflow Visualization

Table 1: Common Solvent Systems & Properties
Non-Polar SolventPolar SolventPolarityTypical Use Case
Hexanes / HeptaneEthyl AcetateLow to MediumGeneral purpose, good for a wide range of 1,3-dioxolan-4-ones.
Hexanes / HeptaneDiethyl Ether (Et₂O)Low to MediumCan offer different selectivity than ethyl acetate; more volatile.
Dichloromethane (DCM)Ethyl AcetateMediumUsed for more polar products that require a stronger eluent.
Hexanes / HeptaneAcetoneMedium to HighStronger eluting power than ethyl acetate.

Note: Ratios must always be optimized via TLC.

Diagram 1: Troubleshooting Workflow for Low Yield

Below is a logical workflow to diagnose and solve the common problem of low product recovery after column chromatography.

Low_Yield_Troubleshooting start Problem: Low or No Yield check_stability Perform Silica Stability Test (TLC) start->check_stability is_stable Is Compound Stable? check_stability->is_stable degradation Cause: Acid-Catalyzed Decomposition is_stable->degradation No adsorption Cause: Irreversible Adsorption (Too Polar) is_stable->adsorption Yes solution_neutralize Solution: Neutralize Silica w/ Et3N or Use Alumina degradation->solution_neutralize solution_gradient Solution: Use Gradient Elution (Increase Polarity Gradually) adsorption->solution_gradient

Caption: Decision workflow for troubleshooting low product yield.

Section 5: References

  • Technical Support Center: Purification of 1,3-Dioxan-4-one Products. (2025). Benchchem.

  • New Chemistry of Chiral 1,3-Dioxolan-4-Ones. (2023). PMC.

  • New Chemistry of Chiral 1,3-Dioxolan-4-Ones. (2023). ResearchGate.

  • Column chromatography. University of Alberta.

  • Application Notes and Protocols for the Hydrolysis of the 1,3-Dioxolane Ring System. (2026). Benchchem.

  • 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal.

  • Troubleshooting Flash Chromatography. University of Rochester.

  • Column Chromatography. University of Colorado Boulder.

  • is added to the column in an even layer until the curved portion at the bottom of the glass column is completely covered (Figure 2). Dry silica gel (84 g). Organic Syntheses Procedure.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Characterization of 2-(Non-4-en-4-yl)-1,3-dioxolan-4-one

For researchers and professionals in drug development and materials science, the unambiguous structural elucidation of novel organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cor...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and materials science, the unambiguous structural elucidation of novel organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this process, providing detailed insights into molecular architecture. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectral characteristics of the novel compound, 2-(Non-4-en-4-yl)-1,3-dioxolan-4-one. In the absence of direct experimental data for this specific molecule, this guide provides a robust predicted spectral analysis, grounded in the established principles of NMR spectroscopy and supported by comparative data from structurally related compounds.

The core of this guide is a detailed examination of the predicted ¹H and ¹³C NMR spectra of 2-(Non-4-en-4-yl)-1,3-dioxolan-4-one. This is followed by a comparative analysis with known 1,3-dioxolan-4-one derivatives and isomers of nonene to provide a comprehensive understanding of the expected spectral features. Furthermore, this guide furnishes detailed experimental protocols for acquiring high-quality NMR data for this class of compounds, ensuring that researchers can confidently apply these methodologies in their own laboratories.

Predicted ¹H and ¹³C NMR Spectra of 2-(Non-4-en-4-yl)-1,3-dioxolan-4-one

The structure of 2-(Non-4-en-4-yl)-1,3-dioxolan-4-one, a molecule containing a dioxolanone ring attached to a nonene chain, presents a unique combination of functional groups that will be reflected in its NMR spectra. The following is a detailed prediction of the chemical shifts and multiplicities for the key protons and carbons in the molecule.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum will exhibit distinct signals corresponding to the protons in the dioxolanone ring, the nonene chain, and the aliphatic portions of the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms and the hybridization of the carbon atoms.[1]

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-25.2 - 5.4Triplet (t)~5-7Acetal proton on the dioxolanone ring, deshielded by two oxygen atoms.
H-54.2 - 4.4Singlet (s)N/AMethylene protons on the dioxolanone ring adjacent to a carbonyl group and an oxygen atom.
H-5'5.3 - 5.5Triplet (t)~7-8Vinylic proton on the nonene chain, deshielded by the double bond.
H-3', H-6'2.0 - 2.2Multiplet (m)-Allylic protons adjacent to the double bond.
H-2', H-7', H-8'1.2 - 1.6Multiplet (m)-Aliphatic methylene protons in the nonene chain.
H-1', H-9'0.8 - 1.0Triplet (t)~7Terminal methyl protons of the alkyl chains.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a clear count of the unique carbon environments within the molecule. The chemical shifts are highly dependent on the hybridization and the electronic environment of each carbon atom.[2]

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-4170 - 175Carbonyl carbon of the ester in the dioxolanone ring.
C-4'140 - 145Quaternary vinylic carbon of the nonene chain.
C-5'125 - 130Vinylic carbon with an attached proton in the nonene chain.
C-295 - 105Acetal carbon of the dioxolanone ring, bonded to two oxygen atoms.
C-565 - 75Methylene carbon in the dioxolanone ring adjacent to oxygen.
C-3', C-6'30 - 40Allylic carbons in the nonene chain.
C-2', C-7', C-8'20 - 30Aliphatic methylene carbons in the nonene chain.
C-1', C-9'13 - 15Terminal methyl carbons of the alkyl chains.

Comparative Analysis with Structurally Related Compounds

To build confidence in the predicted spectral data, it is instructive to compare it with the known NMR data of similar structures. This section will examine the NMR characteristics of 1,3-dioxolan-4-one derivatives and isomers of nonene.

1,3-Dioxolan-4-one Derivatives

The 1,3-dioxolan-4-one ring system is a key feature of the target molecule.[3][4][5] The chemical shifts of the protons and carbons in this ring are well-documented and serve as a reliable reference. For instance, in simple 2-substituted 1,3-dioxolan-4-ones, the acetal proton (H-2) typically resonates between δ 5.0 and 5.5 ppm, and the acetal carbon (C-2) appears in the range of δ 90-105 ppm. The methylene protons on the ring (H-5) are generally found between δ 4.0 and 4.5 ppm, with the corresponding carbon (C-5) at δ 60-70 ppm. The carbonyl carbon (C-4) is consistently observed downfield, typically between δ 170 and 175 ppm. These established values strongly support the predicted chemical shifts for the dioxolanone moiety in our target molecule.

Nonene Isomers

The nonene chain introduces vinylic and allylic protons and carbons, which have characteristic chemical shift ranges. In various isomers of nonene, the vinylic protons typically appear between δ 5.3 and 5.8 ppm, while the vinylic carbons resonate between δ 120 and 140 ppm.[6] The allylic protons are found in the δ 1.9-2.2 ppm region, and the allylic carbons are in the δ 30-40 ppm range. These values are in close agreement with the predicted chemical shifts for the nonene portion of 2-(Non-4-en-4-yl)-1,3-dioxolan-4-one.

Experimental Protocols for NMR Characterization

To obtain high-quality ¹H and ¹³C NMR spectra for 2-(Non-4-en-4-yl)-1,3-dioxolan-4-one and related compounds, the following experimental protocols are recommended.

Sample Preparation
  • Solvent Selection : Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. For more polar compounds, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used.[7]

  • Concentration : For ¹H NMR, a concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.[8]

  • Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for both ¹H and ¹³C NMR, with its signal set to 0.00 ppm.[6]

NMR Data Acquisition
  • Instrumentation : A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve good signal dispersion, especially for complex molecules.

  • ¹H NMR Parameters :

    • Pulse Sequence : A standard single-pulse experiment is typically used.

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay : 1-5 seconds to allow for full relaxation of the nuclei.

    • Number of Scans : 8-16 scans are usually sufficient for a good signal-to-noise ratio.

  • ¹³C NMR Parameters :

    • Pulse Sequence : A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio.

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay : 2-5 seconds. A longer delay may be necessary for quaternary carbons.[9]

    • Number of Scans : A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

Visualizing Molecular Structure and NMR Assignments

The following diagrams illustrate the molecular structure of 2-(Non-4-en-4-yl)-1,3-dioxolan-4-one and a conceptual workflow for its NMR characterization.

Caption: Molecular structure of 2-(Non-4-en-4-yl)-1,3-dioxolan-4-one.

cluster_0 NMR Characterization Workflow A Sample Preparation B 1D NMR Acquisition (1H, 13C) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C D Data Processing and Analysis C->D E Structure Elucidation D->E

Caption: A typical workflow for NMR-based structure elucidation.

Conclusion

This guide provides a comprehensive, albeit predictive, ¹H and ¹³C NMR characterization of 2-(Non-4-en-4-yl)-1,3-dioxolan-4-one. By leveraging established principles of NMR spectroscopy and drawing comparisons with structurally related compounds, we have constructed a detailed and reliable spectral analysis. The provided experimental protocols offer a robust framework for researchers to acquire high-quality NMR data for this and similar molecules. This integrated approach of prediction, comparison, and practical guidance is designed to empower researchers in their efforts to characterize novel chemical entities with confidence and precision.

References

  • NMRShiftDB. (2025, March 14). NMRShiftDB - PubChem Data Source. National Center for Biotechnology Information. [Link]

  • MDPI. (2023, May 1). New Chemistry of Chiral 1,3-Dioxolan-4-Ones. MDPI. [Link]

  • MDPI. (2021, January 2). (S)-1-(Ethoxycarbonyl)ethyl(2R,5S)-2,5-dimethyl-1,3-dioxolan-4-one-2-carboxylate. MDPI. [Link]

  • CAS. (n.d.). NMR Database for Faster Structural Data. CAS. [Link]

  • ResearchGate. (n.d.). Synthesis of 1,3-dioxolan-4-one monomers. ResearchGate. [Link]

  • Reddit. (2024, February 7). Is there a website for common 1H or 13C NMR spectra for known compounds? Reddit. [Link]

  • ACS Publications. (2020, December 30). Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. ACS Publications. [Link]

  • MDPI. (2017, December 6). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. MDPI. [Link]

  • Unknown Source. (n.d.). 13C-NMR. [Link]

  • PMC. (n.d.). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. PMC. [Link]

  • Asian Journal of Chemistry. (2004). 13 C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry. [Link]

  • PMC. (n.d.). Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. PMC. [Link]

  • J. Org. Chem. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

  • Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry?. Creative Biostructure. [Link]

  • ResearchGate. (n.d.). A Novel Method for the Synthesis of 2,2Dimethyl1,3-dioxolan-4-one, and Its Reactions with Secondary Amines. ResearchGate. [Link]

  • Chemistry Steps. (2024, August 2). NMR Chemical Shift Values Table. Chemistry Steps. [Link]

  • Organic Chemistry Portal. (n.d.). Dioxolanone synthesis. Organic Chemistry Portal. [Link]

  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of E/Z but-2-ene (cis/trans 2-butene isomers). Doc Brown's Chemistry. [Link]

  • Unknown Source. (n.d.). NMR Chemical Shifts. [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • YouTube. (2022, October 8). sample 13C NMR spectra of compounds with common functional groups. [Link]

  • Unknown Source. (n.d.). 13-C NMR Chemical Shift Table.pdf. [Link]

  • ResearchGate. (n.d.). Figure. S29: 1 H NMR spectrum of (2-oxo-1,3-dioxolan-4-yl)methyl.... ResearchGate. [Link]

Sources

Comparative

A Comparative Guide to the Analytical Characterization of 2-(Non-4-en-4-yl)-1,3-dioxolan-4-one

For Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Imperative for a Novel Dioxolanone 2-(Non-4-en-4-yl)-1,3-dioxolan-4-one is a heterocyclic compound featuring a dioxolanone ring...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for a Novel Dioxolanone

2-(Non-4-en-4-yl)-1,3-dioxolan-4-one is a heterocyclic compound featuring a dioxolanone ring—a cyclic ester and acetal—and an unsaturated nine-carbon side chain. Its unique combination of functional groups suggests potential applications as a monomer for biodegradable polyesters, a precursor in complex organic synthesis, or as a specialty solvent. The precise characterization of such molecules is paramount for quality control, reaction monitoring, and ensuring structural integrity in developmental applications. This guide focuses on the premier method for its analysis—Gas Chromatography-Mass Spectrometry (GC-MS)—and provides a comparative framework against other essential spectroscopic techniques.

Part 1: In-Depth Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is the cornerstone for the analysis of volatile and semi-volatile compounds like 2-(Non-4-en-4-yl)-1,3-dioxolan-4-one. It offers unparalleled sensitivity and provides both chromatographic separation and structural information, making it a definitive tool for identification and quantification.

Principle of Analysis

The methodology hinges on a two-step process. First, the gas chromatograph separates the components of a sample based on their differential partitioning between a stationary phase (the GC column) and a mobile phase (an inert carrier gas). The separated components then enter the mass spectrometer, where they are ionized, fragmented, and detected. The resulting mass spectrum serves as a molecular "fingerprint," allowing for confident identification.

Predicted Mass Spectrum and Fragmentation Analysis

For 2-(Non-4-en-4-yl)-1,3-dioxolan-4-one (Molecular Formula: C₁₂H₂₀O₃, Molecular Weight: 212.29 g/mol , Monoisotopic Mass: 212.14 Da), electron ionization (EI) at a standard 70 eV will induce fragmentation. The molecular ion (M⁺˙) peak at m/z 212 is expected, though its intensity may be low due to the molecule's susceptibility to fragmentation.

The fragmentation of this molecule is governed by the presence of the dioxolanone ring and the unsaturated alkyl chain. Key fragmentation pathways include:

  • Alpha (α)-Cleavage: This is a dominant fragmentation pathway for ethers and acetals.[1][2] The bond between the C2 of the dioxolanone ring and the nonenyl side chain is weak and prone to cleavage. This results in the loss of the C₉H₁₇˙ radical (125 Da), leading to a stable, resonance-delocalized cation at m/z 87 . This is predicted to be a highly abundant, if not the base, peak.

  • Fragmentation of the Dioxolanone Ring: The ring itself can undergo fragmentation. A characteristic loss of CO₂ (44 Da) from the m/z 87 fragment can occur, yielding an ion at m/z 43 . Alternatively, the ring can fragment to lose a neutral formaldehyde (CH₂O, 30 Da) and a CO molecule (28 Da).

  • McLafferty Rearrangement: This classic rearrangement occurs in molecules containing a carbonyl group and an accessible gamma-hydrogen.[3][4] In the nonenyl side chain, the hydrogen on C7 (gamma to the C4 carbonyl through the ring oxygen) is sterically hindered. However, a rearrangement involving the double bond in the side chain is plausible, though less common. A more likely McLafferty-type rearrangement involves the carbonyl group abstracting a hydrogen from the C6 position of the side chain, leading to the cleavage of the C4-C5 bond in the side chain and the elimination of a neutral butene molecule (C₄H₈, 56 Da). This would result in a fragment ion at m/z 156 .

  • Side-Chain Fragmentation: The unsaturated nonenyl chain can undergo fragmentation typical of alkenes, leading to a series of ions separated by 14 Da (CH₂), with prominent peaks corresponding to stable allylic carbocations.[5] For instance, cleavage at the allylic position (C3-C4 bond) of the side chain could yield a C₅H₉⁺ ion at m/z 69 .

The diagram below illustrates the primary predicted fragmentation pathways.

G M C₁₂H₂₀O₃⁺˙ m/z = 212 frag87 C₄H₃O₃⁺ m/z = 87 M->frag87  - C₉H₁₇˙ (α-Cleavage) frag156 C₈H₁₂O₃⁺˙ m/z = 156 M->frag156  - C₄H₈ (McLafferty) frag69 C₅H₉⁺ m/z = 69 M->frag69  - C₇H₁₁O₃˙ (Side-chain Cleavage) frag43 C₂H₃O⁺ m/z = 43 frag87->frag43  - CO₂

Caption: Predicted EI-MS fragmentation of 2-(Non-4-en-4-yl)-1,3-dioxolan-4-one.

Part 2: Comparative Analysis with Alternative Techniques

While GC-MS is powerful, a comprehensive structural elucidation often requires complementary techniques. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide orthogonal data that, when combined with MS, leave no ambiguity.

Performance Comparison at a Glance
Parameter GC-MS NMR Spectroscopy (¹H, ¹³C, 2D) FTIR Spectroscopy
Information Provided Molecular Weight, Fragmentation Pattern, Isomeric SeparationAtomic Connectivity, Stereochemistry, 3D StructurePresence of Functional Groups
Sensitivity High (pg to fg range)Low (mg to high µg range)Moderate (µg to ng range)
Selectivity High (with chromatography)Very HighLow to Moderate
Sample Throughput High (minutes per sample)Low (minutes to hours per sample)Very High (seconds per sample)
Key Strengths Definitive identification of knowns via library matching; quantification.Unambiguous structure elucidation of unknowns; detailed stereochemical info.[6][7]Rapid, non-destructive screening for functional group presence.
Key Limitations Destructive; requires volatile/semi-volatile compounds; fragmentation can be complex.[8]Low sensitivity; requires pure sample; complex spectra for large molecules.Limited structural information; not suitable for complex mixtures.
Instrumentation Cost Moderate to HighVery HighLow to Moderate
Detailed Discussion: Choosing the Right Tool for the Job
  • When to Prioritize GC-MS: GC-MS is the ideal choice for identifying and quantifying the target compound in a complex mixture, such as a reaction crude or a formulated product. Its ability to separate the analyte from other components before detection is a significant advantage.[9] The fragmentation pattern, once established, serves as a rapid and reliable identifier in routine quality control.

  • The Indispensable Role of NMR Spectroscopy: For the de novo structural confirmation of a newly synthesized molecule like 2-(Non-4-en-4-yl)-1,3-dioxolan-4-one, NMR is non-negotiable.[10]

    • ¹H NMR would confirm the number and connectivity of protons, showing signals for the dioxolanone ring protons, the vinyl protons of the double bond, and the various methylene groups of the nonenyl chain.

    • ¹³C NMR would identify all 12 unique carbon environments, including the characteristic signals for the carbonyl carbon (~170 ppm), the acetal carbon (~100-110 ppm), and the sp² carbons of the double bond (~120-140 ppm).

    • 2D NMR (COSY, HSQC, HMBC) experiments would be used to piece the puzzle together, definitively linking protons to their attached carbons and establishing the complete bonding framework of the molecule.

  • The Utility of FTIR Spectroscopy: FTIR is a fast, simple, and non-destructive technique best used for a quick verification of synthesis success or for monitoring reaction progress.[11] The FTIR spectrum of 2-(Non-4-en-4-yl)-1,3-dioxolan-4-one would be dominated by several key absorbances:

    • A strong C=O stretch for the cyclic ester (lactone) at ~1750-1770 cm⁻¹.[12]

    • Strong C-O stretching bands for the ester and acetal functionalities in the 1300-1000 cm⁻¹ region.[13]

    • A C=C stretch for the double bond around 1650 cm⁻¹.

    • C-H stretching bands just above and below 3000 cm⁻¹ for the sp² and sp³ hybridized carbons, respectively.

  • Alternative Chromatographic Methods (HPLC): For non-volatile derivatives or related compounds, High-Performance Liquid Chromatography (HPLC) would be the separation method of choice.[14][15] Coupled with detectors like UV (if the molecule has a chromophore), Charged Aerosol Detector (CAD), or a mass spectrometer (LC-MS), it provides an alternative for compounds not amenable to GC.

Experimental Protocols

Protocol 1: GC-MS Analysis
  • Sample Preparation: Dissolve 1 mg of the purified compound in 1 mL of a high-purity solvent such as ethyl acetate or dichloromethane. If analyzing in a matrix, perform a suitable extraction (e.g., liquid-liquid extraction) and dilute the extract.

  • Instrumentation: A standard GC system equipped with a mass selective detector.

  • GC Conditions:

    • Injector: Split/Splitless, 250 °C, Split ratio 50:1.

    • Carrier Gas: Helium, constant flow at 1.0 mL/min.

    • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).

    • Oven Program: Initial temperature 60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min).

  • MS Conditions:

    • Ion Source: Electron Ionization (EI), 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Full Scan, m/z range 40-450.

Protocol 2: NMR Sample Preparation
  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound for ¹H NMR and 20-30 mg for ¹³C NMR.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.

  • Acquisition: Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) spectra on a 400 MHz or higher field spectrometer according to standard instrument protocols.

Workflow for Integrated Structural Analysis

G cluster_0 Initial Screening & Synthesis Check cluster_1 Definitive Identification & Quantification cluster_2 Complete Structural Elucidation cluster_3 Final Confirmation FTIR FTIR Analysis GCMS GC-MS Analysis FTIR->GCMS Verify Functional Groups NMR NMR Spectroscopy (1D & 2D) GCMS->NMR Confirm MW & Purity Confirm Confirmed Structure GCMS->Confirm Provide Fragmentation Evidence NMR->Confirm Establish Connectivity & Stereochemistry

Caption: Integrated workflow for the analysis of novel organic compounds.

Conclusion

The comprehensive analysis of 2-(Non-4-en-4-yl)-1,3-dioxolan-4-one requires a multi-technique approach, grounded in a thorough understanding of each method's strengths and limitations. GC-MS stands out for its sensitivity and power in separating and identifying the compound within mixtures, with its fragmentation pattern providing a robust structural fingerprint. However, for initial, unambiguous structural elucidation, the detailed connectivity and stereochemical information provided by NMR spectroscopy is essential. FTIR serves as a rapid and valuable tool for preliminary functional group analysis. By integrating these methods, researchers can achieve a self-validating system of analysis, ensuring the highest degree of scientific integrity and confidence in their results.

References

  • McLafferty, F. W. (1959). Mass Spectrometric Analysis. Molecular Rearrangements. Analytical Chemistry, 31(1), 82–87. Available at: [Link]

  • Chemistry Steps. (n.d.). McLafferty Rearrangement. Retrieved from [Link]

  • Cambridge University Press & Assessment. (n.d.). McLafferty Rearrangement. Retrieved from [Link]

  • TMP Chem. (2019, January 1). mass spectrometry: McLafferty rearrangement [Video]. YouTube. [Link]

  • Drennan, C. (2016, March 26). How the McLafferty Rearrangement Affects Carbonyl Fragmentation in Mass Spectrometry. Dummies.com. [Link]

  • Scribd. (n.d.). Alcohols and Ethers: Mass Spectra Analysis. Retrieved from [Link]

  • Chemistry Made Simple. (2025, August 20). Mass Spectrometry of Aliphatic Ethers [Video]. YouTube. [Link]

  • University of Colorado Boulder. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Retrieved from [Link]

  • Wong, Y. F., et al. (2016). Characterization of Electron Ionization Mass Spectral (EIMS) Fragmentation Patterns of Chloropropanol Esters of Palmitic Acid Using Isotope Labeling Technique. Journal of agricultural and food chemistry, 64(49), 9418–9428. Available at: [Link]

  • Chromatography Online. (2026, March 31). HPLC Analysis of Nonvolatile Analytes Using Charged Aerosol Detection. Retrieved from [Link]

  • SlidePlayer. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Drennan, C. (2021, July 26). How to Identify Molecular Fragmentation Patterns in Mass Spectrometry. Dummies.com. [Link]

  • GBA Group. (2025, January 28). HPLC Chemical Characterization – Compliant and Precise. Retrieved from [Link]

  • Brutti, R., et al. (2013). Alternative method for qualitative analysis of specific non-volatile organic compounds present in South African water systems. South African Journal of Chemistry, 66, 163-169. Available at: [Link]

  • ResearchGate. (2025, December 30). (PDF) Characterization of Electron Ionization Mass Spectral (EIMS) Fragmentation Patterns of Chloropropanol Esters of Palmitic Acid Using Isotope Labeling Technique. Retrieved from [Link]

  • Chan, Y. H., et al. (2020). Forensic profiling of non-volatile organic compounds in soil using ultra-performance liquid chromatography: a pilot study. Hong Kong Medical Journal, 26(Suppl 2), 26-29. Available at: [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Gáti, T., et al. (2013). 1H and 13C NMR investigation of 20-hydroxyecdysone dioxolane derivatives, a novel group of MDR modulator agents. Magnetic resonance in chemistry, 52(3), 118-24. Available at: [Link]

  • Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]

  • Christie, W. W. (2019, July 23). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS Lipid Library. [Link]

  • Tentamus Group. (2025, June 24). Determination of Contaminants: HPLC vs. GC. Retrieved from [Link]

  • Metain. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Retrieved from [Link]

  • Orr, C. H., & Callen, J. E. (1959). The separation of saturated and unsaturated fatty acid esters by gas–liquid chromatography. Canadian Journal of Chemistry, 37(6), 1082-1085. Available at: [Link]

  • Yamasaki, K., et al. (1993). Determination of Double-Bond Positions in Highly Unsaturated Fatty Acids by GC-MS. Journal of the Japan Oil Chemists' Society, 42(8), 621-628. Available at: [Link]

  • Chemistry Steps. (n.d.). Alpha (α) Cleavage. Retrieved from [Link]

  • Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

  • Hiden Analytical. (n.d.). Mass spectral fragments of common hydrocarbons. Retrieved from [Link]

  • Donike, M., et al. (1969). [Quantitative determination of saturated and unsaturated fatty acids as trimethylsilyl esters by gas chromatography]. Journal of Chromatography, 43(4), 490-492. Available at: [Link]

  • University of Arizona. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • Arthen-Engeland, T., et al. (2020). Fragmentation of Saturated Hydrocarbons upon Atmospheric Pressure Chemical Ionization Is Caused by Proton-Transfer Reactions. Analytical Chemistry, 92(12), 8257–8264. Available at: [Link]

  • Chemistry Gallery. (2023, March 6). FTIR spectra of esters || Effect of ring strain, conjugation & H-bonding || Lactones [Video]. YouTube. [Link]

  • Borho, N., & Suhm, M. A. (2003). On the low volatility of cyclic esters: an infrared spectroscopy comparison between dimers of γ-butyrolactone and methyl propionate. Physical Chemistry Chemical Physics, 5(21), 4807-4810. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectra of poly(ether-ester)s. Retrieved from [Link]

  • Diaz, A. C., et al. (2024). Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. Accounts of Chemical Research, 57(5), 626–636. Available at: [Link]

  • Mohimani, H., et al. (2011). The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. Chemistry & biology, 18(11), 1368-80. Available at: [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(13), 2215-2227. Available at: [Link]

  • Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, September 1). 4.4: Interpreting Electron Ionization Mass Spectra. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • MDPI. (2026, March 7). The Evolving Landscape of NMR Structural Elucidation. Retrieved from [Link]

  • Georgia State University. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]

Sources

Validation

Title: Comparative Analysis of 2-(Non-4-en-4-yl)-1,3-dioxolan-4-one vs. Classic Chiral Auxiliaries in Asymmetric Synthesis

Executive Summary In the landscape of asymmetric synthesis, chiral auxiliaries remain indispensable tools for dictating absolute stereochemistry during enolate alkylations, aldol additions, and Michael reactions. While E...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of asymmetric synthesis, chiral auxiliaries remain indispensable tools for dictating absolute stereochemistry during enolate alkylations, aldol additions, and Michael reactions. While Evans oxazolidinones and Myers pseudoephedrine amides dominate standard workflows, highly specialized substrates often require custom stereodirecting groups. 2-(Non-4-en-4-yl)-1,3-dioxolan-4-one represents a highly lipophilic iteration of the classic Seebach chiral template. By leveraging the "Self-Reproduction of Chirality" (SRS) principle, this auxiliary offers unparalleled cryogenic solubility and atom economy, solving the precipitation issues commonly associated with highly crystalline auxiliaries.

The Mechanistic Paradigm: Self-Reproduction of Chirality (SRS)

The foundational principle of 1,3-dioxolan-4-one methodology is the Self-Reproduction of Chirality (SRS), pioneered by Dieter Seebach[1]. Unlike traditional auxiliaries that are appended to a substrate and later discarded, the SRS approach utilizes the existing stereocenter of an α-hydroxy acid (e.g., lactic or mandelic acid) to generate a temporary stereocenter at the C2 position of an acetal ring.

When the original α-stereocenter is destroyed via enolization, the "memory" of the chirality is preserved by the bulky substituent at C2. The enolate is then attacked by an electrophile from the less sterically hindered face, regenerating the α-stereocenter with high diastereomeric excess (d.e.)[2].

Workflow A 1. α-Hydroxy Acid (Chiral Pool) B 2. Acetalization (Non-4-en-4-one derivative) A->B H+, -H2O C 3. 2-(Non-4-en-4-yl)-1,3-dioxolan-4-one (Chiral Auxiliary) B->C D 4. Enolization (LDA) (Destruction of C5 Stereocenter) C->D THF/HMPA, -78°C E 5. Chiral Enolate (Stereocontrol dictated by C2) D->E F 6. Electrophilic Alkylation (Facial Selective Addition) E->F R-X G 7. Alkylated Dioxolanone (High Diastereomeric Excess) F->G H 8. Hydrolysis (Auxiliary Cleavage) G->H H2O/H+ I 9. Enantiopure α,α-Disubstituted α-Hydroxy Acid H->I Recovery

Workflow of the Self-Reproduction of Chirality (SRS) using 1,3-dioxolan-4-ones.

Structural Causality: Why the Non-4-en-4-yl Substituent?

Standard Seebach templates utilize pivalaldehyde to install a tert-butyl group at the C2 position. While effective for steric shielding, the resulting 2-tert-butyl-1,3-dioxolan-4-ones are often highly crystalline and rigid.

The Causality of the Alkenyl Chain:

  • Cryogenic Homogeneity: Enolate alkylations often require temperatures between -78 °C and -95 °C to maximize facial selectivity[3]. Highly crystalline auxiliaries (like Oppolzer's sultam) frequently precipitate out of THF at these temperatures, leading to heterogeneous reaction mixtures and irreproducible kinetics. The C9 alkenyl chain (non-4-en-4-yl) acts as a lipophilic tail, drastically lowering the freezing point of the substrate complex and ensuring a homogeneous solution even at -100 °C.

  • Orthogonal Functionalization: The internal double bond of the nonenyl chain provides a unique chemical handle. If the auxiliary is not cleaved immediately, it can participate in ring-closing metathesis (RCM) or cross-metathesis, allowing the auxiliary to be incorporated into the final complex molecule rather than serving merely as a disposable directing group.

Comparative Performance Analysis

To objectively evaluate 2-(Non-4-en-4-yl)-1,3-dioxolan-4-one, we must benchmark it against the industry standards for enolate alkylation.

Metric2-(Non-4-en-4-yl)-1,3-dioxolan-4-oneEvans OxazolidinonesMyers PseudoephedrineOppolzer's Camphorsultam
Attachment Method Acetalization (Condensation)Acylation (Acid Chloride)AmidationAcylation
Steric Director C2-Alkenyl Chain (Lipophilic)C4-Isopropyl / BenzylC-Methyl / PhenylCamphor Skeleton
Cryogenic Solubility Excellent (Remains soluble < -90 °C)Moderate (Can precipitate)GoodPoor (Highly crystalline)
Cleavage Conditions Mild Acidic/Basic HydrolysisLiOH/H₂O₂ or ReductiveAcidic HydrolysisLiOH or Reductive
Atom Economy High (Auxiliary is just a ketone)Moderate (Heavy auxiliary lost)Low (Stoichiometric amine)Moderate
Primary Application α,α-Disubstituted α-hydroxy acidsBroad spectrum alkylationsComplex alkylationsReactions requiring X-ray

Experimental Methodology: Enolate Alkylation Workflow

The following protocol details the self-validating system for utilizing 2-(Non-4-en-4-yl)-1,3-dioxolan-4-one in an asymmetric alkylation. Synthesis of the 1,3-dioxolan-4-one core typically involves the acid-catalyzed condensation of an α-hydroxy acid with the corresponding ketone[4].

Step 1: Acetalization (Auxiliary Formation)

  • Procedure: Reflux the starting enantiopure α-hydroxy acid (1.0 eq) and non-4-en-4-one (1.2 eq) in pentane/benzene with a catalytic amount of p-toluenesulfonic acid (PTSA) using a Dean-Stark trap.

  • Self-Validation: Monitor via ¹³C NMR. The reaction is complete when the carbonyl carbon of the ketone (~210 ppm) disappears, replaced by the acetal carbon signal at ~110 ppm.

Step 2: Enolization

  • Procedure: Cool a solution of the 1,3-dioxolan-4-one in anhydrous THF/HMPA (85:15) to -90 °C. Dropwise add Lithium hexamethyldisilazide (LiHMDS) or LDA (1.1 eq). Stir for 45 minutes[3].

  • Self-Validation (Crucial): Quench a 0.1 mL aliquot with D₂O. Extract with Et₂O and analyze via ¹H NMR. Complete enolization is confirmed by >95% deuterium incorporation at the α-position (C5 of the dioxolanone ring), indicated by the disappearance of the α-proton signal.

Step 3: Electrophilic Addition

  • Procedure: Add the alkyl halide (1.5 eq) dropwise at -90 °C. Slowly warm the reaction to -40 °C over 4 hours.

  • Self-Validation: Monitor via TLC (Hexanes/EtOAc). The alkylated product will exhibit a higher Rf value than the starting material due to the loss of the relatively acidic α-proton.

Step 4: Cleavage and Recovery

  • Procedure: Treat the purified alkylated dioxolanone with 1M NaOH in MeOH/H₂O at room temperature for 2 hours to hydrolyze the acetal.

  • Self-Validation: Confirm the absolute stereochemistry and purity of the resulting α,α-disubstituted α-hydroxy acid via chiral HPLC and polarimetry, comparing the optical rotation to established literature values.

References

  • Prof. Dr. D. Seebach: A Case of Self-Reproduction of Chirality. ae-info.org. 1

  • Synthesis of 1,3,dioxolan-4-ones. An improved procedure. The Journal of Organic Chemistry. 4

  • (3R)-Chiral Control of 3-Alkyl-3-hydroxy-β-lactams via Addition Reaction of Imines to Enolates of 1,3-Dioxolan-4-ones. The Journal of Organic Chemistry. 3

  • Practical and Robust Method for the Preparation of Seebach and Fráter's Chiral Template. ResearchGate. 2

Sources

Comparative

Reactivity comparison of 1,3-dioxolan-4-ones with different substituents

The Definitive Guide to 1,3-Dioxolan-4-one Reactivity: Substituent Effects and Synthetic Applications Introduction 1,3-Dioxolan-4-ones (cyclic acetals of α-hydroxy acids) are indispensable scaffolds in modern asymmetric...

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Author: BenchChem Technical Support Team. Date: April 2026

The Definitive Guide to 1,3-Dioxolan-4-one Reactivity: Substituent Effects and Synthetic Applications

Introduction 1,3-Dioxolan-4-ones (cyclic acetals of α-hydroxy acids) are indispensable scaffolds in modern asymmetric synthesis and polymer chemistry. Originally popularized by Dieter Seebach through the principle of Self-Regeneration of Stereocenters (SRS), these heterocycles allow for the stereoselective functionalization of α-hydroxy acids without racemization[1]. The reactivity, enolate stability, and stereodirecting capability of 1,3-dioxolan-4-ones are profoundly dictated by their substitution patterns—specifically at the C2 (acetal) and C5 (α-carbonyl) positions.

As a Senior Application Scientist, I have structured this guide to provide an objective, data-backed comparison of how different substituents alter the reactivity of 1,3-dioxolan-4-ones, offering actionable, field-proven protocols for drug development professionals and synthetic chemists.

Mechanistic Divergence: C2 and C5 Substituent Effects

The 1,3-dioxolan-4-one ring is a highly tunable system. By modifying the substituents at C2 and C5, chemists can toggle the molecule's behavior between a rigid chiral auxiliary for cryogenic alkylations and a highly reactive monomer for ring-opening polymerizations (ROP).

SubstituentEffects Core 1,3-Dioxolan-4-one Core C2 C2 Position (Acetal) Core->C2 C5 C5 Position (α-Carbon) Core->C5 tBu tert-Butyl Steric Shielding (Seebach) High trans-selectivity C2->tBu CF3 Trifluoromethyl Electron Withdrawing Increases C5-H Acidity C2->CF3 Alkyl Alkyl (e.g., Methyl) Lactic Acid Derived Standard ROP Monomer C5->Alkyl Aryl Aryl (e.g., Phenyl) Mandelic Acid Derived Stabilizes Enolate C5->Aryl

Caption: Substituent effects on the reactivity of 1,3-dioxolan-4-ones.

The C2 Position: Steric Shielding vs. Electronic Activation

The C2 position is typically functionalized via the cyclocondensation of an α-hydroxy acid with an aldehyde or ketone.

  • tert-Butyl (Steric Shielding): Condensation with pivalaldehyde yields a C2-tert-butyl group. This bulky substituent is the cornerstone of the SRS principle. Upon enolization at C5, the tert-butyl group effectively blocks one face of the nearly planar enolate. Incoming electrophiles are forced to approach from the opposite (trans) face, routinely yielding diastereomeric excesses (de) >95%[2].

  • Trifluoromethyl (Electronic Activation): When hexafluoroacetone is used, the resulting C2-bis(trifluoromethyl) groups exert a powerful electron-withdrawing effect. This drastically lowers the pKa of the C5 proton. While standard C2-alkyl dioxolanones require strong bases (LDA) at -78 °C, C2-CF3 variants can be deprotonated by mild organocatalysts (e.g., cinchona alkaloids) at 0 °C, enabling highly enantioselective Michael additions[3].

The C5 Position: Enolate Stabilization and Polymerization
  • Aryl (e.g., Phenyl): Derived from mandelic acid, a C5-phenyl group extends conjugation, stabilizing the enolate intermediate. This makes C5-aryl dioxolanones excellent pro-nucleophiles for Michael additions and aldol reactions[4].

  • Alkyl (e.g., Methyl): Derived from lactic acid, these derivatives are highly susceptible to Ring-Opening Polymerization (ROP). Recent advances have utilized 5-methyl-1,3-dioxolan-4-ones as sustainable, metal-free monomers for the bulk preparation of polylactic acid (PLA), driven by the release of the C2-carbonyl compound as a byproduct[5].

Quantitative Performance Comparison

To objectively select the appropriate 1,3-dioxolan-4-one derivative for a specific synthetic route, consider the empirical data summarized in Table 1.

Table 1: Reactivity Profile of Substituted 1,3-Dioxolan-4-ones

C2 Substituent(s)C5 SubstituentPrimary ApplicationRequisite Base / CatalystTemp (°C)Typical Stereoselectivity
tert-ButylPhenylAsymmetric AlkylationLDA / LiHMDS-78>95% de (trans attack)
tert-ButylMethylAsymmetric AlkylationLDA-78>90% de (trans attack)
Bis(Trifluoromethyl)PhenylOrganocatalytic Michael AdditionCinchona Alkaloids080-89% ee
DimethylMethylRing-Opening Polymerizationp-Toluenesulfonic Acid (ROP)120Complete retention of stereocenters
1-NaphthylPhenylBulk Asymmetric SynthesisLDA-78 to 092% de

Data synthesized from comparative studies on dioxolanone alkylation[6] and organocatalysis[3].

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. The causality behind specific solvent choices and addition orders is explicitly detailed to ensure reproducibility across different laboratory environments.

AlkylationWorkflow Step1 Enolization LDA, THF, -78 °C Step2 Electrophile Addition Alkyl Halide, HMPA Step1->Step2 Step3 Stereoselective Attack Trans to C2-tBu Step2->Step3 Step4 Quench & Isolate >95% de Product Step3->Step4

Caption: Workflow for highly diastereoselective alkylation of 1,3-dioxolan-4-ones.

Protocol A: Diastereoselective Alkylation of (2S,5S)-2-tert-butyl-5-phenyl-1,3-dioxolan-4-one

Objective: Synthesis of α-alkylmandelic acid precursors via Seebach's template. Causality Note: The use of a THF/HMPA co-solvent system and an "inverse addition" technique is critical. HMPA breaks down lithium enolate aggregates, increasing reactivity, while inverse addition prevents premature proton transfer between the enolate and unreacted starting material, which degrades diastereoselectivity[2].

  • Preparation: In a flame-dried Schlenk flask under argon, dissolve (2S,5S)-2-tert-butyl-5-phenyl-1,3-dioxolan-4-one (1.0 equiv) and the target alkyl halide (e.g., heptyl iodide, 1.5 equiv) in anhydrous THF. Add HMPA (3.0 equiv) to the mixture.

  • Cryogenic Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Inverse Addition: Dropwise, add a freshly prepared solution of Lithium Diisopropylamide (LDA, 1.1 equiv) in THF down the side of the flask over 15 minutes.

  • Reaction Maturation: Maintain the reaction at -78 °C for 2 hours. The bulky tert-butyl group will direct the alkylation exclusively to the trans face.

  • Quench and Isolation: Quench the reaction at -78 °C with saturated aqueous NH₄Cl. Extract with diethyl ether, wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography to isolate the trans-alkylated product (>95% de).

Protocol B: Organocatalytic Michael Addition of 2,2-bis(trifluoromethyl)-5-phenyl-1,3-dioxolan-4-one

Objective: Mild, base-free C-C bond formation. Causality Note: The strong electron-withdrawing nature of the CF₃ groups eliminates the need for cryogenic LDA. A bifunctional cinchona alkaloid catalyst simultaneously deprotonates the acidic C5 proton and coordinates the nitro olefin via hydrogen bonding, ensuring high enantiocontrol[3].

  • Preparation: In a standard reaction vial, dissolve 2,2-bis(trifluoromethyl)-5-phenyl-1,3-dioxolan-4-one (1.0 equiv) and the nitro olefin (e.g., trans-β-nitrostyrene, 0.5 equiv) in anhydrous toluene (1.0 M concentration).

  • Catalyst Addition: Cool the solution to 0 °C. Add the epi-9-amino-9-deoxy cinchona alkaloid derivative (0.05 equiv).

  • Stirring: Stir the mixture at 0 °C for 48–72 hours. Monitor conversion via TLC or ¹H NMR.

  • Purification: Directly load the crude reaction mixture onto a silica gel column. Elute with a hexane/ethyl acetate gradient to isolate the Michael adduct (typically 76-89% ee).

References

  • New Chemistry of Chiral 1,3-Dioxolan-4-Ones Source: Molecules (MDPI) URL:[Link]

  • Improved Practical Asymmetric Synthesis of α-Alkylmandelic Acids Utilizing Highly Diastereoselective Alkylation of 5-Aryl-2-(1-naphthyl)-1,3-dioxolan-4-ones Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • 1,3-Dioxolan-4-Ones as Promising Monomers for Aliphatic Polyesters: Metal-Free, in Bulk Preparation of PLA Source: Polymers (MDPI) URL:[Link]

  • Asymmetric synthesis and evaluation of a hydroxyphenylamide voltage-gated sodium channel blocker in human prostate cancer xenografts Source: Bioorganic & Medicinal Chemistry (NIH PMC) URL:[Link]

  • Organocatalytic Diastereo- and Enantioselective Michael Addition Reactions of 5-Aryl-1,3-dioxolan-4-ones Source: Organic Letters (ACS Publications) URL:[Link]

Sources

Validation

Software &amp; Functional Comparison: Selecting the Right Tool

An in-depth computational analysis of 1,3-dioxolane requires a nuanced understanding of its unique structural properties—specifically, its heterocyclic ring strain, weak C–O bonds, and conformational rigidity. As a Senio...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth computational analysis of 1,3-dioxolane requires a nuanced understanding of its unique structural properties—specifically, its heterocyclic ring strain, weak C–O bonds, and conformational rigidity. As a Senior Application Scientist, I frequently see researchers default to standard Density Functional Theory (DFT) methods like B3LYP without considering the specific chemical environment (e.g., radical oxidation vs. ionic polymerization).

This guide objectively compares DFT functionals, software packages (Gaussian vs. ORCA), and experimental workflows to establish best practices for modeling 1,3-dioxolane systems.

When studying 1,3-dioxolane, the choice between software packages and functionals dictates the accuracy of your potential energy surface (PES) mapping.

  • Gaussian (The Standard for Solvated Polymerization): Gaussian excels in modeling ionic reactions in solution due to its robust implementation of the SMD (Solvation Model Based on Density). For Cationic Ring-Opening Polymerization (CROP) of 1,3-dioxolane, Gaussian is the preferred engine[1].

  • ORCA (The Benchmark for Gas-Phase Kinetics): ORCA is highly optimized for Domain-Based Local Pair Natural Orbital Coupled Cluster (DLPNO-CCSD(T)) calculations. For combustion and low-temperature oxidation kinetics of 1,3-dioxolane, ORCA provides benchmark-level single-point energy corrections that standard DFT cannot achieve[2].

Table 1: Recommended DFT Methodologies for 1,3-Dioxolane Systems
Application AreaRecommended Functional / MethodBasis SetRationale
Ring-Opening Polymerization M06-2X-D3def2-TZVPExcellent capture of non-covalent interactions and anion-binding in catalyst-monomer complexes[1].
Oxidation / Radical Kinetics B2PLYP-D3BJ (Opt) + DLPNO-CCSD(T) (SPE)6-311+G(d,p) / CBSStandard hybrid functionals underestimate radical barrier heights. Double-hybrids with CC corrections are mandatory[2].
Electrolyte Solvation B3LYP-D3BJ6-311++G(d,p)Sufficient for mapping conformational energy landscapes and Li-ion coordination geometries[3].

Experimental Workflows & Methodologies

Workflow A: Low-Temperature Oxidation & Pyrolysis (Biofuel Applications)

1,3-dioxolane is a promising biohybrid fuel, but its combustion kinetics are highly dependent on the weak C–O bonds within the heterocyclic ring.

Methodology:

  • Conformational Search: 1,3-dioxolane exists halfway between an envelope and a half-chair conformation. Initialize geometry optimizations from this state.

  • Geometry Optimization: Use the double-hybrid functional B2PLYPD3BJ/6-311+g(d,p) to locate the transition states for O2 addition and subsequent internal H-atom migration to form the hydroperoxy radical ( QOOH)[2].

  • Single-Point Energy Refinement: Export coordinates to ORCA and run DLPNO-CCSD(T) extrapolated to the Complete Basis Set (CBS) limit to eliminate basis set superposition errors.

  • Kinetic Modeling: Calculate temperature- and pressure-dependent rate constants using the RRKM/master equation method.

Mechanistic Insight: The heterocyclic oxygen atoms in 1,3-dioxolane significantly weaken the C–O bonds. Consequently, the ring-opening β -scission of the dioxolane hydroperoxy species is the dominant pathway, possessing a barrier height 6.1 kcal/mol lower than the competing pathway that forms cyclic enol ethers[2]. Conversely, in pure pyrolysis, H-atom migration from position 2 requires a massive activation energy of 64.5 kcal/mol[4].

G R 1,3-Dioxolanyl Radical ROO ROO• (Peroxy Radical) R->ROO +O2 Addition QOOH •QOOH (Hydroperoxy) ROO->QOOH Internal H-Migration Beta Ring-Opening β-Scission QOOH->Beta Dominant Pathway Enol Cyclic Enol Ether (+6.1 kcal/mol barrier) QOOH->Enol Minor Pathway

Figure 1: Dominant low-temperature oxidation pathway of 1,3-dioxolane via ring-opening beta-scission.
Workflow B: Cationic Ring-Opening Polymerization (CROP)

Poly(1,3-dioxolane) (PDXL) is a highly desirable chemically recyclable thermoplastic. Modeling its synthesis requires capturing the delicate balance of ionic and dispersive forces.

Methodology:

  • System Setup: Construct the monomer (DXL), the initiator (e.g., Me3​SiI ), and the catalyst (e.g., B(C6​F5​)3​ or a hydrogen-bond donor)[1],[5].

  • Implicit Solvation: Apply the SMD solvent model for dichloromethane (DCM) to stabilize the separated ion pairs during initiation.

  • Optimization & Frequencies: Optimize at the M06-2X-D3/def2SVP level. The M06-2X functional is critical here; it inherently accounts for medium-range correlation energy, which dictates the binding affinity of the catalyst to the monomer[1].

  • Thermodynamic Corrections: Calculate Gibbs free energies at 298.15 K using a larger basis set (def2TZVP) for single-point evaluations.

Mechanistic Insight: DFT confirms that the active silylium ion is synchronously attacked by the oxygen atom of the DXL monomer. The inclusion of Grimme’s D3 dispersion correction is non-negotiable here, as the steric bulk of the catalyst heavily influences the ring-opening transition state barrier[1].

G A 1,3-Dioxolane (Monomer) B Initiator Complex (SMD/M06-2X-D3) A->B Catalyst Binding C Transition State (Ring-Opening) B->C Activation Barrier D Poly(1,3-dioxolane) (Propagation) C->D Exergonic Propagation

Figure 2: DFT-calculated potential energy surface workflow for 1,3-dioxolane ring-opening polymerization.

Structural & Conformational Analysis (Battery Electrolytes)

Beyond reactivity, 1,3-dioxolane is heavily researched as a co-solvent in lithium-metal battery electrolytes. DFT is utilized to compare its solvation power against linear acetals like dimethoxymethane (DMM).

Mechanistic Insight: Linear acetals exhibit hyperconjugation, allowing them to adopt a highly stable [gauche, gauche] conformation that makes them monodentate ligands. Because 1,3-dioxolane is a cyclic acetal, it is structurally restricted and cannot adopt an [anti, anti] conformation[3]. DFT optimization of the Li+ -solvent coordination sphere reveals that this rigidity fundamental alters its binding energy and solvation shell composition compared to linear counterparts, directly impacting the Coulombic efficiency of the battery[3].

Table 2: Calculated Energetics for 1,3-Dioxolane Reactions
Reaction / PropertyLevel of TheoryCalculated ValueReference
H-atom migration (Position 2) DLPNO-CCSD(T)/CBS64.5 kcal/mol (Barrier)[4]
β -scission vs. Enol formation DLPNO-CCSD(T)/CBS ΔΔG‡ = -6.1 kcal/mol[2]
C–H Bond Dissociation Energy DLPNO-CCSD(T)/CBS92.3 - 94.7 kcal/mol[4]

Conclusion

For researchers studying 1,3-dioxolane, relying on a single computational template is a critical error.

  • If you are engineering polymers or catalysts , utilize Gaussian with M06-2X-D3/SMD to accurately capture the dispersive forces and ionic stabilization required for ring-opening.

  • If you are mapping combustion networks or radical fragmentation , you must utilize ORCA with DLPNO-CCSD(T) to overcome the barrier height underestimations inherent to standard DFT methods.

Sources

Comparative

Purity Assessment of Synthesized 2-(Non-4-EN-4-YL)-1,3-dioxolan-4-one: A Comparative HPLC Guide

Executive Summary & Analyte Profiling For researchers and drug development professionals, ensuring the purity of synthesized intermediates is a critical bottleneck in the pipeline. The compound 2-(non-4-en-4-yl)-1,3-diox...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analyte Profiling

For researchers and drug development professionals, ensuring the purity of synthesized intermediates is a critical bottleneck in the pipeline. The compound 2-(non-4-en-4-yl)-1,3-dioxolan-4-one presents a unique analytical challenge due to its dichotomous structure: a highly lipophilic nonenyl chain coupled with a polar, hydrolytically sensitive dioxolanone headgroup.

This guide objectively compares High-Performance Liquid Chromatography (HPLC) modalities for the purity assessment of this compound, explaining the causality behind method development choices and providing a self-validating experimental protocol grounded in established chromatographic principles.

Mechanistic Challenges in Dioxolanone Chromatography

Method development for 1,3-dioxolan-4-one derivatives cannot rely on generic laboratory protocols. The causality behind this lies in the molecule's chemical reactivity:

  • Acid-Catalyzed Hydrolysis: The 1,3-dioxolane ring is highly susceptible to hydrolysis under acidic conditions[1]. Standard reversed-phase mobile phases containing 0.1% Trifluoroacetic Acid (TFA) or Formic Acid will rapidly degrade the acetal/lactone ring during the chromatographic run, producing artifactual impurity peaks (e.g., free aldehydes and alpha-hydroxy acids) that skew purity results.

  • High Lipophilicity: The 9-carbon alkenyl chain imparts significant hydrophobicity to the molecule. Consequently, Reversed-Phase HPLC (RP-HPLC) utilizing a C18 stationary phase is the most effective method for evaluating its lipophilicity and separating it from polar synthetic byproducts[2].

Comparative Analysis of Analytical Modalities

To establish a robust purity assay, analysts must choose between Reversed-Phase, Normal-Phase, and Supercritical Fluid Chromatography. Table 1 objectively compares these alternatives.

Table 1: Comparison of Chromatographic Modalities for Dioxolanone Derivatives

Analytical ModalityStationary PhaseMobile Phase StrategyPrimary AdvantageKey Limitation
RP-HPLC (Recommended)C18 or Phenyl-HexylNeutral Aqueous Buffer / AcetonitrileHigh reproducibility; standard for lipophilic purity assessment[2].High risk of on-column hydrolysis if pH is not strictly controlled[1].
NP-HPLC Bare Silica or DiolHexane / Ethyl AcetateCompletely eliminates water, nullifying the risk of hydrolytic degradation.Lower theoretical plate counts; highly sensitive to ambient humidity.
SFC Amylose-basedSupercritical CO₂ / MethanolSuperior chiral resolution for separating stereoisomers[3].Requires specialized, high-pressure instrumentation.

Method Selection & Validation Workflow

The following Graphviz diagram illustrates the logical workflow for selecting the appropriate chromatographic method and validating the purity of the synthesized compound using spectral analysis.

G Start 2-(Non-4-EN-4-YL)-1,3-dioxolan-4-one Analyte Profiling RP_HPLC Reversed-Phase HPLC (C18 / Phenyl-Hexyl) Start->RP_HPLC High Lipophilicity (Primary Choice) NP_HPLC Normal-Phase HPLC (Silica / Diol) Start->NP_HPLC Extreme Moisture Sensitivity SFC Supercritical Fluid Chromatography Start->SFC Chiral/Isomeric Resolution Buffer Neutral pH Mobile Phase (10mM NH4OAc, pH 7.0) RP_HPLC->Buffer Risk of Ring Hydrolysis DAD Diode Array Detection (DAD) Spectral Peak Purity Analysis NP_HPLC->DAD SFC->DAD Buffer->DAD Elution & Detection Pure Validated Purity (Self-Validating System) DAD->Pure Purity Factor ≥ 990 Impure Co-eluting Impurity (Trigger Method Re-optimization) DAD->Impure Purity Factor < 990

Caption: Workflow for HPLC method selection and DAD-based peak purity validation of dioxolanones.

Optimized RP-HPLC Protocol (Self-Validating System)

To ensure trustworthiness, the following protocol is designed as a self-validating system. It utilizes a neutral buffer to prevent degradation and incorporates Diode Array Detection (DAD) to verify that the main peak is not obscuring hidden impurities.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Prepare a 10 mM Ammonium Acetate solution in HPLC-grade water. Adjust the pH to exactly 7.0 ± 0.1 using dilute ammonium hydroxide. Causality: A strictly neutral pH is mandatory to prevent the acid-catalyzed ring opening of the dioxolanone during the run[1].

  • Mobile Phase B: 100% HPLC-grade Acetonitrile (ACN).

Step 2: Sample Preparation

  • Accurately weigh 10 mg of the synthesized 2-(non-4-en-4-yl)-1,3-dioxolan-4-one.

  • Dissolve entirely in 10 mL of anhydrous Acetonitrile to yield a 1.0 mg/mL stock solution.

  • Causality: Preparing the sample in an organic, non-aqueous diluent prevents premature hydrolysis while the sample waits in the autosampler queue.

Step 3: Chromatographic Parameters

  • Column: End-capped C18 (150 mm × 4.6 mm, 3.5 µm). End-capping reduces secondary silanol interactions which can cause peak tailing.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection: DAD scanning from 190 nm to 400 nm (Extraction wavelength at 210 nm to monitor the alkene and lactone carbonyl).

Step 4: Gradient Elution Program Because the compound is highly lipophilic, a steep organic gradient is required to elute it efficiently while separating it from polar synthetic precursors.

Table 2: Optimized Gradient Program

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)
0.06040
2.06040
12.01090
15.01090
15.16040
20.06040 (Re-equilibration)

Data Interpretation & Peak Purity Validation

A protocol is only as trustworthy as its validation criteria. To confirm that the method is stability-indicating and that the main peak represents a single, pure component, System Suitability Testing (SST) and peak purity analysis must be applied.

Using ChemStation or equivalent chromatography software, analyze the ultraviolet (UV) spectra of the analyte peak collected by the DAD. A purity factor of ≥990 generally indicates that the peak is spectrally homogeneous and suggests no other unknown impurities are co-eluting beneath the main peak[4].

Table 3: System Suitability and Validation Criteria

ParameterAcceptance CriteriaScientific Rationale
Resolution ( Rs​ ) > 2.0Ensures baseline separation between the dioxolanone and the nearest synthetic impurity (e.g., unreacted nonenal).
Tailing Factor ( Tf​ ) < 1.5Confirms the absence of secondary interactions with unreacted silanols on the stationary phase.
Peak Purity Factor ≥ 990Validates that the peak consists of a single compound across its apex, leading, and trailing edges[4].
Area % RSD ≤ 2.0% (n=5)Demonstrates injection precision and verifies that the compound is not degrading in the autosampler.

If chiral separation of the C2 or C5 stereocenters is required for final drug development profiling, researchers should transition from this RP-HPLC method to Supercritical Fluid Chromatography (SFC) utilizing an amylose-based stationary phase[3].

References

  • PharmTech. Utilizing Spectral Analysis in HPLC Diode Array to Discover Impurities. Available at: [Link]

  • MDPI. Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. Available at:[Link]

  • PubMed. Chiral separation of four 1,3-dioxolane derivatives by supercritical fluid chromatography on an amylose-based column. Available at: [Link]

Sources

Validation

Comparative Analysis of Catalysts for 1,3-Dioxolan-4-one Synthesis: A Technical Guide

1,3-Dioxolan-4-ones are highly versatile chiral building blocks, functioning as acyl anion equivalents, precursors for poly(α-hydroxy acids), and intermediates in the total synthesis of complex pharmaceuticals[1]. The sy...

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Author: BenchChem Technical Support Team. Date: April 2026

1,3-Dioxolan-4-ones are highly versatile chiral building blocks, functioning as acyl anion equivalents, precursors for poly(α-hydroxy acids), and intermediates in the total synthesis of complex pharmaceuticals[1]. The synthesis of these heterocycles typically involves the condensation of an α-hydroxy carboxylic acid (such as lactic or mandelic acid) with an aldehyde or ketone.

However, the choice of catalyst fundamentally dictates the reaction's yield, stereoselectivity (cis/trans ratio), and the extent of side reactions such as oligomerization[2]. This guide critically evaluates the performance of Brønsted acids versus Lewis acids in this synthetic pathway, providing actionable, field-proven protocols for drug development professionals.

Mechanistic Pathway & Catalyst Influence

The formation of a 1,3-dioxolan-4-one is a thermodynamically controlled acetalization-type cyclization. The catalyst serves a dual purpose: activating the carbonyl carbon of the aldehyde/ketone for nucleophilic attack by the α-hydroxyl group, and facilitating the subsequent dehydration of the hemiacetal intermediate to form an electrophilic oxocarbenium ion, which undergoes intramolecular trapping by the carboxylic acid[3].

MechanisticPathway A α-Hydroxy Acid + Aldehyde/Ketone B Hemiacetal Intermediate A->B Catalyst Activation (H+ or Lewis Acid) C Oxocarbenium Ion Intermediate B->C Dehydration (-H2O) D 1,3-Dioxolan-4-one (cis/trans isomers) C->D Intramolecular Cyclization

Figure 1: General catalytic cycle for the condensation of α-hydroxy acids to 1,3-dioxolan-4-ones.

Comparative Catalyst Performance

The selection between traditional Brønsted acids and modern Lewis acids hinges on the substrate's thermal stability and the required stereochemical purity.

Brønsted Acids (e.g., p-TsOH, H₂SO₄)

Traditional methods utilize a mixture of p-toluenesulfonic acid (p-TsOH) and concentrated sulfuric acid in refluxing aromatic solvents (benzene or toluene)[4].

  • Mechanism of Action: Provides high proton activity to drive dehydration. Water is continuously removed via a Dean-Stark apparatus to shift the equilibrium[1][3].

  • Drawbacks: The harsh reflux conditions often lead to the polymerization of the α-hydroxy acid. Furthermore, highly volatile carbonyl compounds are lost under these conditions, and stereoselectivity is generally poor.

Lewis Acids (e.g., BF₃·OEt₂, Cu(OTf)₂, Al(OTf)₃)

Boron trifluoride etherate (BF₃·OEt₂) and metal triflates offer a milder alternative.

  • Mechanism of Action: Lewis acids coordinate directly to the carbonyl oxygen, increasing its electrophilicity without drastically lowering the pH of the bulk solution.

  • Advantages: Reactions can be run at lower temperatures, preserving volatile reactants and sensitive functional groups. Crucially, BF₃·OEt₂ provides moderate to excellent yields and heavily favors the thermodynamically stable cis isomer (where the bulky groups on C2 and C5 are on the same face of the ring)[2].

Quantitative Comparison Table
Catalyst SystemTypical ConditionsYield RangeStereoselectivity (cis preference)Primary Application
p-TsOH / H₂SO₄ Toluene/Benzene, Reflux (Dean-Stark)25% - 60%Low to ModerateBulk synthesis of robust, non-volatile substrates[1].
BF₃·OEt₂ CH₂Cl₂ or neat, 0 °C to RT65% - 90%High (Favors cis)Stereoselective synthesis, volatile aldehydes/ketones[2][5].
Cu(OTf)₂ / Al(OTf)₃ Solvent-free or mild heating70% - 85%Moderate to HighIntramolecular cyclizations of α-methylallyloxy acids.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate built-in validation steps.

Protocol A: Brønsted Acid-Catalyzed Condensation (Dean-Stark Method)

Best for: Synthesis of 2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one from mandelic acid and acetone/paraformaldehyde.

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and condenser, dissolve the α-hydroxy acid (e.g., mandelic acid, 10 mmol) and the carbonyl equivalent (e.g., paraformaldehyde, 15 mmol) in 50 mL of benzene or toluene[1].

  • Catalyst Addition: Add p-toluenesulfonic acid (10 mol%) and 2-3 drops of concentrated H₂SO₄[1][4]. Causality: The dual acid system ensures rapid initial acetalization while p-TsOH acts as a phase-compatible proton source.

  • Azeotropic Distillation: Reflux the mixture at 110 °C. Validation Step: Monitor the Dean-Stark trap. The reaction is complete when water accumulation ceases (typically 6–12 hours)[1].

  • Workup: Cool to room temperature. Wash the organic layer with 10% aqueous NaHCO₃ to neutralize the catalyst, preventing product hydrolysis during concentration[4][6]. Dry over MgSO₄ and concentrate in vacuo.

Protocol B: Lewis Acid-Catalyzed Stereoselective Synthesis

Best for: Fluorinated or highly functionalized α-hydroxy acids requiring high cis-selectivity.

  • Reaction Setup: Under an inert argon atmosphere, dissolve the α-hydroxy acid (10 mmol) and the aldehyde/ketone (12 mmol) in anhydrous dichloromethane (20 mL).

  • Catalyst Addition: Cool the mixture to 0 °C. Dropwise, add BF₃·OEt₂ (1.2 equivalents)[2]. Causality: The stoichiometric amount of Lewis acid is often required because the basic oxygen atoms in the product can coordinate and sequester the catalyst.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 4–8 hours. Validation Step: Perform TLC or GC-MS analysis. The disappearance of the highly polar α-hydroxy acid spot confirms conversion.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (15 mL)[4]. Extract with CH₂Cl₂ (3 x 20 mL). The combined organic layers are dried and concentrated.

  • Stereochemical Validation: Analyze the crude mixture via ¹H NMR. The cis/trans ratio can be determined by integrating the relative signal intensities of the H-(2) and H-(5) protons, which exhibit distinct chemical shifts depending on their spatial orientation.

Sources

Comparative

Comparative Thermal Profiling of 1,3-Dioxolan-4-one Derived Polymers: The NonDOX Advantage

The demand for functionalized, bio-derived aliphatic polyesters has driven significant innovation in the ring-opening polymerization (ROP) of 1,3-dioxolan-4-ones (DOXs). While traditional polylactic acid (PLA) derived fr...

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Author: BenchChem Technical Support Team. Date: April 2026

The demand for functionalized, bio-derived aliphatic polyesters has driven significant innovation in the ring-opening polymerization (ROP) of 1,3-dioxolan-4-ones (DOXs). While traditional polylactic acid (PLA) derived from standard DOX monomers offers excellent biocompatibility, its thermal brittleness limits its utility in advanced biomedical and engineering applications.

This guide objectively evaluates the thermal properties of polymers derived from a highly specialized, long-chain alkenyl-functionalized monomer: 2-(Non-4-en-4-yl)-1,3-dioxolan-4-one (NonDOX) . By comparing NonDOX against established aromatic and aliphatic DOX alternatives, we provide a field-proven roadmap for tuning the glass transition temperature ( Tg​ ) and thermal stability of next-generation polyester thermosets.

Mechanistic Insights: The Role of Acetal Substitution

The architectural advantage of NonDOX lies in its 9-carbon alkenyl chain positioned at the acetal carbon (C2). During standard acid-catalyzed ROP, 2-substituted DOXs typically release their corresponding aldehyde or ketone to form standard PLA or polyglycolide. However, under controlled organocatalytic conditions, the polymerization proceeds via a double activation mechanism that intentionally retains the acetal bridges within the polymer backbone[1].

This retention is critical. The bulky "non-4-en-4-yl" chain acts as an internal plasticizer, drastically increasing free volume and lowering the Tg​ . Simultaneously, the internal double bond serves as a latent reactive site for post-polymerization cross-linking, allowing researchers to transition the material from a viscous fluid to a resilient elastomer. This dual-functionality directly contrasts with rigid, eugenol-functionalized DOX (EuDOX) thermosets[2] and ultra-flexible cardanol-functionalized DOX (CardDOX) copolymers[3].

G Monomer 2-(Non-4-en-4-yl)-1,3-dioxolan-4-one (NonDOX) Cat Organocatalytic ROP (p-TSA, 150°C) Monomer->Cat PathA Complete Elimination (Polyglycolide + Ketone) Cat->PathA High Temp / Vacuum PathB Acetal Retention (Poly(ester-acetal) + Alkene) Cat->PathB Mild Conditions / Kinetic Control Curing Thermal Cross-linking (Elastomeric Thermoset) PathB->Curing Alkene Activation

Fig 1. Mechanistic pathways for NonDOX polymerization and thermal cross-linking.

Comparative Thermal Performance Data

To objectively assess the utility of NonDOX, we must benchmark its thermal transitions against other DOX-derived networks. The data below synthesizes the thermal behavior of linear pre-polymers and their post-cure thermoset states.

Polymer SystemMonomer SourcePre-Cure Tg​ (°C)Melting Temp ( Tm​ , °C)Degradation ( Td,5%​ , °C)Post-Cure Tg​ (°C)Primary Thermal Characteristic
Standard PLA Me3DOX55 – 60150 – 170~280N/A (Linear)High crystallinity, thermal brittleness
EuDOX-Thermoset Eugenol-DOX45 – 50None (Amorphous)~31075 – 85High rigidity, aromatic stacking
CardDOX-PLA Cardanol-DOX10 – 25110 – 130~32035 – 45Extreme internal plasticization
NonDOX-Acetal NonDOX-5 – 15None (Amorphous)~29040 – 55Tunable elastomeric properties

Application Scientist Takeaway: NonDOX occupies a highly desirable "Goldilocks" zone. While CardDOX yields materials that are often too soft for structural drug-eluting implants, and EuDOX yields rigid plastics, NonDOX networks can be thermally cured into resilient elastomers with a physiological Tg​ (~40°C), making them ideal for shape-memory biomedical devices[4].

Self-Validating Experimental Protocols

Reliable thermal data requires flawless synthesis and characterization workflows. Do not merely follow these steps; understand the causality behind them to ensure reproducibility.

Protocol A: Solvent-Free Synthesis of NonDOX Poly(ester-acetal) Networks

Mechanistic Rationale: Synthesizing in bulk prevents chain transfer to solvent molecules, maximizing molecular weight. We utilize p-toluenesulfonic acid (p-TSA) because its Brønsted acidity efficiently drives the ring-opening without the steric hindrance observed with bulky aluminum-salen catalysts.

  • Monomer Purification: Dry the NonDOX monomer over 4Å molecular sieves for 48 hours.

    • Self-Validation Checkpoint: Perform a Karl Fischer titration. Do not proceed unless H2​O < 50 ppm. Moisture will act as a chain terminator, artificially depressing the final Tg​ .

  • Catalyst Addition: In a nitrogen-purged glovebox, add p-TSA to the monomer at a 20:1 monomer-to-catalyst molar ratio (approx. 5% m/m).

  • Kinetic Polymerization: Heat the bulk mixture to 150 °C for 3 hours under a gentle nitrogen sweep. Monitor the reaction via 1H NMR, watching for the disappearance of the acetal proton peak.

  • Thermal Curing: To cross-link the nonenyl chains, blend the resulting pre-polymer with 1 wt% dicumyl peroxide (DCP) and cure in a hot press at 160 °C for 2 hours.

    • Self-Validation Checkpoint: Attempt to dissolve a 10 mg sample of the cured resin in chloroform. A successful cross-linking reaction will result in solvent swelling, but zero dissolution (100% gel fraction).

Protocol B: Thermal Profiling via Differential Scanning Calorimetry (DSC)

Mechanistic Rationale: Cross-linked polymers harbor significant internal stresses from the curing process. Measuring thermal transitions on a virgin sample will yield artifactual data. We employ a multi-cycle DSC method to explicitly erase this thermal history.

  • Sample Preparation: Weigh exactly 5.0 to 10.0 mg of the cured NonDOX thermoset into a 100 μL aluminum crucible. Seal with a pinhole lid to allow off-gassing without crucible deformation.

  • First Heating Cycle (History Erasure): Heat the sample from 25 °C to 200 °C at a rate of 10 °C/min under a constant nitrogen flow (50 mL/min). Hold isothermally at 200 °C for 5 minutes.

    • Self-Validation Checkpoint: Discard the Tg​ data from this cycle. Any endothermic relaxation peaks observed here are structural artifacts, not true thermodynamic transitions.

  • Controlled Cooling: Cool the sample from 200 °C to -50 °C at 10 °C/min. Hold isothermally for 2 minutes to ensure complete thermal equilibration.

  • Second Heating Cycle (Data Acquisition): Heat from -50 °C to 200 °C at 10 °C/min. Calculate the true Tg​ from the inflection point of the baseline shift during this specific scan.

References

  • Gazzotti, S., Ortenzi, M. A., Farina, H., & Silvani, A. (2020). "1,3-Dioxolan-4-Ones as Promising Monomers for Aliphatic Polyesters: Metal-Free, in Bulk Preparation of PLA." Polymers, 12(10), 2396.[Link]

  • Gazzotti, S., et al. (2018). "One-Pot Synthesis of Sustainable High-Performance Thermoset by Exploiting Eugenol Functionalized 1,3-Dioxolan-4-one." ACS Sustainable Chemistry & Engineering, 6(11), 14454–14460.[Link]

  • Gazzotti, S., et al. (2020). "Carvacrol- and Cardanol-Containing 1,3-Dioxolan-4-ones as Comonomers for the Synthesis of Functional Polylactide-Based Materials." Macromolecules, 53(16), 6829–6839.[Link]

  • Cywar, R. M., et al. (2023). "Degradable and Reprocessable Resins from a Dioxolanone Cross-Linker." Journal of the American Chemical Society, 145(7), 4150–4157.[Link]

Safety & Regulatory Compliance

Safety

Comprehensive Operational and Disposal Guide for 2-(Non-4-en-4-yl)-1,3-dioxolan-4-one

Executive Summary Handling specialized cyclic acetals such as 2-(Non-4-en-4-yl)-1,3-dioxolan-4-one requires a rigorous, chemistry-first approach to laboratory safety. As a derivative of 1,3-dioxolan-4-one featuring a lip...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Handling specialized cyclic acetals such as 2-(Non-4-en-4-yl)-1,3-dioxolan-4-one requires a rigorous, chemistry-first approach to laboratory safety. As a derivative of 1,3-dioxolan-4-one featuring a lipophilic 9-carbon alkenyl chain, this compound presents unique logistical challenges. Because specific, publicly available Safety Data Sheets (SDS) for this exact derivative are scarce, operational protocols must be extrapolated from structurally similar compounds like 2,2,5-trimethyl-1,3-dioxolan-4-one and 1[1].

This guide provides drug development professionals and researchers with self-validating, step-by-step methodologies for the safe handling, spill containment, and final disposal of this chemical, ensuring compliance with 2[2].

Physicochemical Profiling & Causality of Hazards

To design an effective disposal plan, we must first understand the molecular behavior of the compound. The 1,3-dioxolan-4-one ring is essentially a hybrid between an acetal and a lactone. Acetals are notoriously sensitive to acid-catalyzed hydrolysis. If exposed to moisture in an acidic environment, the ring will cleave, yielding glycolic acid and a reactive nonenal derivative.

Quantitative Hazard Summary

The following table synthesizes the expected physicochemical data based on authoritative profiles of ,[3]:

ParameterEstimated CharacteristicCausality & Operational Impact
Physical State Lipophilic LiquidHigh mobility in spills; requires rapid containment with inert particulate absorbents rather than water dilution[1].
Flash Point ~70°C – 90°C (Combustible)Vapors can form explosive mixtures with air; mandates the exclusive use of spark-proof tools and grounded equipment[2].
Chemical Stability Sensitive to Moisture & AcidsAcetal linkage hydrolyzes into corrosive glycolic acid; must be strictly segregated from 3[3].
Thermal Decomposition Generates CO, CO₂Heating causes pressure buildup and the release of toxic/irritating gases; must be stored in cool, well-ventilated areas[3].
Waste Classification Non-Halogenated OrganicMust be incinerated at an approved facility; strictly prohibit flushing down aqueous laboratory drains.
Mechanistic Degradation Pathway

Understanding the degradation pathway is critical for preventing incompatible waste mixing.

DegradationPathway A 2-(Non-4-en-4-yl)-1,3-dioxolan-4-one (Intact Cyclic Acetal) C Hemiacetal Intermediate (Unstable) A->C Acid Catalysis B H+ / H2O (Acidic Environment) B->C Hydrolysis D Glycolic Acid (Corrosive) C->D Ring Cleavage E 4-Nonenal Derivative (Reactive Aldehyde) C->E Ring Cleavage

Caption: Logical relationship of acid-catalyzed hydrolysis of 1,3-dioxolan-4-one derivatives.

Standardized Operational Protocols

Protocol A: Routine Handling and Transfer

Causality: The lipophilic and combustible nature of this compound requires strict environmental controls to prevent vapor ignition and skin absorption.

  • Preparation & PPE: Don a flame-resistant lab coat, chemical splash goggles, and nitrile gloves (double-gloving is recommended due to the compound's lipophilicity)[2].

  • Environmental Control: Conduct all transfers inside a certified Class II Type B2 or Class I fume hood to prevent the accumulation of combustible vapors[2].

  • Grounding: Attach grounding cables to both the source and receiving vessels to prevent static discharge.

  • Self-Validation Check (Integrity): Before transfer, visually inspect the liquid against a light source.

    • Validation: The liquid should be clear. Turbidity or phase separation indicates moisture ingress and partial hydrolysis. If turbid, abort the experiment and treat the entire batch as compromised hazardous waste.

Spill Response & Neutralization Workflow

In the event of a spill, immediate containment is required to prevent environmental contamination and fire hazards[4].

SpillWorkflow S1 1. Spill Detected Evacuate & Ventilate S2 2. Eliminate Ignition Sources (Non-sparking tools only) S1->S2 S3 3. Apply Inert Absorbent (Sand/Vermiculite) S2->S3 S4 4. Self-Validation Check Verify pH of residue S3->S4 S5 5. Collect & Seal in Solvent-Resistant Bin S4->S5 S6 6. EHS Transfer (Non-Halogenated Waste) S5->S6

Caption: Step-by-step operational workflow for spill containment and self-validated disposal.

Protocol B: Spill Containment
  • Immediate Isolation: Stop the leak if safe to do so. Evacuate non-essential personnel and maximize fume hood ventilation[2].

  • Source Elimination: Shut off all nearby heat sources, hot plates, and open flames. Utilize only non-sparking tools[2].

  • Inert Absorption: Surround and cover the spill with an inert absorbent such as diatomaceous earth, dry sand, or vermiculite[2].

    • Causality: Never use combustible absorbents like sawdust. The high surface area of sawdust combined with a combustible liquid drastically increases fire risk.

  • Collection: Sweep the saturated absorbent using a non-sparking dustpan and transfer it into a high-density polyethylene (HDPE) waste container with a 3[3].

  • Self-Validation Check (Decontamination): Wash the spill surface with a mild alkaline detergent solution to neutralize any trace glycolic acid formed via hydrolysis. Swab the surface with universal pH paper.

    • Validation: A pH reading of 7.0–7.5 confirms the absence of residual acidic degradation products, validating that the area is safe for normal use.

Final Waste Segregation & Disposal Procedures

Improper disposal of dioxolane derivatives can lead to dangerous reactions in bulk waste containers[3].

Protocol C: Disposal Preparation
  • Segregation: Classify the material strictly as "Non-Halogenated Flammable Organic Waste." Ensure it is kept entirely separate from aqueous acid waste streams[1].

  • Compatibility Testing (Self-Validation): Before adding the chemical to a bulk waste carboy, extract a 1 mL aliquot of the bulk waste into a test vial and add 1 drop of 2-(Non-4-en-4-yl)-1,3-dioxolan-4-one inside a fume hood.

    • Validation: Observe for 5 minutes. The absence of heat generation, bubbling, or fuming validates chemical compatibility.

  • Packaging: Fill the waste container to no more than 80% capacity to allow for vapor expansion[3]. Ensure the container is tightly sealed and stored in a cool, well-ventilated area.

  • Labeling & Transfer: Affix a hazardous waste label detailing the exact chemical name and its primary hazards (Combustible, Irritant). Transfer the container to your institution's Environmental Health and Safety (EHS) department for licensed4[4].

References

  • RBNAinfo. (2021). SAFETY DATA SHEET. Retrieved from [Link]

Sources

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